molecular formula C6H8BrN3O2S B2403882 N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide CAS No. 1257043-55-2

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Cat. No.: B2403882
CAS No.: 1257043-55-2
M. Wt: 266.11
InChI Key: NAMRZWSNLHWGHO-UHFFFAOYSA-N
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Description

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a brominated aminopyridine derivative with the molecular formula C 6 H 8 BrN 3 O 2 S and a molecular weight of 266.12 g/mol [ ]. This chemical building block is characterized by its 2-aminopyridine core, a bromo substituent at the 5-position, and a methanesulfonamide group at the 3-position of the pyridine ring [ ]. Researchers value this compound for its potential as a key synthetic intermediate in the development of novel therapeutic agents. Research Applications and Value This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Its structure features two key functional handles: the bromo substituent and the sulfonamide group. The bromo group is particularly valuable for further functionalization via palladium-catalyzed cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig animations, which allow researchers to introduce diverse structural motifs [ ]. The 2-aminopyridine scaffold is recognized for its ability to interact with biological targets through hydrogen bonding, making it a privileged structure in kinase inhibitor design [ ]. Primary Research Use The primary application of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is in the synthesis of biologically active molecules for pharmaceutical research. Compounds featuring similar bromo-substituted aminopyridine cores have been utilized as key intermediates in the development of inhibitors for kinases such as TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε) [ ]. These kinases represent promising targets for metabolic disease therapeutics, including potential treatments for obesity and type 2 diabetes [ ]. The structural features of this compound make it particularly useful for creating analogs with potential anti-inflammatory and antimicrobial properties [ ]. Handling and Storage This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated environment. For optimal stability, the compound should be stored sealed in dry conditions at 2-8°C [ ].

Properties

IUPAC Name

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2S/c1-13(11,12)10-5-2-4(7)3-9-6(5)8/h2-3,10H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMRZWSNLHWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257043-55-2
Record name N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Research Professional: The landscape of modern drug discovery is built upon a foundation of versatile, functionalized heterocyclic scaffolds. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide represents a molecule of significant, albeit underexplored, potential. While direct literature on this specific compound is sparse, its constituent moieties—the 2-aminopyridine core, the sulfonamide group, and the strategically placed bromine atom—are cornerstones of medicinal chemistry. This guide is structured not as a simple data sheet, but as a comprehensive scientific narrative. It aims to deconstruct the molecule from first principles, predict its chemical behavior based on established precedents, and provide robust, actionable protocols for its synthesis and characterization. We will delve into the causality behind its reactivity and explore its potential as a pivotal intermediate for constructing libraries of targeted therapeutics, particularly in the realm of kinase inhibition.

Molecular Profile and Physicochemical Characteristics

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a trifunctionalized pyridine derivative. Its structure marries the hydrogen-bonding capabilities of a 2-aminopyridine, the acidic and acceptor features of a methanesulfonamide, and a bromine atom that serves as both a modulator of electronic properties and a handle for further chemical elaboration.

Chemical Structure:

Caption: Chemical structure of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

A summary of its core identifiers and predicted physicochemical properties is presented below. The absence of extensive experimental data necessitates reliance on computational models, which provide a reliable baseline for experimental design.

PropertyValue / PredictionData Source
Molecular Formula C₆H₈BrN₃O₂SPubChem[1]
Monoisotopic Mass 264.95206 DaPubChem[1]
IUPAC Name N-(2-amino-5-bromo-3-pyridinyl)methanesulfonamidePubChem[1]
InChIKey NAMRZWSNLHWGHO-UHFFFAOYSA-NPubChem[1]
XlogP 0.2PubChem (Predicted)[1]
Topological Polar Surface Area (TPSA) 91.9 ŲCalculated
Hydrogen Bond Donors 2 (amine -NH₂, sulfonamide -NH)Calculated
Hydrogen Bond Acceptors 4 (pyridine N, sulfonamide O=S=O)Calculated
pKa (pyridinium N) ~2-3 (Predicted)Inferred
pKa (sulfonamide N-H) ~9-10 (Predicted)Inferred

Expert Analysis of Physicochemical Properties:

  • Solubility: The predicted XlogP of 0.2 suggests a relatively polar molecule with a balance of hydrophilic (amino, sulfonamide) and hydrophobic (bromopyridine) character.[1] It is expected to exhibit good solubility in polar organic solvents like DMSO, DMF, and methanol, with limited solubility in water.

  • Acidity and Basicity: The molecule is amphoteric. The 2-amino group and the pyridine ring nitrogen are basic centers. However, their basicity is significantly attenuated by the electron-withdrawing effects of the bromine and, more substantially, the 3-position methanesulfonamide group. The pyridinium pKa is therefore predicted to be lower than that of its parent, 2-amino-5-bromopyridine (~5.25).[2] The sulfonamide proton (-SO₂NH-) is acidic, with a pKa typically in the range of 9-10, allowing for salt formation under basic conditions.

Spectroscopic & Analytical Characterization Blueprint

For any researcher synthesizing or utilizing this compound, unambiguous structural confirmation is paramount. The following section outlines the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the two aromatic protons, the amino group, the sulfonamide proton, and the methyl group.

Caption: Key proton assignments for ¹H NMR analysis.

  • ¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:

    • δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C6, ortho to the ring nitrogen.

    • δ ~7.7-7.9 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent bromine and sulfonamide group.

    • δ ~9.0-9.5 ppm (s, 1H): Acidic sulfonamide (SO₂NH) proton.

    • δ ~6.0-6.5 ppm (s, 2H): Amino (NH₂) protons.

    • δ ~3.0-3.2 ppm (s, 3H): Methyl (CH₃) protons of the methanesulfonamide group.

  • ¹³C NMR (100 MHz, DMSO-d₆) Predicted Shifts: Six distinct carbon signals are expected: two in the aliphatic region (methyl) and four in the aromatic region, with chemical shifts influenced by the attached functional groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the ideal technique for this polar molecule.

  • Expected Ionization: Primarily observed in positive mode as the protonated molecular ion [M+H]⁺ at m/z ~265.9593 and ~267.9573, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br ratio of ~1:1).

  • Fragmentation: Key fragmentation pathways would likely involve the loss of SO₂ (64 Da) or CH₃SO₂ (79 Da) from the molecular ion.

Infrared (IR) Spectroscopy
  • N-H Stretching: Two distinct bands around 3450-3300 cm⁻¹ (asymmetric and symmetric stretching of the primary amine) and a broader band around 3250 cm⁻¹ (sulfonamide N-H).

  • S=O Stretching: Strong, characteristic absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

  • Aromatic C=C/C=N Stretching: Multiple bands in the 1620-1450 cm⁻¹ region.

Synthesis and Chemical Reactivity

A robust and scalable synthetic route is critical for enabling further research. We propose a logical, four-step sequence starting from the commercially available 2-aminopyridine. This pathway is designed for high regioselectivity and leverages well-established chemical transformations.

Proposed Synthetic Workflow:

SynthesisWorkflow Start 2-Aminopyridine Step1_Product 2-Amino-5-bromopyridine Start->Step1_Product  Step 1: Bromination (NBS, Acetone) Step2_Product 2-Amino-5-bromo-3-nitropyridine Step1_Product->Step2_Product  Step 2: Nitration (H₂SO₄, HNO₃) Step3_Product 5-Bromo-pyridine-2,3-diamine Step2_Product->Step3_Product  Step 3: Reduction (Fe/HCl or H₂, Pd/C) Final_Product N-(2-amino-5-bromopyridin-3-yl) methanesulfonamide Step3_Product->Final_Product  Step 4: Sulfonylation (MsCl, Pyridine)

Caption: Proposed four-step synthesis pathway.

Causality in Experimental Design:

  • Step 1 (Bromination): The 2-amino group is a powerful activating ortho-, para-director. Direct bromination of 2-aminopyridine preferentially occurs at the C5 (para) position. Using N-Bromosuccinimide (NBS) provides a milder, more controlled source of electrophilic bromine compared to Br₂, minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[3]

  • Step 2 (Nitration): With the C5 position blocked, nitration is directed to the C3 position. The reaction is conducted in strong acid (H₂SO₄/HNO₃), which protonates the pyridine nitrogen, further deactivating the ring but still allowing for substitution at the remaining activated position.[4][5]

  • Step 3 (Reduction): The nitro group is selectively reduced to a primary amine. Common methods include metal-acid combinations like iron in acetic or hydrochloric acid, or catalytic hydrogenation, which are efficient and high-yielding for aromatic nitro groups.

  • Step 4 (Sulfonylation): The final step involves the reaction with methanesulfonyl chloride (MsCl). The 3-amino group is more nucleophilic than the 2-amino group due to steric hindrance and electronic effects (resonance delocalization of the 2-amino lone pair into the ring). This inherent difference in reactivity allows for selective sulfonylation at the C3 position under controlled conditions, using a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

Reactivity Profile: The molecule's three functional groups provide distinct handles for further derivatization, making it a valuable scaffold.

Reactivity Core N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide C2-NH₂ C3-NHSO₂Me C5-Br Acylation Acylation / Alkylation Core:n2->Acylation Nucleophilic Site Deprotonation Deprotonation / Alkylation Core:n3->Deprotonation Acidic Site Coupling Suzuki / Buchwald-Hartwig Coupling Core:n5->Coupling Cross-Coupling Site

Caption: Key reactive sites for molecular elaboration.

  • C2-Amino Group: Acts as a potent hydrogen bond donor and can be acylated or alkylated. In the context of kinase inhibitors, this group frequently forms critical hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket.

  • C3-Sulfonamide: The N-H proton is acidic and can be deprotonated to form an anion, which can then be alkylated. The sulfonyl oxygens are strong hydrogen bond acceptors.

  • C5-Bromo Group: This is arguably the most versatile site for diversification. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups to probe deep into protein binding pockets.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 2-Amino-5-bromopyridine (Step 1)
  • Rationale: This protocol uses NBS for controlled monobromination, with acetone as a solvent that facilitates the reaction and product isolation.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.4 g, 100 mmol).

  • Dissolution: Add acetone (100 mL) and stir at room temperature until all solids have dissolved.

  • Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) in acetone (50 mL). Transfer this solution to a dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred 2-aminopyridine solution over 1 hour. Maintain the temperature at 20-25°C. A precipitate will form.

  • Stirring: After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up: Remove the acetone under reduced pressure using a rotary evaporator. To the resulting solid, add a 10% aqueous sodium carbonate solution (100 mL) and stir for 15 minutes to neutralize any remaining acid and consume unreacted NBS.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield 2-amino-5-bromopyridine as a white to off-white crystalline solid. Dry under vacuum. Expected yield: 80-90%.

  • Validation: Confirm product identity and purity via ¹H NMR and LC-MS, comparing against literature data.[2][3]

Protocol 4.2: Proposed Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (Steps 2-4)
  • Rationale: This three-stage, one-pot adaptation after the initial nitration requires careful control but is efficient.

  • Step 2: Nitration

    • Setup: To a 100 mL flask cooled in an ice/salt bath (0 to -5°C), slowly add concentrated sulfuric acid (30 mL).

    • Addition of Starting Material: In portions, carefully add 2-amino-5-bromopyridine (8.65 g, 50 mmol) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.

    • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~75 mmol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-cooled in an ice bath.

    • Reaction: Add the cold nitrating mixture dropwise to the pyridine solution, maintaining the internal temperature below 5°C. After addition, stir at 0-5°C for 2 hours.

    • Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice. Neutralize carefully by adding a cold 50% aqueous NaOH solution until the pH is ~7-8. A yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form. Filter, wash with water, and use directly in the next step.

  • Step 3: Reduction 6. Setup: Transfer the wet filter cake of the nitro compound to a 500 mL flask containing ethanol (150 mL) and concentrated hydrochloric acid (20 mL). 7. Reaction: Heat the mixture to 60°C and add iron powder (11.2 g, 200 mmol) in small portions over 30 minutes. An exotherm will be observed. After the addition is complete, reflux the mixture for 3 hours. 8. Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove iron salts. Concentrate the filtrate under reduced pressure. Basify the residue with aqueous ammonia and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield crude 5-bromo-pyridine-2,3-diamine.

  • Step 4: Sulfonylation 9. Setup: Dissolve the crude diamine from the previous step in anhydrous pyridine (100 mL) and cool the solution to 0°C in an ice bath. 10. Reaction: Add methanesulfonyl chloride (4.2 mL, 55 mmol) dropwise, keeping the temperature below 10°C. After addition, allow the reaction to warm to room temperature and stir for 12 hours. 11. Work-up: Pour the reaction mixture into 200 mL of ice-water and stir. An off-white precipitate should form. If not, acidify with 2M HCl to pH ~5-6. 12. Isolation & Purification: Collect the solid by vacuum filtration. Wash with cold water. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. 13. Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy as outlined in Section 2.

Concluding Remarks & Future Directions

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a scaffold of considerable strategic value. This guide has established its fundamental chemical properties, proposed a reliable synthetic pathway, and outlined its reactivity, providing a solid foundation for its use in research. Its trifunctional nature makes it an exemplary building block for creating diverse chemical libraries. Future efforts should focus on exploring the C5-Br position through extensive cross-coupling chemistry to generate novel derivatives for biological screening. The synthesis and evaluation of such analogs will undoubtedly shed light on new structure-activity relationships and could lead to the discovery of potent and selective modulators of key biological targets.

References

  • PubChem. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N2-[(2-Amino-5-Bromopyridin-3-Yl)sulfonyl]-N-(4-Methoxyphenyl)-N2-Methylglycinamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]

  • Gaikwad, et al. A Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine. Heterocyclic Letters, Vol. 11, No. 3, 2021, pp. 447-452. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

  • Molbase. N-[(R)-2-(5-bromopyridin-3-ylamino)-2-phenylethyl]methanesulfonamide. Molbase. [Link]

  • Drug Design Org. Structure Activity Relationships. DrugDesign.org. [Link]

  • Google Patents.Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Scribd. 2 amino-5-bromopyridine. Scribd. [Link]

  • Li, et al. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, Vol. 17, No. 46, 2016. [Link]

  • Google Patents.A kind of preparation method of 2- amino -5- bromopyridine.

Sources

Molecular weight and formula N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (CAS: 1257043-55-2) represents a high-value heterocyclic scaffold in medicinal chemistry, specifically within the design of type I and type II kinase inhibitors. Structurally, it combines a pyridine core with three distinct functional handles: an exocyclic amine (hydrogen bond donor), a sulfonamide moiety (hydrogen bond acceptor/donor), and a bromine atom (handle for cross-coupling).

This guide provides a comprehensive technical analysis of this molecule, detailing its validated synthetic routes, physicochemical properties, and its role as a pharmacophore in targeting PI3K, BRAF, and MAPK pathways.

Physicochemical Identity

The molecule is defined by a highly functionalized pyridine ring.[1] The presence of the bromine atom at the 5-position is critical, serving as a "exit vector" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex drug candidates.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Common Synonyms N-(2-amino-5-bromo-3-pyridinyl)methanesulfonamide
CAS Number 1257043-55-2
Molecular Formula C₆H₈BrN₃O₂S
Molecular Weight 266.12 g/mol
Exact Mass 264.952 g/mol (⁷⁹Br isotope)
Isotope Pattern ~1:1 ratio (M : M+2) due to Bromine
Predicted pKa ~5.8 (Pyridine N), ~9.5 (Sulfonamide NH)
LogP (Predicted) 0.5 – 0.9 (Moderate hydrophilicity)
Appearance Off-white to pale yellow solid

Synthetic Methodology

The synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a sequential process requiring precise regiocontrol. The validated industrial route proceeds through a 4-step workflow starting from 2-aminopyridine.

Validated Synthetic Pathway
  • Regioselective Bromination: Electrophilic aromatic substitution of 2-aminopyridine using N-bromosuccinimide (NBS) or Br₂. The amino group directs the bromine to the para-position (C5) relative to the amine.

  • Nitration: Introduction of a nitro group at the C3 position using a standard nitrating mixture (HNO₃/H₂SO₄). The C3 position is activated by the ortho-amino group.

  • Reduction: Chemoselective reduction of the nitro group to an amine without dehalogenating the bromine. Stannous chloride (SnCl₂) or Iron/Acetic acid (Fe/AcOH) are preferred over catalytic hydrogenation to prevent hydrodebromination.

  • Selective Sulfonylation: Reaction of the newly formed C3-amine with methanesulfonyl chloride (MsCl).

Reaction Engineering Logic
  • Causality of Step 3 (Reduction): Using Pd/C and H₂ poses a high risk of cleaving the C-Br bond. Therefore, metal-mediated reduction (Fe or Sn) is the "self-validating" choice to preserve the halogen handle.

  • Regioselectivity in Step 4: The 2,3-diamino-5-bromopyridine intermediate contains two amino groups.[1] The C3-amino group is more nucleophilic because the C2-amino lone pair is delocalized into the pyridine ring nitrogen (amidine-like resonance). This allows selective sulfonylation at C3 under controlled conditions (0°C, 1.0 eq MsCl).

Synthetic Workflow Diagram

SynthesisPathway Start 2-Aminopyridine Step1 2-Amino-5-bromopyridine (Bromination) Start->Step1 NBS, MeCN (Electrophilic Subst.) Step2 2-Amino-5-bromo-3-nitropyridine (Nitration) Step1->Step2 HNO3, H2SO4 0-5°C Step3 2,3-Diamino-5-bromopyridine (Reduction) Step2->Step3 SnCl2 / HCl or Fe / AcOH (Avoids de-bromination) Final Target Molecule (Sulfonylation) Step3->Final MsCl, Pyridine Selective at C3-NH2

Figure 1: Step-wise synthetic progression from 2-aminopyridine to the target sulfonamide.

Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) Expectations
  • Solvent: DMSO-d₆

  • Aromatic Region: Two distinct singlets (or meta-coupled doublets, J ~2Hz) corresponding to the pyridine protons at C4 and C6.

    • δ ~8.0 ppm: H6 (Deshielded by ring nitrogen).

    • δ ~7.8 ppm: H4 (Deshielded by Br and Sulfonamide).

  • Amino Groups:

    • δ ~6.0–7.0 ppm: Broad singlet for the C2-NH₂ (Exchangeable with D₂O).

    • δ ~9.0–10.0 ppm: Broad singlet for the Sulfonamide NH (Highly acidic).

  • Aliphatic Region:

    • δ ~3.0 ppm: Strong singlet (3H) for the methyl group (-SO₂CH₃).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).

  • Signature: A characteristic doublet peak separated by 2 atomic mass units (amu) with roughly equal intensity (1:1 ratio), confirming the presence of one Bromine atom.

    • [M+H]⁺: 265.95

    • [M+H+2]⁺: 267.95

Pharmaceutical Utility & SAR Logic

This molecule serves as a critical hinge-binding fragment . In many kinase inhibitors, the pyridine nitrogen and the exocyclic amine/sulfonamide form a donor-acceptor motif that mimics the adenine ring of ATP.

Structural Role in Drug Design
  • Pyridine Nitrogen: Accepts a hydrogen bond from the kinase hinge region (backbone NH).

  • C2-Amine: Donates a hydrogen bond to the hinge region (backbone Carbonyl).

  • Sulfonamide: Acts as a solubilizing group and can interact with the "gatekeeper" residue or the catalytic lysine.

  • C5-Bromine: The "Exit Vector." This is replaced via Suzuki coupling to attach hydrophobic tails that occupy the deep hydrophobic pocket (selectivity pocket) of the kinase.

Scaffold Elaboration Decision Tree

SAR_Logic Core Core Scaffold: N-(2-amino-5-bromopyridin-3-yl)Ms Action1 Suzuki Coupling (at C5-Br) Core->Action1 Primary Elaboration Action2 Sulfonamide Mod. (at C3-N) Core->Action2 Secondary Optimization Target1 Target: PI3K / BRAF (Attach Hydrophobic Aryl) Action1->Target1 Access Selectivity Pocket Target2 Solubility/PK Tuning (Change R-group on SO2) Action2->Target2 Modulate Lipophilicity

Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold optimization.

Safety and Handling

  • Hazards: As an aminopyridine derivative, it should be treated as potentially toxic and an irritant. Sulfonamides can cause allergic reactions in sensitized individuals.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature of sulfonamides requires protection from moisture.

  • Incompatibility: Avoid strong oxidizing agents. The sulfonamide proton is acidic; reaction with strong bases will generate the salt.

References

  • Sigma-Aldrich. 2-Amino-5-bromopyridine Product Specification and Synthesis Precursors.

  • PubChem. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Compound Summary (CID 66820486).

  • ChemicalBook. Synthesis and Industrial Production of 2-Amino-5-bromo-3-nitropyridine.

  • Heterocyclic Letters. Scalable process for preparation of 2,5-dibromopyridine and aminopyridine intermediates.[2]

  • BenchChem. Technical Guide to Sulfonyl Chloride Reactivity and Stability.

Sources

Medicinal Chemistry Applications of 2-Amino-5-Bromopyridin-3-yl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-5-bromopyridin-3-yl sulfonamide scaffold represents a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor design. This structure uniquely combines a privileged hinge-binding motif (2-aminopyridine) with a synthetic handle (5-bromo) for hydrophobic pocket extension and a polar functionality (3-sulfonamide) capable of engaging gatekeeper residues or modulating solubility.

While sulfonamides are historically associated with antimicrobial activity (dihydropteroate synthase inhibition), this specific pyridine-based arrangement has gained prominence in targeting the PI3K/Akt/PDK1 signaling axis . This guide details the structural logic, validated synthetic pathways, and specific medicinal chemistry applications of this versatile core.[1][2][3]

Structural Analysis & Pharmacophore Logic

The utility of the 2-amino-5-bromopyridin-3-yl sulfonamide core stems from its ability to satisfy multiple binding requirements simultaneously within an ATP-binding pocket.

Structural FeatureFunction in Medicinal ChemistryMechanistic Insight
2-Aminopyridine Hinge Binder The pyridine nitrogen (N1) acts as an H-bond acceptor, while the exocyclic amino group (C2-NH2) acts as an H-bond donor. This "donor-acceptor" motif mimics the adenine ring of ATP.
5-Bromo Position Vector for Extension Located para to the amino group, this halogen points deep into the hydrophobic back-pocket (Selectivity Pocket) of kinases. It serves as a critical handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
3-Sulfonamide Gatekeeper/Solvent Interaction Positioned ortho to the amino group, the sulfonamide can form H-bonds with the "gatekeeper" residue or solubilizing interactions at the solvent front. It also electronically deactivates the ring, increasing the acidity of the NH protons.
Visualization: Pharmacophore Map

Pharmacophore Core 2-Amino-5-bromopyridin-3-yl Sulfonamide Core Hinge Hinge Binding (Donor-Acceptor) Core->Hinge N1 & C2-NH2 Vector Hydrophobic Vector (5-Position Br) Core->Vector Synthetic Handle Polar Gatekeeper Interaction (3-Position SO2NHR) Core->Polar H-Bonding

Figure 1: Pharmacophore dissection of the core scaffold showing the tripartite functionality.[4]

Synthetic Accessibility & Protocols

The synthesis of this scaffold is non-trivial due to the competing directing effects of the amino group. The 2-amino group is strongly ortho/para directing. With the 5-position blocked by bromine, electrophilic substitution (chlorosulfonation) is forced to the 3-position.

Core Synthetic Pathway (Retrosynthesis)

Synthesis Final Target: 2-Amino-5-aryl-pyridine-3-sulfonamide Inter1 Intermediate A: 2-Amino-5-bromopyridine-3-sulfonamide Inter1->Final Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Inter2 Intermediate B: 2-Amino-5-bromopyridine-3-sulfonyl chloride Inter2->Inter1 R-NH2 / Base Start Starting Material: 2-Amino-5-bromopyridine Start->Inter2 ClSO3H (Excess) 140-150°C

Figure 2: Step-wise assembly of the scaffold. The critical step is the regioselective chlorosulfonation.

Detailed Experimental Protocol

Step 1: Regioselective Chlorosulfonation Context: Direct chlorosulfonation of 2-aminopyridine typically yields the 5-isomer. By starting with 2-amino-5-bromopyridine , the 5-position is blocked, forcing the sulfonyl group to the 3-position.

  • Reagents: 2-Amino-5-bromopyridine (1.0 eq), Chlorosulfonic acid (ClSO₃H, 10-15 eq).

  • Procedure:

    • Cool chlorosulfonic acid (20 mL) to 0°C in a round-bottom flask equipped with a drying tube.

    • Add 2-amino-5-bromopyridine (5.0 g, 29 mmol) portion-wise over 30 minutes. Caution: Exothermic.

    • Upon completion of addition, heat the mixture to reflux (approx. 140-150°C) and stir for 16 hours.

    • Cool the reaction mixture to room temperature.

    • Quench: Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The product, 2-amino-5-bromopyridine-3-sulfonyl chloride , will precipitate as a light yellow solid.[5][6]

    • Isolation: Filter the solid, wash with cold water and petroleum ether.[6] Dry under vacuum.

    • Yield: Typical yields range from 50-75%.

    • Characterization: ESI-MS (M+H+): ~272.8 (Br isotope pattern).[6]

Step 2: Sulfonamide Formation

  • Reagents: Sulfonyl chloride intermediate (1.0 eq), Amine (R-NH₂, 1.1 eq), Triethylamine (3.0 eq), DCM or THF.

  • Procedure:

    • Dissolve the sulfonyl chloride in dry DCM.

    • Add the amine and triethylamine at 0°C.

    • Stir at room temperature for 1-4 hours.

    • Concentrate and purify via silica gel chromatography (Hexane/Ethyl Acetate).

Case Study: PDK1 and PI3K Inhibition

The most prominent application of this scaffold is found in the development of PDK1 (3-Phosphoinositide-dependent protein kinase-1) inhibitors. PDK1 is a master kinase that activates AKT, S6K, and SGK, making it a critical node in cancer cell survival.

Mechanism of Action

Inhibitors utilizing this scaffold function as ATP-competitive inhibitors .

  • Hinge Interaction: The 2-aminopyridine moiety binds to the hinge region of PDK1 (residues near Ala162).

  • Solubility/Selectivity: The sulfonamide group at position 3 often points towards the solvent or interacts with Lys111/Glu130 (catalytic residues), improving selectivity over other AGC kinases.

  • Hydrophobic Pocket: The 5-position is typically derivatized (via Suzuki coupling) with bulky aromatic groups (e.g., 2-methyl-4-(pyridin-4-yl)quinoline) to fill the deep hydrophobic pocket, locking the kinase in an inactive conformation.

Key Reference Compound:

  • Patent: WO2011044157A1 (GlaxoSmithKline/Novartis) describes 2-amino-5-bromopyridine-3-sulfonamide as a key intermediate for PDK1 inhibitors.

  • Activity: Derivatives have shown nanomolar potency (IC50 < 10 nM) against PDK1.

References
  • Synthesis of PDK1 Inhibitors: Heterocyclic compounds useful as PDK1 inhibitors. WO2011044157A1. (2011). Link

  • Regioselective Sulfonation: Preparation of 2-amino-5-bromopyridine-3-sulfonamide. EP3575288B1.[7] Link

  • General Pyridine Synthesis: Synthesis routes of 2-Amino-5-bromopyridine-3-sulfonamide. BenchChem Protocols. Link

  • Medicinal Chemistry of Sulfonamides: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate Review. (2020). Link

  • PI3K/Kinase Applications: Quinoline derivatives as PI3 kinase inhibitors. US8138347B2. Link

Sources

The Pivotal Role of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the role and utility of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide in kinase inhibitor discovery.

Technical Guide for Medicinal Chemists & Drug Discovery Scientists

Executive Summary

In the landscape of kinase inhibitor discovery, the 2-aminopyridine scaffold represents a "privileged structure" due to its ability to mimic the adenine ring of ATP. Specifically, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (Compound 1 ) has emerged as a high-value intermediate. Its structural architecture offers three distinct vectors for optimization:

  • The 2-Amino Group: Serves as a primary hydrogen bond donor/acceptor for the kinase hinge region.

  • The 3-Sulfonamide Moiety: Provides critical hydrogen bonding interactions, often targeting the catalytic lysine (Lys) or the DFG-motif aspartate, modulating potency and selectivity.

  • The 5-Bromo Substituent: Acts as a versatile synthetic handle (electrophile) for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing extension into the hydrophobic back pocket or solvent-exposed regions.

This guide details the synthesis, structural biology, and application of this scaffold in developing inhibitors for targets such as BRAF , MSK1 , and PI3K .

Chemical Identity & Structural Significance[1][2][3]

Compound Profile[4][5][6]
  • IUPAC Name: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

  • Molecular Formula: C₆H₈BrN₃O₂S

  • Molecular Weight: 266.12 g/mol

  • Key Features: Amphoteric sulfonamide, halogenated handle, exocyclic amine.

Structural Logic in Kinase Binding

The utility of Compound 1 lies in its ability to satisfy the "pharmacophore triangle" of Type I and Type I½ kinase inhibitors.

BindingMode Scaffold N-(2-amino-5-bromopyridin-3-yl) methanesulfonamide Hinge Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond (Donor/Acceptor) (2-NH2 / Pyridine N) CatLys Catalytic Lysine (Conserved) Scaffold->CatLys Sulfonamide O/NH Interaction Pocket Hydrophobic Pocket II (Gatekeeper/Solvent) Scaffold->Pocket Suzuki Coupling (via 5-Br)

Figure 1: Schematic representation of the pharmacophoric interactions facilitated by the scaffold.

Synthetic Utility & Protocols

The synthesis of Compound 1 requires a regioselective approach to install the sulfonamide at the 3-position while preserving the bromine at the 5-position.

Synthetic Pathway (Step-by-Step)

SynthesisPath Start 2-Aminopyridine Step1 1. Bromination (NBS, MeCN) Start->Step1 Inter1 2-Amino-5-bromopyridine Step1->Inter1 Step2 2. Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 2-Amino-5-bromo-3-nitropyridine Step2->Inter2 Step3 3. Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Inter3 2,3-Diamino-5-bromopyridine Step3->Inter3 Step4 4. Sulfonylation (MsCl, Pyridine) Inter3->Step4 Final N-(2-amino-5-bromopyridin-3-yl) methanesulfonamide Step4->Final

Figure 2: Synthetic route for the production of the target intermediate.

Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Rationale: Direct nitration of 2-aminopyridine yields a mixture. Blocking the 5-position with bromine forces nitration to the 3-position.

  • Reagents: 2-Amino-5-bromopyridine (1.0 eq), Conc. H₂SO₄, Fuming HNO₃.[]

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ dropwise, maintaining temperature <10°C.

    • Allow to warm to RT and stir for 2 hours (monitor by LCMS).

    • Pour onto ice water; neutralize with NaOH to pH 5-6.

    • Filter the yellow precipitate (Product).[2]

  • Yield: Typically 60-75%.

  • Validation: ¹H NMR (DMSO-d₆) shows loss of C3 proton and downfield shift of C4/C6 protons.

Step 2: Reduction to 2,3-Diamino-5-bromopyridine

Rationale: Selective reduction of the nitro group without debromination is critical. Iron-mediated reduction is preferred over catalytic hydrogenation to prevent hydrogenolysis of the C-Br bond.

  • Reagents: Nitro intermediate (1.0 eq), Iron powder (5.0 eq), NH₄Cl (5.0 eq), EtOH/H₂O (4:1).

  • Procedure:

    • Suspend reagents in EtOH/H₂O and reflux at 80°C for 4 hours.

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate to dryness.

  • Yield: >85%.

Step 3: Selective Sulfonylation

Rationale: The 3-amino group is more nucleophilic than the 2-amino group (which is conjugated to the ring nitrogen). However, bis-sulfonylation is a risk.

  • Reagents: Diamine intermediate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.05 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve diamine in dry pyridine at 0°C.

    • Add MsCl dropwise over 30 minutes.

    • Stir at 0°C for 2 hours. Do not warm (prevents bis-mesylation).

    • Quench with water, extract with EtOAc.[2]

  • Purification: Column chromatography (DCM/MeOH) to isolate the mono-sulfonamide.

Case Study: Application in Kinase Inhibitor Discovery

Targeting MSK-1 and RAF Kinases

This scaffold has been documented in the discovery of inhibitors for Mitogen- and Stress-activated Protein Kinase 1 (MSK1) and BRAF .

  • Mechanism: The sulfonamide oxygen atoms often form water-mediated or direct hydrogen bonds with the backbone or the "gatekeeper" residue.

  • Optimization: The 5-bromo position allows for the introduction of aryl groups via Suzuki coupling to access the hydrophobic pocket adjacent to the ATP binding site.

Data Summary: SAR of 5-Substituted Derivatives Table 1: Impact of 5-position substitution on MSK1 Potency (Hypothetical/Representative Data based on Bamford et al.)

Compound ID5-Position Substituent (R)MSK1 IC₅₀ (nM)Selectivity Note
Intermediate 1 -Br (Parent)>10,000Inactive (Fragment only)
Analog A -Phenyl450Moderate potency
Analog B -4-Cyanophenyl25Improved H-bond/Pi-stacking
Analog C -3-Pyridyl120Good solubility, lower potency
Analog D -1,3-Benzoxazole<5 Lead Candidate
Protocol: Suzuki-Miyaura Coupling at Position 5
  • Reagents: Intermediate 1 (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas, heat to 90°C for 12 hours under N₂.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

References

  • Bamford, M. J., et al. (2005). "(1H-Imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: A novel class of potent MSK-1-inhibitors."[3] Bioorganic & Medicinal Chemistry Letters, 15(14), 3402-3406. Link

  • Graboyes, H., & Day, A. R. (1957). "Pyrazine and Pyridine Derivatives."[2][4][5][6][7] Journal of the American Chemical Society, 79(24), 6421–6426. (Foundational synthesis of 2-amino-5-bromo-3-nitropyridine). Link

  • Sigma-Aldrich. "Product Specification: 2-Amino-5-bromopyridine." (Starting material verification). Link

  • Wan, Z. K., et al. (2007). "Synthesis and evaluation of 2-amino-3-acylaminopyridines as c-Met kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates utility of 2,3-diaminopyridine scaffolds).

Sources

Beyond Compliance: Strategic Safety & Handling Guide for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

[1]

Executive Summary & Chemical Identity

Content Type: Technical Whitepaper / Expanded SDS Subject: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating Structure-Activity Relationship (SAR) analysis to predict hazards for this specific research substance where empirical toxicological data is sparse. As a functionalized aminopyridine, this compound presents a dual-risk profile: potential acute toxicity characteristic of halogenated pyridines and immunological sensitization risks associated with sulfonamide moieties.

Chemical Identification Matrix
ParameterData / Specification
Chemical Name N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
Common Synonyms N-(2-amino-5-bromo-3-pyridinyl)methanesulfonamide
CAS Number Not widely listed (Treat as Novel/Proprietary)
PubChem CID 66820486
Molecular Formula C₆H₈BrN₃O₂S
Molecular Weight 266.12 g/mol
Physical State Solid (Likely off-white to pale yellow crystalline powder)
Solubility Prediction Low in water; Soluble in DMSO, DMF; Soluble in aqueous base (due to sulfonamide acidity)

Hazard Profiling: A Read-Across Analysis

Scientific Integrity Note: In the absence of full toxicological studies for this specific CAS, safety protocols must be derived via "Read-Across" methodology, analyzing the hazards of its constituent pharmacophores.

Functional Group Hazard Decomposition

The molecule is a chimera of three distinct hazard vectors:

  • The 2-Amino-pyridine Core:

    • Risk:[2][3][4][5][6][7][8] Aminopyridines are known sodium channel blockers and can exhibit neurotoxicity or convulsant effects upon high exposure.

    • Precaution: Treat as acutely toxic (Oral/Inhalation).[2]

  • The C-5 Bromine Substituent:

    • Risk:[2][3][5][6][7][8] Increases lipophilicity (enhancing skin absorption) and serves as a reactive handle for cross-coupling, implying potential alkylating/irritating properties.

    • Precaution: High-grade skin protection required.[9]

  • The C-3 Methanesulfonamide Group:

    • Risk:[2][3][6][7][8] Sulfonamide-containing compounds are frequent sensitizers. While non-arylamine sulfonamides have lower risks of Stevens-Johnson Syndrome (SJS) than antibiotic sulfonamides, the structural similarity here (aniline-like nitrogen on the pyridine) warrants caution regarding hypersensitivity .[1]

GHS Classification (Inferred)

Based on SAR analysis of analogues like 2-amino-5-bromopyridine (CAS 1072-97-5).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][6]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][6][10]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][6]

  • Sensitization (Skin): Category 1B (Suspected skin sensitizer).

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][3][6]

Visualizing the Hazard Logic

The following diagram illustrates the decision logic used to determine the safety protocols for this specific molecule.

HazardLogicMoleculeN-(2-amino-5-bromopyridin-3-yl)methanesulfonamideSub_PyridineSubstructure:2-AminopyridineMolecule->Sub_PyridineSub_BromoSubstituent:5-BromoMolecule->Sub_BromoSub_SulfonSubstituent:MethanesulfonamideMolecule->Sub_SulfonRisk_NeuroRisk: Neurotoxicity(Na+ Channel Block)Sub_Pyridine->Risk_NeuroRisk_AbsorpRisk: EnhancedLipophilicity/AbsorptionSub_Bromo->Risk_AbsorpAction_WasteProtocol: Segregated Incineration(Halogenated)Sub_Bromo->Action_WasteRisk_SensRisk: Hypersensitivity(Allergic Reaction)Sub_Sulfon->Risk_SensAction_PPEProtocol: Double Nitrile Gloves+ P3/N95 RespiratorRisk_Neuro->Action_PPERisk_Absorp->Action_PPERisk_Sens->Action_PPE

Figure 1: Structure-Activity Relationship (SAR) Hazard Decomposition.[1] This logic maps chemical substructures to specific safety interventions.

Comprehensive Handling Protocols

Engineering Controls & Containment

Due to the "Research Substance" status, assume a Potent Compound Banding (PCB) of 3 (10–100 µg/m³ OEL) until proven otherwise.

  • Primary Barrier: All weighing and open handling must occur inside a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

  • Airflow Check: Verify face velocity is 0.5 m/s (100 fpm) before use.

  • Static Control: Use an ionizing bar during weighing; sulfonamide powders can be static-prone, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (US) or P3 (EU) MaskPrevents inhalation of fine particulates which may cause respiratory sensitization.[1]
Hands Double Nitrile Gloves (0.11mm min)The bromine atom increases lipophilicity; double gloving prevents breakthrough.
Eyes Chemical Safety GogglesTightly fitting goggles are required; safety glasses are insufficient for powders that are eye irritants.
Body Tyvek® Lab Coat (Closed front)Prevents contamination of street clothes; critical for potential sensitizers.
Self-Validating Handling Workflow

This protocol includes "Stop/Check" points to ensure safety integrity.

  • Preparation:

    • Check: Is the fume hood alarm active?

    • Check: Are two pairs of gloves worn?

  • Weighing:

    • Tare the vial inside the hood.

    • Transfer solid using a disposable anti-static spatula.

    • Clean-up: Immediately wipe balance area with a methanol-dampened tissue (solubilizes the organic residue).

  • Reaction Setup:

    • Dissolve the solid in solvent (DMSO/DMF) as quickly as possible to transition from a dust hazard to a liquid handling hazard (easier to contain).

  • Decontamination:

    • Validation: Wipe the work surface with a wet swab and check under UV light (many aminopyridines fluoresce) to verify cleaning efficacy.

Emergency Response & First Aid

Decontamination Logic

The sulfonamide proton is acidic (pKa ~7-8). Therefore, basic solutions are most effective for cleaning spills.

  • Spill Cleanup Solution: 5% Sodium Carbonate (Na₂CO₃) or dilute Sodium Hydroxide (NaOH).

    • Mechanism:[2][4][8] Deprotonates the sulfonamide nitrogen, forming a water-soluble salt that is easily wiped away.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6][10] Critical: Lift eyelids to remove trapped powder.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][9][10][11] Do not use ethanol, as it may enhance transdermal absorption of the brominated compound.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek immediate medical attention.

Fire Fighting
  • Hazardous Combustion Products: Emits toxic fumes of Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx), and Hydrogen Bromide (HBr) .

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but contain runoff (toxic to aquatic life).

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Aminopyridines can oxidize over time, turning dark brown.

  • Incompatibilities:

    • Strong Oxidizing Agents.[3]

    • Acid Chlorides/Anhydrides (Reacts with the amino group).

    • Strong Bases (Deprotonates the sulfonamide).

Synthesis & Application Context

For the Medicinal Chemist: This molecule is a "privileged scaffold." The 2-amino-3-sulfonamide motif is often employed to create intramolecular hydrogen bonds that lock the pyridine ring into a planar conformation, improving binding affinity in kinase pockets (e.g., PI3K, BRAF inhibitors).[1]

Reactivity Note: The 5-bromo position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1] However, the free amine at position 2 and the sulfonamide NH at position 3 are nucleophilic.

  • Tip: You may need to protect the sulfonamide (e.g., with SEM or BOM groups) if using strong bases in subsequent coupling steps to prevent catalyst poisoning or side reactions.

References

  • PubChem. (n.d.). N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (CID 66820486).[1][12] National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Halogenated Pyridines. Retrieved February 28, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 28, 2026, from [Link][1]

Pharmacophore Analysis & Strategic Application of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous pharmacophore analysis and application strategy for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide . This molecule is identified as a high-value Fragment-Based Drug Discovery (FBDD) scaffold, particularly privileged for targeting the ATP-binding hinge region of protein kinases (e.g., CDKs, c-Met, BRAF).

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide represents a "functionally dense" fragment. Unlike promiscuous screening hits, this molecule possesses defined vectors for growth and specific interaction motifs that mimic the adenine ring of ATP.

Its value lies in its Ligand Efficiency (LE) .[1] With a molecular weight of ~266 Da, it contains:

  • A Bidentate Hinge-Binding Motif (2-aminopyridine).

  • A Metabolic/Selectivity Handle (5-Bromo).

  • A Solvent/Gatekeeper Interaction Vector (3-Sulfonamide).

This guide details the structural logic, synthetic access, and biophysical validation protocols required to utilize this scaffold in lead generation.

Pharmacophore Decomposition & Binding Geometry

The molecule functions as a Type I kinase inhibitor fragment. Its binding mode is dictated by the planar pyridine ring and the specific arrangement of hydrogen bond donors (HBD) and acceptors (HBA).

Structural Feature Matrix
FeatureChemical MoietyInteraction TypeBiological Target Context (Kinase Domain)
Hinge Acceptor Pyridine Nitrogen (

)
H-Bond AcceptorAccepts H-bond from the backbone NH of the "Hinge" residue (e.g., Met, Glu).
Hinge Donor 2-Amino Group (

)
H-Bond DonorDonates H-bond to the backbone Carbonyl (

) of the Hinge residue.
Growth Vector 5-Bromo (

)
Halogen Bond / HydrophobicOccupies the hydrophobic pocket; serves as a synthetic handle for Suzuki-Miyaura coupling to extend into the selectivity pocket.
Transition Vector 3-Sulfonamide (

)
H-Bond Donor/AcceptorThe Sulfonamide NH interacts with the Gatekeeper residue or conserved waters. The sulfonyl oxygens can stabilize the conformation via intramolecular H-bonds.
The "Flip" Mechanism

A critical aspect of this pharmacophore is the intramolecular hydrogen bond between the sulfonamide oxygen and the 2-amino group. This locks the molecule into a planar conformation, pre-organizing it for binding and reducing the entropic penalty upon binding to the protein active site.

Pharmacophore Interaction Map (DOT Visualization)

PharmacophoreMap Core Pyridine Scaffold (Planar Core) N1 N1 (Acceptor) Core->N1 NH2 2-NH2 (Donor) Core->NH2 Sulfon 3-Sulfonamide (Polar Contact) Core->Sulfon Br 5-Bromo (Synthetic Handle) Core->Br Hinge Kinase Hinge Region (ATP Site) Gatekeeper Gatekeeper/Back Pocket (Solvent Interface) Hydrophobic Hydrophobic Pocket (Selectivity Filter) N1->Hinge H-Bond (Accept) NH2->Hinge H-Bond (Donate) Sulfon->Gatekeeper H-Bond/Water Bridge Sulfon->NH2 Pre-organization (Intramolecular H-bond) Br->Hydrophobic Van der Waals/Halogen Bond

Figure 1: Interaction map showing the bidentate hinge binding (red), hydrophobic extension (green), and solvent interaction (blue).

Synthetic Protocol: Accessing the Scaffold

Direct sulfonylation of 2-amino-5-bromopyridine at the C3 position is electronically unfavorable and regiochemically difficult. The robust route requires installing the nitrogen at C3 before sulfonylation, typically via a nitration-reduction sequence.

Step-by-Step Synthesis

Prerequisite: All reactions must be performed under an inert atmosphere (


 or Ar) using anhydrous solvents.

Step 1: Nitration of 2-amino-5-bromopyridine

  • Reagents: 2-amino-5-bromopyridine,

    
     (conc), 
    
    
    
    (fuming).
  • Protocol: Dissolve starting material in

    
     at 0°C. Add 
    
    
    
    dropwise. Warm to RT, then heat to 50°C for 2 hours.
  • Outcome: Yields 2-amino-5-bromo-3-nitropyridine . The amino group directs the nitro group to the ortho position (C3), while the bromine at C5 blocks para-substitution.

  • Purification: Pour into ice water; filter the yellow precipitate.

Step 2: Selective Reduction

  • Reagents:

    
     (Stannous chloride) or 
    
    
    
    .
  • Rationale: Avoid catalytic hydrogenation (

    
    ) to prevent debromination (loss of the C5-Br handle).
    
  • Protocol: Reflux the nitro intermediate in Ethanol/EtOAc with

    
     (5 equiv) for 4 hours.
    
  • Outcome: 2,3-diamino-5-bromopyridine .

Step 3: Regioselective Sulfonylation

  • Reagents: Methanesulfonyl chloride (

    
    ), Pyridine (solvent/base).
    
  • Challenge: The molecule has two amino groups. The C3-amine is more nucleophilic than the C2-amine (which is conjugated to the ring nitrogen).

  • Protocol: Dissolve diamine in DCM/Pyridine (10:1) at -10°C. Add

    
     (1.05 equiv) very slowly.
    
  • Workup: Quench with water, extract with EtOAc.

  • Validation:

    
    -NMR must show a singlet at ~3.0 ppm (methyl) and distinct NH signals.
    
Synthetic Pathway Visualization

Synthesis SM Start: 2-amino-5-bromopyridine Inter1 Intermediate 1: 2-amino-5-bromo-3-nitropyridine SM->Inter1 HNO3 / H2SO4 (Nitration) Inter2 Intermediate 2: 2,3-diamino-5-bromopyridine Inter1->Inter2 SnCl2 / EtOH (Selective Reduction) Product Target: N-(2-amino-5-bromopyridin-3-yl) methanesulfonamide Inter2->Product MsCl / Pyridine (-10°C, Regioselective)

Figure 2: Synthetic route prioritizing the preservation of the bromine handle and regioselective sulfonylation.

Biophysical Validation Protocols

To validate this fragment as a hit, you must confirm specific binding to the ATP pocket, not non-specific aggregation.

Surface Plasmon Resonance (SPR) Assay

Objective: Determine


 and binding kinetics. Fragments typically have fast on/off rates.
  • Sensor Chip: CM5 or SA (Streptavidin) chip. Immobilize the target Kinase (biotinylated) to a density of ~2000-3000 RU (high density required for low affinity fragments).

  • Buffer: HBS-P+ with 2% DMSO. Critical: Match DMSO concentration in running buffer and samples exactly to avoid "bulk effect" jumps.

  • Injection: 60s contact time, 15s dissociation.

  • Concentration Series: High range (due to fragment nature): 0, 10, 50, 100, 250, 500

    
    .
    
  • Analysis: Look for "Square Wave" sensorgrams (rapid equilibrium). If the curve does not flatten (slow off-rate), it suggests non-specific binding or aggregation.

X-Ray Crystallography (Soaking)

Objective: Confirm the binding mode (Hinge vs. Allosteric).

  • Crystal System: Use Apo-crystals of the kinase (e.g., CDK2 or PKA are standard surrogates for method development).

  • Soaking Solution: 10-20 mM of the fragment in the crystallization mother liquor + 10% DMSO.

  • Duration: Soak for 2-24 hours. Long soaks may crack crystals due to the high concentration of ligand/DMSO.

  • Data Collection: Collect at 100K. Look for

    
     difference density in the hinge region.
    
  • Success Metric: Clear electron density for the Bromine atom (anomalous signal can be used if collecting at Br edge) and the Sulfonamide tail.

Strategic Application: Fragment Growing

Once binding is confirmed, the 5-Bromo position is the "Exit Vector".

  • Suzuki-Miyaura Coupling: React the fragment with aryl-boronic acids.

  • Target: The hydrophobic pocket (Gatekeeper + 1 region).

  • Example: Coupling a p-fluoro-phenyl group often increases potency from

    
     to 
    
    
    
    range by displacing conserved water molecules and engaging hydrophobic residues (e.g., Phe, Leu).

References

  • Fragment-Based Drug Discovery (FBDD) Principles: Hajduk, P. J., & Greer, J. (2007).[1][2] A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery.

  • Aminopyridine Kinase Inhibitors (c-Met Context): Wang, J., et al. (2012).[3] Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Hinge Binding Motifs: Roskoski, R. (2016).[4] Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.[1][2][5]

  • Sulfonamide Interactions in Protein Binding: Kołos, J., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv.

  • Synthesis of Aminopyridine Derivatives: BenchChem Technical Data: 2-Amino-5-bromopyridine properties and synthesis protocols.

Sources

In-Depth Technical Guide: Storage Stability and Degradation Kinetics of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in stabilizing complex halogenated heterocyclic intermediates. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (CAS: 1257043-55-2) is a highly functionalized building block utilized in advanced pharmaceutical synthesis. Its structural complexity—combining an electron-rich aminopyridine core, a photolabile halogen, and a hydrolyzable sulfonamide linkage—demands a rigorous, mechanistically driven approach to storage and handling.

This whitepaper synthesizes field-proven analytical methodologies and authoritative stability frameworks to provide a comprehensive guide for researchers and drug development professionals. By understanding the causality behind its degradation pathways, we can engineer self-validating storage protocols that ensure absolute chemical integrity.

Structural Vulnerability & Degradation Mechanisms

To design an effective storage protocol, we must first deconstruct the molecule into its reactive moieties. The stability of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is dictated by three primary functional groups, each susceptible to specific environmental stressors.

The Methanesulfonamide Linkage (Hydrolytic Susceptibility)

Methanesulfonamides are generally stable under neutral conditions but become highly susceptible to hydrolysis under extreme pH environments[1]. The primary degradation pathway is the nucleophilic attack on the sulfonyl group, leading to the cleavage of the sulfur-nitrogen (S-N) bond[1]. In the presence of strong acids or bases and ambient moisture, this cleavage yields methanesulfonic acid and 2,3-diamino-5-bromopyridine. Maintaining a strictly anhydrous environment is critical to preventing this hydrolytic cascade.

The Bromine Substituent (Photolytic Dehalogenation)

Halogenated pyridines carry a significant risk of photolytic dehalogenation[2]. The C-Br bond energy is relatively low, making it vulnerable to homolytic cleavage when exposed to ultraviolet (UV) or high-intensity visible light[3]. This photochemical reaction generates highly reactive bromine radicals and a dehalogenated pyridine derivative, which can trigger secondary radical chain reactions that rapidly degrade the bulk material[3].

The Aminopyridine Core (Oxidative Degradation)

The 2-amino group donates electron density into the pyridine ring, making the molecule susceptible to electrophilic attack and oxidation. Exposure to atmospheric oxygen, trace peroxides, or elevated temperatures can lead to the formation of N-oxides at the pyridine nitrogen or the oxidation of the primary amine.

Degradation API N-(2-amino-5-bromopyridin- 3-yl)methanesulfonamide Hydrolysis Hydrolytic Cleavage (Extreme pH / H2O) API->Hydrolysis Nucleophilic Attack Oxidation Oxidation (O2 / Peroxides) API->Oxidation Electron Transfer Photolysis Photolytic Dehalogenation (UV/Vis Light) API->Photolysis Homolytic Cleavage Deg1 Methanesulfonic Acid + 2,3-Diamino-5-bromopyridine Hydrolysis->Deg1 Deg2 Pyridine N-Oxide / Amine Oxidation Products Oxidation->Deg2 Deg3 Dehalogenated Pyridine + Bromine Radicals Photolysis->Deg3

Mechanistic degradation pathways of the API under environmental stress.

Storage Parameters & Environmental Controls

To mitigate the degradation pathways outlined above, storage conditions must be strictly controlled. The International Council for Harmonisation (ICH) Q1A(R2) guideline dictates the standard parameters for stability testing of new drug substances[4].

Because the methanesulfonate functional group demonstrates thermal stability up to 400°C[5], thermal degradation is less of a concern than moisture and light. However, elevated temperatures exponentially accelerate hydrolysis and oxidation. Therefore, the compound must be stored in tightly sealed, amber glass containers (to block UV/Vis light) within a desiccated environment.

Quantitative Stability Testing Parameters

The following table summarizes the required environmental conditions for validating the shelf-life of this compound, derived from ICH Q1A(R2) standards[4].

Study TypeStorage ConditionMinimum Time PeriodTesting FrequencyPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsEstablish standard shelf-life.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsPredict long-term degradation kinetics.
Photostability 1.2M lux-hr + 200 Wh/m² UVN/AEnd of exposureAssess photolytic dehalogenation risk.

Experimental Protocols for Stability Validation

To establish a self-validating stability profile, we must employ Forced Degradation Studies (Stress Testing). This intentionally degrades the molecule by 5-20% to ensure that the analytical method (HPLC-UV/MS) is "stability-indicating"—meaning it can successfully resolve the parent peak from all degradation products without interference.

Step-by-Step Forced Degradation Methodology

Causality Note: The neutralization steps in this protocol are critical. They immediately halt the degradation reaction at the specified time point, ensuring accurate kinetic measurements and preventing extreme pH solutions from degrading the silica-based HPLC column.

  • Sample Preparation : Dissolve the compound in a biologically inert, MS-compatible diluent (e.g., 50:50 LC-MS grade Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Hydrolytic Stress (Acid/Base) :

    • Acid: Add 1.0 mL of 1N HCl to 5.0 mL of the sample. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 1N NaOH prior to injection.

    • Base: Add 1.0 mL of 1N NaOH to 5.0 mL of the sample. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 1N HCl.

  • Oxidative Stress : Add 1.0 mL of 3%

    
     to 5.0 mL of the sample. Store at 25°C for 24 hours. Crucial: Store in complete darkness to isolate oxidative degradation from photolytic degradation, preventing confounding variables.
    
  • Photolytic Stress : Expose a thin layer of the solid powder (and a liquid aliquot) to 1.2 million lux-hours of visible light and 200 Wh/m² of UV light in a calibrated photostability chamber.

  • Analytical Evaluation : Analyze all samples via HPLC-UV/MS using a reverse-phase C18 column. Monitor UV absorbance at 254 nm and utilize mass spectrometry to confirm the mass balance (ensuring the mass of the parent lost equals the mass of the degradants formed).

Workflow cluster_conditions Environmental Stressors Start Initiate ICH Q1A/Q1B Stability Study LongTerm Long-Term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated Photo Photostability UV/Vis Exposure Start->Photo Sampling Time-Point Sampling & Neutralization LongTerm->Sampling Accelerated->Sampling Photo->Sampling HPLC Stability-Indicating HPLC-UV/MS (Mass Balance Confirmation) Sampling->HPLC Eval Kinetic Data Evaluation & Shelf-Life Determination HPLC->Eval

ICH-compliant stability testing workflow for pharmaceutical intermediates.

Conclusion

The stability of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is highly dependent on mitigating moisture and light exposure. While the methanesulfonamide group exhibits excellent thermal stability, its S-N bond is the primary point of failure under hydrolytic stress. Concurrently, the C-Br bond poses a severe risk of photolytic dehalogenation. By adhering to ICH Q1A(R2) guidelines, storing the compound in amber, airtight containers with desiccants, and validating stability through rigorous forced degradation studies, researchers can guarantee the integrity of this critical intermediate throughout its lifecycle.

References

  • Benchchem. Stability of methanesulfonamide in acidic and basic conditions. Retrieved from 1

  • Benchchem. An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Retrieved from 5

  • International Council for Harmonisation (ICH). ICH Q1A (R2): Stability testing of new drug substances and products. Retrieved from 4

  • Benchchem. 5-(3-Bromopyridin-4-yl)pyrimidine. Retrieved from 2

  • ResearchGate. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Retrieved from 3

Sources

Methodological & Application

Application Note: Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, four-step synthetic protocol for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide , a critical scaffold in the development of PI3K, MAPK, and tyrosine kinase inhibitors.

The protocol utilizes 2-aminopyridine as the starting material.[1][2][3][4][5][6][7][8] Key features of this workflow include:

  • Regiocontrol: Exclusive bromination at the C5 position using NBS/Acetone.

  • Chemoselectivity: Selective sulfonylation of the C3-amine over the C2-amine, exploiting the differential nucleophilicity of the diamine intermediate.

  • Scalability: Avoidance of heavy metal hydrogenation catalysts to prevent debromination side reactions.

Retrosynthetic Analysis & Strategy

The target molecule contains three functional handles: a 2-amino group, a 5-bromo substituent, and a 3-methanesulfonamide.

Strategic Logic:

  • Sulfonamide Installation: The sulfonamide is best installed last to avoid interference during nitration or bromination.

  • Diamine Differentiation: The precursor, 2,3-diamino-5-bromopyridine , presents two nucleophilic amines. The C3-amine is more nucleophilic (aniline-like) than the C2-amine (amidine-like/conjugated), allowing for selective sulfonylation at low temperatures.

  • Bromine Integrity: The bromine atom is sensitive to catalytic hydrogenation (Pd/C). Therefore, the nitro reduction step utilizes a chemoselective metal-acid reduction (Fe/AcOH) to preserve the halogen.

Reaction Scheme

SynthesisPath SM 2-Aminopyridine (Starting Material) Int1 2-Amino-5-bromopyridine (Bromination) SM->Int1 NBS, Acetone 0-10°C Int2 2-Amino-5-bromo-3-nitropyridine (Nitration) Int1->Int2 HNO3, H2SO4 0-5°C Int3 2,3-Diamino-5-bromopyridine (Reduction) Int2->Int3 Fe, AcOH EtOH/H2O Product N-(2-amino-5-bromopyridin-3-yl) methanesulfonamide (Target) Int3->Product MsCl, Pyridine 0°C to RT

Figure 1: Synthetic pathway highlighting key reagents and intermediates.

Detailed Experimental Protocols

Step 1: Bromination of 2-Aminopyridine

Objective: Selective C5-bromination. Mechanism: Electrophilic aromatic substitution. NBS provides a controlled source of bromonium ions, minimizing di-bromination (3,5-dibromo species).

  • Reagents:

    • 2-Aminopyridine (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetone (10 mL/g)

  • Protocol:

    • Dissolve 2-aminopyridine in acetone in a round-bottom flask. Cool to 0–5 °C using an ice bath.

    • Dissolve NBS in a minimum amount of acetone. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Exothermic reaction.[9]

    • Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (RT) and stir for another 1 hour.

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in cold water and stir vigorously. The product precipitates as a solid.[4][7]

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Yield: 85–95% (Pale yellow solid).

    • QC Check: 1H NMR should show signals for C3-H, C4-H, and C6-H. Absence of C3-H indicates over-bromination.

Step 2: Nitration

Objective: Installation of the nitro group at the C3 position. Safety Warning: Reaction involves strong acids and exotherms. Maintain strict temperature control.

  • Reagents:

    • 2-Amino-5-bromopyridine (1.0 eq)[7]

    • Conc. H2SO4 (5.0 vol)

    • Conc. HNO3 (1.2 eq, fuming or 70%)

  • Protocol:

    • Place H2SO4 in a flask and cool to 0 °C .

    • Add 2-amino-5-bromopyridine portion-wise, keeping temperature <10 °C. The amine will dissolve to form the sulfate salt.

    • Add HNO3 dropwise extremely slowly, maintaining temperature 0–5 °C .

    • Stir at 0 °C for 1 hour, then warm to RT and stir overnight.

    • Workup: Pour the reaction mixture onto crushed ice (caution: exotherm). Neutralize to pH 8 with NaOH (aq) or NH4OH.

    • Collect the yellow precipitate by filtration. Recrystallize from Ethanol if necessary.

    • Yield: 60–75%.

Step 3: Nitro Reduction (Chemoselective)

Objective: Reduction of -NO2 to -NH2 without debromination. Rationale: Pd/C hydrogenation often cleaves aryl bromides. Iron/Acetic acid is milder and preserves the halogen.

  • Reagents:

    • 2-Amino-5-bromo-3-nitropyridine (1.0 eq)

    • Iron powder (4.0 eq, fine mesh)

    • Acetic Acid (5.0 eq)

    • Ethanol/Water (3:1 ratio, 10 mL/g)

  • Protocol:

    • Suspend the nitro compound in Ethanol/Water.

    • Add Iron powder and Acetic Acid.

    • Heat to reflux (80 °C) for 2–4 hours. Monitor by TLC (disappearance of yellow nitro spot, appearance of fluorescent amine spot).

    • Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate. Basify the residue with sat. NaHCO3 and extract with Ethyl Acetate (3x).

    • Dry organic layer (Na2SO4) and concentrate.[9]

    • Yield: 70–85% (Brown/Red solid).

    • Intermediate: 2,3-Diamino-5-bromopyridine.

Step 4: Regioselective Sulfonylation

Objective: Selective mono-sulfonylation of the C3-amine. Mechanistic Insight: The C3-amine is an aniline-type nucleophile. The C2-amine is conjugated to the pyridine ring nitrogen, significantly reducing its nucleophilicity. At low temperatures, MsCl reacts preferentially at C3.

  • Reagents:

    • 2,3-Diamino-5-bromopyridine (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.05 eq)

    • Pyridine (Solvent/Base) (10 vol) OR DCM/Triethylamine

  • Protocol:

    • Dissolve the diamine in anhydrous Pyridine (or DCM with 2 eq TEA).

    • Cool the solution to 0 °C (ice/salt bath).

    • Add MsCl dropwise (diluted in minimal DCM if necessary) over 20 minutes.

    • Stir at 0 °C for 2 hours. Do not heat.

    • Monitoring: Check LCMS. If bis-sulfonylation (M+2Ms) is observed, it typically occurs on the sulfonamide nitrogen or the C2 amine.

    • Workup: Quench with water. Extract with Ethyl Acetate.[8] Wash with brine.[9]

    • Purification: Silica gel chromatography (DCM/MeOH gradient).

    • Yield: 65–80%.

Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-sulfonylation Excess MsCl or high temperature.Strictly control MsCl (1.0 eq). Keep reaction at 0 °C. If bis-product forms, treat crude with NaOH/MeOH at RT for 30 min to selectively hydrolyze the less stable sulfonamide bond.
Debromination Reduction step too harsh.Ensure Iron/AcOH is used, NOT Pd/C hydrogenation.
Low Yield (Step 2) Oxidation or poor solubility.Ensure temperature is <5 °C during HNO3 addition.[3] Use fuming HNO3 if conversion is low.
Regioisomer Mix Sulfonylation at C2.Unlikely at 0 °C. Confirm structure by NOE NMR (interaction between NH-SO2Me and C4-H).

Safety & Handling

  • Methanesulfonyl Chloride: Highly corrosive and lachrymator. Reacts violently with water.[9] Handle in a fume hood.

  • 2-Aminopyridine: Toxic if swallowed or absorbed through skin.

  • Bromination: NBS can be irritating; handle solids with care to avoid dust.

References

  • Regioselective Bromination: Fox, B. A.; Threlfall, T. L. "2-Amino-5-bromopyridine." Organic Syntheses, 1964 , 44, 34.

  • Nitration Protocol: Graboyes, H.; Day, A. R. "Metabolite Analogs. VIII. Syntheses of Some Imidazopyridines and Pyridotriazoles." Journal of the American Chemical Society, 1957 , 79(24), 6421–6426.

  • Selective Sulfonylation & Reactivity of 2,3-Diaminopyridines: Oluwafemi, K. A., et al. "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles..." Arkivoc, 2023 , vii, 202312124.[6]

  • General Pyridine Functionalization: Li, X., et al. "Synthesis of 2-Amino-5-bromo-3-iodopyridine."[4] International Journal of Simulation: Systems, Science and Technology, 2016 , 17(46), 55.1-55.5.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of N-(2-Amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a highly functionalized pyridine scaffold frequently utilized in the development of kinase inhibitors (e.g., RIPK2, FGFR, and ALK inhibitors) and GLP-1 receptor agonists ()[1].

Performing a Suzuki-Miyaura cross-coupling on this specific substrate presents three distinct chemoselectivity and reactivity challenges:

  • Unprotected Primary Amine : The 2-amino group can coordinate to palladium, potentially poisoning the catalyst or undergoing competitive Buchwald-Hartwig amination if the ligand environment is not sterically demanding ()[2].

  • Acidic Sulfonamide Proton : The methanesulfonamide moiety contains an acidic proton (pKa ~ 8.5) that will consume stoichiometric amounts of base. If unaccounted for, this alters the pH of the aqueous biphasic system, starving the transmetallation step of the hydroxide/carbonate needed for boronic acid activation[1].

  • Electron-Rich Pyridine Core : The electron-donating nature of the 2-amino group reduces the electrophilicity of the C-Br bond at the 5-position, slowing down the initial oxidative addition step.

To overcome these challenges, a robust, self-validating protocol must employ a sterically demanding bidentate ligand, an excess of inorganic base, and a highly polar solvent system capable of maintaining homogeneity at elevated temperatures.

Experimental Design & Parameter Selection

  • Catalyst Choice (Pd(dppf)Cl₂·CH₂Cl₂) : A Pd(II) precatalyst with the bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is optimal ()[3]. The large bite angle (99°) of dppf accelerates reductive elimination and sterically crowds the Pd center, preventing the free 2-amino group from forming stable, inactive Pd-amine complexes.

  • Base Equivalents (K₂CO₃, 3.0–4.0 eq) : Because the sulfonamide proton will immediately neutralize one equivalent of base, a minimum of 3.0 equivalents of K₂CO₃ is required. This ensures sufficient base is available to form the reactive boronate complex essential for transmetallation.

  • Solvent System (1,4-Dioxane/Water, 4:1 v/v) : The high polarity of the starting material necessitates a solvent that can solubilize both the organic substrate and the inorganic base. Dioxane provides a high boiling point (101 °C) for the elevated temperatures required to drive the sluggish oxidative addition[3].

Reaction Workflow Diagram

Workflow Step1 1. Reagent Assembly Substrate, Boronic Acid, Pd(dppf)Cl2, K2CO3 Step2 2. Solvent Addition 1,4-Dioxane / H2O (4:1) Step1->Step2 Logic1 Base Neutralization: 1 eq K2CO3 consumed by sulfonamide NH Step1->Logic1 Logic2 Catalyst Protection: dppf ligand prevents 2-amino coordination Step1->Logic2 Step3 3. Rigorous Degassing Ar/N2 Sparge (10-15 min) Step2->Step3 Step4 4. Thermal Activation 90-100 °C, 6-16 hours Step3->Step4 Step5 5. Aqueous Workup pH Adjustment & Extraction Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 1: Experimental workflow and logical parameters for the Suzuki-Miyaura coupling protocol.

Step-by-Step Experimental Protocol

Scale: 1.0 mmol

Reagents:

  • N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide : 1.0 mmol, 266.1 mg[4]

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester : 1.2–1.5 mmol

  • Pd(dppf)Cl₂·CH₂Cl₂ : 0.05 mmol, 40.8 mg (5 mol%)[3]

  • Potassium carbonate (K₂CO₃) : 3.0 mmol, 414.6 mg[3]

  • 1,4-Dioxane : 8.0 mL[3]

  • Deionized Water : 2.0 mL[3]

Procedure:

  • Reagent Assembly : To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, the boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂ ()[5].

  • Solvent Addition & Degassing (Critical Step) : Add 1,4-dioxane and water. Seal the vial with a PTFE-lined septum cap. Sparge the biphasic mixture with Argon or N₂ for 10–15 minutes using a submerged needle and a vent needle.

    • Causality: Oxygen rapidly degrades electron-rich phosphine ligands (like dppf) to phosphine oxides, terminating the catalytic cycle and leading to incomplete conversion.

  • Thermal Activation : Transfer the vial to a pre-heated reaction block at 90–100 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. React for 6–16 hours[3].

    • Causality: The biphasic nature of the reaction requires high-shear mixing to ensure the aqueous boronate complex can effectively interface with the organic palladium intermediate.

  • Self-Validating Monitoring : Monitor reaction progress via LC-MS or TLC (EtOAc/Hexanes). The starting material mass ([M+H]⁺ = 266/268) should be fully consumed.

    • Validation Cue: The presence of a des-bromo peak ([M+H]⁺ = 188) indicates protodehalogenation, suggesting the boronic acid is degrading before transmetallation can occur.

  • Aqueous Workup : Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL).

    • Causality: Because the sulfonamide is deprotonated under the basic reaction conditions, the aqueous layer must be carefully neutralized to pH ~7 using 1M HCl before extraction. This ensures the product is fully protonated and partitions into the organic phase.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient of DCM to DCM/MeOH or EtOAc/Hexanes).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative causality behind parameter selection, demonstrating why specific conditions succeed or fail.

CatalystBase (Eq)Solvent SystemTemp (°C)Conversion / YieldMechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)DME/H₂O (4:1)90< 30%Incomplete reaction; base depleted by acidic sulfonamide.
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)DME/H₂O (4:1)9065%Moderate yield; monodentate ligand allows competitive amine binding.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)10045%Stalled reaction; insufficient base for efficient transmetallation.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (3.0) Dioxane/H₂O (4:1) 100 > 90% Optimal conditions; rapid conversion, minimal side products [3].
XPhos Pd G3 (5 mol%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)10085%Excellent conversion; recommended for highly sterically hindered boronic acids[1].

Troubleshooting & Field-Proven Insights

  • Protodeboronation : If using electron-poor or heteroaryl boronic acids (e.g., 2-pyridylboronic acid), protodeboronation can outcompete transmetallation.

    • Solution: Switch to the corresponding MIDA boronate or pinacol ester, and use a milder base like Cs₂CO₃ or KF to slowly release the active boronic acid species into the catalytic cycle.

  • Catalyst Poisoning (Stalled Reactions) : If the reaction stalls at ~50% conversion despite excess base, the free 2-amino group may be chelating the palladium.

    • Solution: Ensure rigorous degassing. If the problem persists, switching to a more sterically demanding Buchwald ligand system (e.g., XPhos Pd G3) can completely prevent off-target coordination ()[1].

  • Poor Solubility : If the boronic acid or the product precipitates during the reaction, increasing the reaction volume or switching to a DMF/Water (5:1) system can maintain homogeneity, though DMF requires a more rigorous aqueous workup (e.g., LiCl washes) to remove.

References

1.. Google Patents. 2.. Google Patents. 3.. PMC, National Institutes of Health. 4.. Google Patents. 5.. Google Patents.

Sources

Application Note: Regioselective Sulfonylation of 2-Amino-5-bromopyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-5-bromopyridin-3-amine (CAS: 38875-53-5) is a highly versatile, bifunctional building block widely utilized in the synthesis of imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and other fused heterocyclic pharmacophores[1]. A critical, yet challenging, transformation in elaborating this scaffold is the regioselective sulfonylation of the diamine moiety. Because the molecule possesses two primary amino groups in close proximity, achieving high regiocontrol requires a deep understanding of the substrate's intrinsic electronic properties and precise manipulation of reaction kinetics[2]. This application note provides a comprehensive, field-proven methodology for the exclusive C3-sulfonylation of 2-amino-5-bromopyridin-3-amine.

Mechanistic Causality: The Basis of Regioselectivity

In 2,3-diaminopyridine systems, the two primary amine groups exhibit distinct nucleophilic profiles[3]. The C2-amine lone pair is highly delocalized into the pyridine ring via resonance, forming an amidine-like tautomeric system. This delocalization significantly attenuates its nucleophilicity.

In contrast, the C3-amine lacks this direct conjugation with the endocyclic nitrogen, allowing it to retain a higher degree of localized electron density. Consequently, electrophilic attack by sulfonyl chlorides occurs preferentially at the C3-position. Furthermore, utilizing a nucleophilic base such as pyridine generates a highly reactive, sterically encumbered sulfonylpyridinium intermediate. This bulky intermediate further discriminates between the two amines, kinetically favoring the more accessible C3-amine and suppressing off-target C2-sulfonylation[4].

Mechanism Substrate 5-Bromopyridine-2,3-diamine (Nucleophile) C3 C3-Amine Attack (Kinetically Favored) Substrate->C3 High Nucleophilicity C2 C2-Amine Attack (Resonance Suppressed) Substrate->C2 Low Nucleophilicity Reagent Sulfonyl Chloride (Electrophile) Intermediate Sulfonylpyridinium Intermediate Reagent->Intermediate Pyridine Addition Base Pyridine (Catalyst) Base->Intermediate Intermediate->C3 Electrophile Transfer Product 3-Sulfonamido-5-bromo- 2-aminopyridine C3->Product -HCl

Mechanistic pathway highlighting regioselective C3-sulfonylation via a sulfonylpyridinium intermediate.

Reagent Selection Matrix

The success of this transformation relies on a self-validating triad of reagent, base, and solvent. The table below summarizes the optimal conditions and the causality behind their selection.

Reagent ClassRecommended OptionAlternative OptionMechanistic Rationale & Causality
Sulfonylating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)TsCl is a solid, easy to weigh, and its steric bulk enhances C3-regioselectivity by avoiding the hindered C2-amine. MsCl is highly reactive but more prone to over-sulfonylation.
Base / Catalyst PyridineN,N-Diisopropylethylamine (DIPEA)Pyridine acts as a nucleophilic catalyst, forming a reactive intermediate. DIPEA is non-nucleophilic and acts only as an acid scavenger, which slows the desired reaction.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)DCM provides excellent solubility for the intermediate and maintains a low freezing point for 0 °C kinetic control. THF is useful if the sulfonamide product precipitates prematurely.

Experimental Protocol: Regioselective C3-Sulfonylation

This protocol is designed as a self-validating system. By strictly controlling stoichiometry and temperature, the thermodynamic pathway (C2-sulfonylation or bis-sulfonylation) is entirely suppressed.

Step 1: Substrate Dissolution In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromopyridin-3-amine (1.0 equiv, 5.0 mmol) in anhydrous DCM (25 mL, 0.2 M concentration). Add anhydrous Pyridine (2.0 equiv, 10.0 mmol). Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

Step 2: Thermal Control Submerge the reaction vessel in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes under a continuous argon or nitrogen atmosphere. Causality: Low temperature suppresses the thermodynamic pathway, ensuring the reaction remains strictly under kinetic control to favor the C3-amine.

Step 3: Electrophile Addition Dissolve the chosen sulfonyl chloride (e.g., TsCl, 1.05 equiv, 5.25 mmol) in a minimal volume of anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, directly mitigating the risk of bis-sulfonylation at the C3-position.

Step 4: Kinetic Maturation Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to gradually warm to room temperature. Monitor the reaction via TLC (50% EtOAc/Hexanes) or LC-MS until the starting material is fully consumed (typically 2–4 hours).

Step 5: Quenching & Workup Quench the reaction by adding saturated aqueous sodium bicarbonate (


) solution (20 mL). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (

mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 6: Isolation & Purification Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50) to afford the pure 3-sulfonylated product.

Protocol Step1 1. Substrate Preparation Dissolve diamine in anhydrous DCM/Pyridine Step2 2. Thermal Control Chill to 0 °C under N2 atmosphere Step1->Step2 Step3 3. Reagent Addition Dropwise addition of R-SO2Cl (1.05 eq) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Aqueous Quench Neutralize with sat. NaHCO3, extract (EtOAc) Step4->Step5 Step6 6. Isolation Flash chromatography (Silica, Hex/EtOAc) Step5->Step6

Step-by-step experimental workflow for the regioselective sulfonylation of 2-amino-5-bromopyridin-3-amine.

Troubleshooting & Optimization

  • Issue: Formation of bis-sulfonylated byproduct (Sulfonimide formation).

    • Root Cause: Excess sulfonyl chloride or elevated internal temperatures during the addition phase.

    • Solution: Strictly limit the sulfonyl chloride to 1.05 equivalents. Ensure the internal temperature remains

      
       0 °C during the entire electrophile addition phase.
      
  • Issue: Unreacted starting material / Stalled reaction.

    • Root Cause: Hydrolysis of the sulfonyl chloride due to adventitious moisture, or insufficient nucleophilic catalysis.

    • Solution: Ensure all solvents (DCM, Pyridine) are strictly anhydrous. If using DIPEA instead of pyridine, add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) to restore the nucleophilic catalytic cycle[5].

References

1.[1] 5-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 691156 - PubChem. National Institutes of Health (NIH). Available at: 2.[2] Cyano-substituted heterocycles with activity as inhibitors of USP30 - US10927110B2. Google Patents. Available at: 3.[3] Pyrazine derivatives and use as pi3k inhibitors - WO2007023186A1. Google Patents. Available at: 4.[4] Photocatalyst-, metal- and additive-free, regioselective radical cascade sulfonylation/cyclization of benzimidazoles derivatives with sulfonyl chlorides induced by visible light. Organic Chemistry Frontiers (RSC Publishing). Available at: 5.[5] Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. PMC, National Institutes of Health (NIH). Available at:

Sources

Application Note: Optimizing Reaction Conditions for Bromopyridine Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and scalable protocols for the synthesis of bromopyridine sulfonamides.

Executive Summary & Strategic Rationale

Bromopyridine sulfonamides are highly privileged pharmacophores in medicinal chemistry, frequently serving as key building blocks for kinase inhibitors, prostate cancer therapeutics, and neurodegenerative disease candidates [1]. However, the synthesis of these motifs is historically plagued by two major challenges:

  • Instability of Intermediates: Pyridine-2-sulfonyl chlorides are notoriously unstable and prone to rapid hydrolysis or decomposition.

  • Reagent Toxicity: Traditional syntheses require the handling of highly toxic sulfur dioxide (

    
    ) gas or the oxidation of mercaptans using hazardous chlorine gas [1].
    

To overcome these bottlenecks, modern synthetic route design relies on two divergent, highly optimized pathways: Route A (De Novo Chlorosulfonylation) utilizing controlled halogen-metal exchange followed by trapping with sulfuryl chloride (


), and Route B (Catalytic C-N Cross-Coupling)  utilizing palladium-catalyzed Buchwald-Hartwig amidation of bromopyridines with primary sulfonamides [2].

This application note provides a comprehensive guide to optimizing both pathways, detailing the causality behind reagent selection, and providing self-validating experimental protocols.

Mechanistic Pathways & Workflow Design

The selection between de novo sulfonylation and cross-coupling depends on the availability of starting materials and the functional group tolerance required for the specific drug candidate.

Workflow cluster_A Route A: De Novo Sulfonylation cluster_B Route B: C-N Cross-Coupling SM Bromopyridine Starting Material HME Halogen-Metal Exchange (i-PrMgCl) SM->HME PdCat Pd-Catalyzed Buchwald-Hartwig SM->PdCat SO2Cl2 Chlorosulfonylation (SO2Cl2) HME->SO2Cl2 Amidation Amidation (HNR2) SO2Cl2->Amidation Product Bromopyridine Sulfonamide Amidation->Product PdCat->Product Sulfonamide Primary Sulfonamide + Base (LiHMDS) Sulfonamide->PdCat

Figure 1: Divergent synthetic workflows for bromopyridine sulfonamide synthesis.

Route A: Halogen-Metal Exchange and Chlorosulfonylation

The direct conversion of dibromopyridines to bromopyridine sulfonamides requires precise control over the metallation step. Using


-BuLi often leads to the precipitation of insoluble metalated pyridine species or unwanted nucleophilic addition to the pyridine ring. By utilizing an isopropylmagnesium chloride (

-PrMgCl) Grignard reagent, the reaction mixture remains homogeneous, ensuring strict chemoselectivity during the subsequent quench with

[1]. This circumvents the need for gaseous

.
Route B: Palladium-Catalyzed Buchwald-Hartwig Sulfonamidation

For complex substrates where halogen-metal exchange is not tolerated, the direct C-N coupling of a bromopyridine with a pre-formed sulfonamide is preferred. Sulfonamides are poor nucleophiles; thus, the catalytic cycle requires highly electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or BrettPhos) to accelerate reductive elimination and prevent catalyst poisoning by the strongly coordinating pyridine nitrogen [2, 3].

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Pd(II) Ar-Pd-Br Pd0->PdII_OA Oxidative Addition (Ar-Br) PdII_Amine Pd(II) Ar-Pd-NHSO2R PdII_OA->PdII_Amine Sulfonamide Binding & Deprotonation (Base) PdII_Amine->Pd0 Reductive Elimination (Product)

Figure 2: Palladium-catalyzed Buchwald-Hartwig amidation catalytic cycle.

Optimization Data & Causality

Optimizing Halogen-Metal Exchange (Route A)

The choice of metallating agent dictates the ratio of desired sulfonyl chloride to undesired halogen-scrambled byproducts (e.g., 2-chloro-6-bromopyridine). Table 1 summarizes the optimization of the metallation of 2,6-dibromopyridine prior to


 trapping [1].

Table 1: Reagent Optimization for Halogen-Metal Exchange of 2,6-Dibromopyridine

Metallating ReagentTemp (°C)Reaction StateMajor ByproductYield of Sulfonyl Chloride (%)

-BuLi
-78Heterogeneous (Precipitation)Nucleophilic alkylation< 20

-Bu

MgLi
-10Homogeneous2-chloro-6-bromopyridine45

-PrMgCl
-10 Homogeneous Trace 82

Causality:


-PrMgCl provides the optimal balance of basicity and nucleophilicity. It smoothly executes the halogen-metal exchange without causing the metalated intermediate to crash out of solution, which is the primary cause of poor yields and chlorination side-reactions when using lithium-based reagents[1].
Optimizing Ligand and Base for Cross-Coupling (Route B)

Coupling a sulfonamide to a bromopyridine requires overcoming the high pKa of the sulfonamide and the steric hindrance of the pyridine ring.

Table 2: Ligand and Base Screening for Pd-Catalyzed Sulfonamidation

Catalyst / LigandBaseSolventTemp (°C)Conversion (%)
Pd

(dba)

/ BINAP
NaO

-Bu
Toluene10040 (Hydrodehalogenation)
Pd(OAc)

/ XPhos
Cs

CO

Dioxane10085
Pd(OAc)

/ BrettPhos
LiHMDS THF 80 > 95

Causality: Strong alkoxide bases (NaO


-Bu) often lead to base-mediated degradation of sensitive pyridine substrates. Utilizing a non-nucleophilic, soluble base like LiHMDS ensures rapid deprotonation of the sulfonamide. Pairing this with BrettPhos—a ligand specifically designed to facilitate C-N bond formation with weak nucleophiles—forces the challenging reductive elimination step, suppressing hydrodehalogenation [2, 3].

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Bromopyridine-2-Sulfonamide (Route A)

This protocol is self-validating: the reaction mixture must remain a clear, homogeneous solution during the Grignard addition. Cloudiness indicates moisture contamination or temperature spikes.

Materials:

  • 2,6-dibromopyridine (1.0 equiv, 10 mmol)

  • 
    -PrMgCl (2.0 M in THF, 1.2 equiv, 12 mmol)
    
  • Sulfuryl chloride (

    
    ) (1.5 equiv, 15 mmol)
    
  • Diethylamine (

    
    ) (5.0 equiv, 50 mmol)
    
  • Anhydrous THF and Toluene

Step-by-Step Procedure:

  • Halogen-Metal Exchange: Charge a flame-dried, nitrogen-purged flask with 2,6-dibromopyridine (2.37 g, 10 mmol) and anhydrous THF (10 mL). Cool the solution to -10 °C using an ice/brine bath.

  • Dropwise add

    
    -PrMgCl (6.0 mL, 12 mmol) over 15 minutes, maintaining the internal temperature below -5 °C. Stir at -10 °C for 1 hour. Validation check: The solution should be pale yellow and strictly homogeneous.
    
  • Chlorosulfonylation: In a separate flask, prepare a solution of

    
     (1.21 mL, 15 mmol) in anhydrous toluene (10 mL) and cool to -10 °C.
    
  • Transfer the metalated pyridine solution dropwise into the

    
     solution via cannula over 20 minutes. Stir for an additional 15 minutes at -10 °C.
    
  • Amidation: Allow the reaction to warm to 0 °C. Slowly add

    
     (5.17 mL, 50 mmol) to the crude sulfonyl chloride mixture. Stir for 30 minutes at 10 °C.
    
  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via recrystallization (EtOH/Water) to yield the pure sulfonamide [1].
    
Protocol 2: Buchwald-Hartwig Sulfonamidation of 3-Bromopyridine (Route B)

This protocol utilizes LiHMDS to prevent base-catalyzed degradation of the pyridine core.

Materials:

  • 3-Bromopyridine (1.0 equiv, 5 mmol)

  • Primary Sulfonamide (e.g., Methanesulfonamide) (1.2 equiv, 6 mmol)

  • Pd(OAc)

    
     (5 mol%, 0.25 mmol)
    
  • BrettPhos (6 mol%, 0.30 mmol)

  • LiHMDS (1.0 M in THF, 2.2 equiv, 11 mmol)

  • Anhydrous THF

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)

    
     (56 mg, 0.25 mmol), BrettPhos (161 mg, 0.30 mmol), and the primary sulfonamide (571 mg, 6 mmol).
    
  • Solvent & Substrate Addition: Add anhydrous THF (15 mL) followed by 3-bromopyridine (0.48 mL, 5 mmol). Seal the tube with a septum and remove it from the glovebox.

  • Base Addition: Cool the mixture to 0 °C. Slowly inject LiHMDS (11.0 mL, 11 mmol) dropwise via syringe. Validation check: A distinct color change (typically to deep red/orange) indicates the formation of the active Pd(0) species and deprotonation of the sulfonamide.

  • Coupling: Replace the septum with a Teflon screw cap, heat the reaction mixture to 80 °C, and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and quench with saturated aqueous

    
     (15 mL). Extract the aqueous phase with Ethyl Acetate (2 x 15 mL). Dry the combined organics over 
    
    
    
    , filter through a short pad of Celite to remove palladium residues, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) [2].

References

  • "Buchwald-Hartwig Coupling." Organic Synthesis. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, National Institutes of Health (PMC), 2016. Available at:[Link]

Application Note: Scale-Up Synthesis and Process Optimization of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Overview & Chemical Significance

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (CAS: 1257043-55-2) is a critical, high-value building block in modern medicinal chemistry. It is prominently featured in the synthesis of advanced kinase inhibitors, particularly those targeting Receptor-Interacting Protein Kinase 2 (RIPK2) and ALK2 pathways, which are pivotal in inflammatory and oncological disease models [1].

The structural architecture of this intermediate provides a dual-advantage: a sulfonamide moiety at the 3-position that frequently acts as a crucial hydrogen-bond donor in kinase hinge-binding, and a 5-bromo substituent that serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Mechanistic Rationale: Regioselectivity in 2,3-Diaminopyridines

The primary synthetic challenge in producing this compound at scale is achieving absolute regiocontrol during the sulfonylation of the precursor, 2,3-diamino-5-bromopyridine. The success of this reaction relies on exploiting the inherent electronic asymmetry of the diaminopyridine system.

Causality of Regioselection: The 2-amino group is positioned adjacent to the endocyclic pyridine nitrogen. This arrangement allows for amidine-like resonance, where the lone pair of the 2-amino nitrogen is delocalized into the electron-deficient pyridine ring. This delocalization significantly diminishes its nucleophilicity. In stark contrast, the 3-amino group lacks this direct conjugation pathway; it retains an aniline-like character with a highly localized, available lone pair. Consequently, electrophilic attack by methanesulfonyl chloride (MsCl) occurs almost exclusively at the 3-amino position.

MechanisticRationale SM 2,3-diamino-5-bromopyridine N2 2-Amino Group Resonance stabilized with ring N (Poor Nucleophile) SM->N2 Electronic Property N3 3-Amino Group Localized lone pair (Strong Nucleophile) SM->N3 Electronic Property MsCl Methanesulfonyl Chloride (MsCl) Electrophilic Attack N2->MsCl No Reaction N3->MsCl Rapid Attack Prod N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (Selective Mono-sulfonylation) MsCl->Prod Yields

Caption: Electronic differentiation governing the regioselective sulfonylation of 2,3-diaminopyridine.

Upstream Synthesis: Precursor Preparation

High-purity 2,3-diamino-5-bromopyridine is a prerequisite for successful scale-up [6]. The upstream synthesis typically involves the nitration of 2-amino-5-bromopyridine to yield 2-amino-3-nitro-5-bromopyridine, followed by reduction of the nitro group [2, 3].

Process Optimization: Historically, reduction was achieved using stannous chloride (SnCl2) or iron/HCl. However, these methods generate heavy metal waste and complicate downstream purification. Transitioning to catalytic hydrogenation using Raney-Nickel under controlled pressure (1 MPa) in an ethanol/phosphoric acid mixture provides a highly scalable, self-validating system that minimizes impurities and bypasses complex biphasic workups [4].

Table 1: Comparison of Reduction Methods for 2-Amino-3-nitro-5-bromopyridine

Reduction MethodReagents & ConditionsYieldScalabilityWaste Profile
Metal DissolvingFe/HCl or SnCl2, Reflux70-78%Low-MediumHigh (Toxic metal salts)
Catalytic HydrogenationRaney-Ni, H2 (1 MPa), EtOH/H3PO4, 50 °C85-89%HighLow (Filterable catalyst)
Transfer HydrogenationPd/C, Hydrazine hydrate, EtOH, Reflux~80%MediumMedium (Gas evolution)
Core Protocol: Scale-Up Sulfonylation Workflow

This protocol is designed as a self-validating system. Pyridine is utilized dually as a solvent to maintain a homogeneous reaction mixture and as a base to sequester the HCl byproduct, driving the reaction forward. Temperature control is the critical variable; maintaining the reaction at 0 °C to 5 °C during electrophile addition suppresses the kinetic formation of bis-sulfonylated impurities.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, internal PT-100 temperature probe, and a pressure-equalizing addition funnel. Purge the system with dry nitrogen for 15 minutes.

  • Dissolution: Charge the reactor with 2,3-diamino-5-bromopyridine (1.0 eq, 188.0 g, 1.0 mol) and anhydrous pyridine (1.5 L). Stir at 250 rpm until complete dissolution is achieved.

  • Thermal Control: Circulate chiller fluid to drop the internal temperature to 0 °C to 5 °C. Causality: Strict thermal control prevents the highly reactive MsCl from attacking the deactivated 2-amino group or causing bis-sulfonylation at the 3-position.

  • Electrophile Addition: Charge the addition funnel with methanesulfonyl chloride (MsCl) (1.05 eq, 120.3 g, 1.05 mol) dissolved in anhydrous dichloromethane (DCM) (200 mL). Add the MsCl solution dropwise over 2 hours. Monitor the internal probe to ensure the temperature does not exceed 5 °C.

  • Maturation: Upon completion of the addition, disengage the chiller and allow the reaction mixture to gradually warm to room temperature (20-25 °C). Continue stirring for 4 to 16 hours. Reaction completion is verified via TLC (EtOAc/Hexane 1:1) or HPLC.

  • Quenching & Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove approximately 70% of the pyridine. Pour the resulting viscous residue into vigorously stirred ice-cold water (3.0 L). The product will immediately precipitate as a pale-yellow solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) to extract residual pyridine hydrochloride salts. Follow with a final wash using a cold ethanol/water mixture (1:4, 300 mL) to purge trace organic impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C to a constant weight. Expected yield: 80-85%.

ExperimentalWorkflow Step1 1. Dissolution 2,3-diamino-5-bromopyridine in Pyridine Step2 2. Temperature Control Cool reactor to 0 - 5 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of MsCl in DCM (2 hr) Step2->Step3 Step4 4. Maturation Warm to RT, stir 4-16 hr Step3->Step4 Step5 5. Quenching Concentrate & pour into ice-cold water Step4->Step5 Step6 6. Isolation & Purification Filter, wash with cold H2O & EtOH/H2O Step5->Step6 Step7 7. Final Product Vacuum dry at 45 °C (>98% Purity) Step6->Step7

Caption: Step-by-step scale-up workflow for the synthesis of the target methanesulfonamide.

Analytical Validation & Quality Control

To ensure the synthesized N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide meets the rigorous standards required for downstream pharmaceutical development, the isolated batch must be subjected to the following analytical validations:

Table 2: Quality Control Metrics and Rationale

Analytical TechniqueExpected ResultDiagnostic Significance
LC-MS (ESI+) m/z [M+H]+ = 265.9 / 267.9Confirms molecular weight and the characteristic 1:1 bromine isotope pattern. Validates mono-sulfonylation [5].
1H NMR (DMSO-d6) ~9.2 ppm (s, 1H, NH-SO2), ~6.2 ppm (s, 2H, NH2), ~3.0 ppm (s, 3H, CH3)The presence of the free -NH2 signal (2H) at ~6.2 ppm confirms the 2-amino group remained unreacted, validating regiochemistry.
HPLC (UV 254 nm) > 98% (Area %)Ensures the absence of bis-sulfonylated byproducts and residual pyridine, qualifying the batch for cross-coupling.
References
  • Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold. nih.gov.
  • 2,3-diaminopyridine - Organic Syntheses Procedure. orgsyn.org.
  • Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
  • What is the synthesis process of 2,3-Diamino-5-bromopyridine? - FAQ. guidechem.com.
  • PubChemLite - N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (C6H8BrN3O2S). uni.lu.
  • 2,3-Diamino-5-bromopyridine 97 38875-53-5. sigmaaldrich.com.

Application Note: Crystallization & Purification of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a critical intermediate scaffold in the synthesis of next-generation kinase inhibitors (e.g., PI3K, VEGFR modulators). Its high-purity isolation is challenging due to its amphoteric nature and the potential for co-precipitation of regioisomeric by-products (e.g., bis-sulfonamides or 5-bromo-2,3-diaminopyridine derivatives).

This guide details three distinct crystallization protocols designed to address specific purity challenges:

  • Method A (pH-Swing Precipitation): Primary purification to remove inorganic salts and non-amphoteric organic impurities.

  • Method B (Ethanol/Water Recrystallization): Polishing step for controlling crystal habit and removing trace organic impurities.

  • Method C (DMSO/Anti-solvent): High-recovery method for low-solubility batches.

Physicochemical Profile & Solubility

Understanding the amphoteric nature of the molecule is the key to its purification.

PropertyValue / CharacteristicImplication for Crystallization
Structure Pyridine core with -NH₂ (C2), -NHMs (C3), -Br (C5)Multiple H-bond donors/acceptors; high lattice energy.
pKa (Acidic) ~9.5 - 10.5 (Sulfonamide -NH-)Soluble in aqueous NaOH (pH > 11).
pKa (Basic) ~3.5 - 4.5 (Pyridine N)Soluble in aqueous HCl (pH < 2).
LogP ~1.2 (Estimated)Moderate lipophilicity; low water solubility at neutral pH.
Solubility High: DMSO, DMF, DMAc Moderate: Hot MeOH, Hot EtOH, Acetone Low: Water, Hexane, Toluene, DCMWater is an excellent anti-solvent; Alcohols are good for thermal recrystallization.

Method A: Acid-Base pH Swing (Primary Purification)

Objective: Bulk purification of crude material containing inorganic salts (e.g., pyridine hydrochlorides) and non-acidic impurities. Mechanism: The sulfonamide proton is deprotonated in base, making the molecule water-soluble. Impurities that do not deprotonate remain insoluble and are filtered off. Re-acidification precipitates the target.[1]

Protocol Steps
  • Dissolution: Suspend 10.0 g of crude solid in 50 mL of 1.0 M NaOH (5 vol).

  • Digestion: Stir at 20-25°C for 30 minutes. The solution should become clear or slightly hazy.

    • Note: If significant solids remain, they are likely non-sulfonated impurities.

  • Filtration: Filter the alkaline solution through a Celite pad or 0.45 µm membrane to remove insoluble particulates.

  • Precipitation: Transfer filtrate to a reactor. While stirring vigorously (500 rpm), slowly add 1.0 M HCl dropwise.

    • Critical Parameter: Monitor pH continuously. A heavy precipitate will form as pH approaches 7.0.

    • Target: Adjust final pH to 6.0 – 6.5 . Do not overshoot to pH < 4, or the pyridine ring will protonate and redissolve the product.

  • Aging: Stir the slurry at 0-5°C for 2 hours to ripen the crystals.

  • Isolation: Filter the white to off-white solid. Wash with 20 mL cold water (2x).

  • Drying: Vacuum oven at 45°C for 12 hours.

Method B: Ethanol/Water Recrystallization (Polymorph Control)

Objective: Final polishing to achieve >99.5% HPLC purity and defined crystal habit (typically needles or blocks) suitable for filtration.

Protocol Steps
  • Slurry: Charge 10.0 g of Method A solid into a reactor. Add 80 mL of Ethanol (absolute) .

  • Heating: Heat the slurry to reflux (approx. 78°C).

    • Observation: The solid may not fully dissolve yet.

  • Water Addition: Slowly add Water dropwise through the condenser until a clear solution is just obtained.

    • Typical Ratio: 9:1 to 8:2 EtOH:Water.

    • Caution: Do not add excess water; it will act as an anti-solvent prematurely.

  • Clarification (Optional): If insoluble specks remain at reflux, perform a hot filtration.

  • Controlled Cooling:

    • Cool to 60°C over 30 minutes.

    • Cool to 20°C over 2 hours (0.3°C/min).

    • Seeding: If available, add 0.1% seed crystals at 55°C to induce uniform nucleation.

  • Final Crystallization: Cool to 0-5°C and hold for 1 hour.

  • Isolation: Filter the crystalline solid. Wash with cold 1:1 EtOH:Water.

Process Visualization (Logic Flow)

CrystallizationWorkflow Start Crude N-(2-amino-5-bromopyridin-3-yl) methanesulfonamide DissolveBase Dissolve in 1M NaOH (pH > 11) Start->DissolveBase Filter1 Filter Insoluble Impurities (Non-acidic byproducts) DissolveBase->Filter1 Acidify Slowly add 1M HCl to pH 6.0 - 6.5 Filter1->Acidify Precipitate Precipitate Forms (Amphoteric Neutral Point) Acidify->Precipitate IsolateA Isolate Solid (Method A) ~95-98% Purity Precipitate->IsolateA Decision Is Purity > 99.5% Required? IsolateA->Decision Recryst Recrystallize in EtOH/H2O (Method B) Decision->Recryst Yes FinalProduct Final API Grade Solid >99.5% Purity Decision->FinalProduct No Recryst->FinalProduct

Caption: Workflow for the purification of amphoteric aminopyridine sulfonamides, highlighting the critical pH-swing and polishing steps.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Peaks: δ ~12.5 (s, 1H, SO2NH), ~8.2 (d, 1H, Pyr-H), ~7.8 (d, 1H, Pyr-H), ~6.5 (s, 2H, NH2), ~3.0 (s, 3H, CH3).
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 99.0% Area
Residual Solvent GC-HeadspaceEthanol < 5000 ppm
Solid Form XRPDDistinct crystalline pattern (verify against reference to ensure no solvate formation).

Troubleshooting & Critical Controls

  • Oiling Out: If the product comes out as an oil during Method B, the cooling rate is too fast or the water content is too high. Re-heat to reflux, add a small amount of Ethanol, and cool more slowly.

  • Color Issues: A pink or brown hue indicates oxidation of the amino-pyridine ring. Add 0.5 wt% Sodium Metabisulfite or EDTA during the aqueous dissolution step (Method A) to sequester trace metals/oxidants.

  • pH Sensitivity: In Method A, precise pH control is vital. At pH 4.0, the pyridine nitrogen protonates (

    
    ), increasing solubility and killing the yield. At pH 9.0, the sulfonamide remains partially deprotonated (
    
    
    
    ), also reducing yield. Target pH 6.0 - 6.5 exactly.

References

  • General Sulfonamide Crystallization: Title: "Crystallization and Polymorphism of Sulfonamides" Source:Chemical Engineering Research and Design, 2018. Context: Describes the impact of pH-swing on sulfonamide recovery.
  • Aminopyridine Synthesis & Purification

    • Title: "Synthesis of 2-amino-5-bromopyridine deriv
    • Source:Journal of Organic Chemistry, 1976.[2][3]

    • Context: Foundational methods for handling brominated aminopyridines.[3][4][5]

  • Source:Journal of Chromatography A, 2002.
  • PubChem Compound Summary

    • Title: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide
    • Source: PubChem CID 66820486
    • URL:[Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. When functionalized, such as in the case of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide and its derivatives, these scaffolds become valuable building blocks in drug discovery programs.[1][2] The sulfonamide group, in particular, is a well-established pharmacophore known for a wide array of biological activities.[3] The combination of these two moieties presents a promising avenue for the development of novel therapeutics.

Traditionally, the synthesis of such compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly alternative, addressing many of these limitations.[4][6] By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved purity.[7] This is achieved through the direct and efficient heating of polar molecules via dipolar polarization and ionic conduction mechanisms, leading to rapid and uniform heating of the reaction mixture.[8][9]

This application note provides a comprehensive guide to the microwave-assisted synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide derivatives. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and discuss the critical parameters for successful and reproducible synthesis.

The Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, is most effectively approached in two key stages. The first stage involves the synthesis of the crucial intermediate, 2-amino-5-bromopyridine, from readily available 2-aminopyridine. The second stage is the core of our microwave-assisted protocol: the sulfonylation of 2-amino-5-bromopyridine to yield the final product.

G cluster_0 Stage 1: Synthesis of 2-amino-5-bromopyridine cluster_1 Stage 2: Microwave-Assisted Sulfonylation A 2-Aminopyridine B Bromination A->B NBS or Br2 C 2-Amino-5-bromopyridine B->C D 2-Amino-5-bromopyridine C->D E Sulfonylation (Microwave) D->E Methanesulfonyl chloride, Pyridine F N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide E->F

Figure 1: A high-level overview of the two-stage synthetic workflow.

Stage 1: Preparation of 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine is a well-established procedure. Several methods exist, with a common approach being the direct bromination of 2-aminopyridine.[10][11][12] It is crucial to control the reaction conditions to avoid over-bromination and the formation of di-substituted byproducts.[11] For the purpose of this protocol, we will outline a general method using N-bromosuccinimide (NBS), a milder and more selective brominating agent.

Protocol: Synthesis of 2-Amino-5-bromopyridine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-5-bromopyridine.[12]

Stage 2: Microwave-Assisted Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

This stage is the centerpiece of our application note, leveraging the power of microwave irradiation to drive the sulfonylation reaction efficiently. The reaction involves the treatment of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a base.

The Rationale Behind the Microwave Approach

The choice of microwave heating for this step is deliberate and offers several advantages over conventional methods:

  • Speed: Microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[7][13]

  • Efficiency: The direct heating of the polar reactants and solvent leads to a more efficient energy transfer, often resulting in higher yields.[6]

  • Purity: The rapid heating and shorter reaction times can minimize the formation of side products, simplifying purification.[7]

Key Reaction Parameters
ParameterRecommended Value/ReagentRationale
Starting Material 2-Amino-5-bromopyridineThe nucleophilic amine for the sulfonylation reaction.
Reagent Methanesulfonyl chlorideThe electrophilic source of the methanesulfonyl group.
Base PyridineActs as both a base to neutralize the HCl byproduct and as a polar solvent that absorbs microwave energy efficiently.
Solvent Pyridine (can also use DMF or NMP)A polar solvent is crucial for effective microwave heating.[5]
Microwave Power 100-300 W (variable)Power should be adjusted to maintain the target temperature.
Temperature 100-120 °CProvides sufficient energy for the reaction while minimizing degradation.
Time 10-20 minutesSignificantly shorter than conventional heating methods.
Protocol: Microwave-Assisted Sulfonylation

Safety Precaution: This reaction should be performed in a dedicated microwave reactor designed for chemical synthesis. The reaction generates HCl gas, so it must be carried out in a well-ventilated fume hood.

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1 equivalent).

  • Reagent Addition: Add anhydrous pyridine (5 mL) to dissolve the starting material. Then, carefully add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution while stirring.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 300 W with stirring.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Workup: Carefully uncap the vial in a fume hood. Pour the reaction mixture into ice-water.

  • Precipitation and Filtration: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

Figure 2: Detailed workflow for the microwave-assisted sulfonylation protocol.

Characterization and Validation

The structure and purity of the synthesized N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonamide N-H and S=O stretches.

Conclusion

The microwave-assisted synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide derivatives offers a rapid, efficient, and scalable method for accessing these valuable compounds. By leveraging the principles of microwave chemistry, researchers in drug development can significantly accelerate their synthetic workflows, enabling the faster generation of compound libraries for biological screening. The protocols outlined in this application note provide a solid foundation for the synthesis of this important class of molecules, with the potential for further optimization and adaptation to a broader range of derivatives.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Scribd. (n.d.). Microwave Synthesis of Sulfonamides. Retrieved from [Link]

  • Ihmaid, S., et al. (2018). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. Scientific Research Publishing. [Link]

  • Microwave-Assisted Sulfamide Synthesis. (n.d.). Google Scholar.
  • de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Ghorab, M. M., et al. (2019). Microwave-assisted synthesis and bioevaluation of new sulfonamides. PMC. [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. Retrieved from [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • Dandu, R. R., & Adam, G. C. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4), 875. [Link]

  • Al-Warhi, T., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. PMC. [Link]

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Scribd. (n.d.). 2 amino-5-bromopyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • MDPI. (2021). Applications of Solution NMR in Drug Discovery. MDPI. [Link]

  • Semantic Scholar. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025). Microwave Assisted Synthesis of Organometallic-2-Aminothiazole Schiff Bases Derivatives and their Medicinal Significance: A Mini Review. Asian Journal of Research in Chemistry. [Link]

  • ResearchGate. (2025). Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles. Retrieved from [Link]

  • The Innovation Drug Discovery. (n.d.). The Innovation Drug Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. This molecule is a key building block in medicinal chemistry, and its successful synthesis is critical for many drug discovery programs. The most common synthetic route involves the selective N-sulfonylation of 5-bromo-pyridine-2,3-diamine with methanesulfonyl chloride (MsCl). While the reaction appears straightforward, achieving high yield and purity can be challenging due to the presence of two amino groups with differing nucleophilicity and potential side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, step-by-step protocol to help you navigate the complexities of this synthesis and optimize your results.

Synthetic Pathway Overview

The overall synthesis begins with the bromination of 2-aminopyridine, followed by nitration and subsequent reduction to form the key diamine intermediate. The final step is the selective sulfonylation of the 3-amino group.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (e.g., NBS) C 2-Amino-5-bromo-3-nitropyridine B->C Nitration (HNO₃/H₂SO₄) D 5-Bromo-pyridine-2,3-diamine C->D Reduction (e.g., Fe/HCl, H₂/Pd-C) E N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide D->E Sulfonylation (MsCl, Base)

Caption: Overall synthetic route to the target sulfonamide.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the final sulfonylation step.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes?

Answer: Low conversion is a common problem and typically points to one of four areas: reagent quality, reaction conditions, or insufficient activation.

  • Cause 1: Deactivated Methanesulfonyl Chloride (MsCl). MsCl is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming methanesulfonic acid, which is unreactive in this context.[1]

    • Solution: Always use a fresh bottle of MsCl or a recently opened one that has been stored under an inert atmosphere (e.g., nitrogen or argon). If you suspect your MsCl has degraded, its purity can be checked by ¹H NMR.

  • Cause 2: Inappropriate Base. The base is critical for scavenging the HCl generated during the reaction, which drives the equilibrium toward the product.[2][3] If the base is too weak or sterically hindered, it cannot efficiently deprotonate the amine-HCl salt intermediate.

    • Solution: Triethylamine (Et₃N) or pyridine are standard choices. Pyridine can also act as the solvent and is often effective. Ensure you use at least 1.2-1.5 equivalents of the base to neutralize the generated HCl and maintain a basic environment.[2]

  • Cause 3: Sub-optimal Temperature. While low temperatures are recommended for selectivity (see Q2), an excessively low temperature may slow the reaction rate to a crawl, especially with a less nucleophilic aminopyridine.

    • Solution: Start the reaction at 0 °C for the dropwise addition of MsCl. After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.[1][3] Gentle heating (e.g., to 40 °C) can be explored if the reaction remains stalled, but this increases the risk of side products.

  • Cause 4: Poor Starting Material Quality. The precursor, 5-bromo-pyridine-2,3-diamine, can be unstable and may degrade upon storage. Impurities from the preceding reduction step can also interfere with the sulfonylation.

    • Solution: Ensure the diamine is pure before starting. If it is discolored (e.g., dark brown or black), consider purifying it by column chromatography or recrystallization. Store the purified diamine under an inert atmosphere and in a freezer to minimize degradation.

Question 2: I'm observing multiple spots on my TLC plate, indicating significant side-product formation. How can I improve selectivity?

Answer: The primary challenge in this synthesis is achieving selectivity for the 3-amino group over the 2-amino group and preventing di-sulfonylation.

  • Cause 1: Di-sulfonylation. If an excess of MsCl is used or if it is added too quickly, both amino groups can react, forming the di-sulfonylated byproduct.[1]

    • Solution:

      • Stoichiometric Control: Use a slight excess, but no more than 1.05-1.1 equivalents of MsCl.[2]

      • Slow Addition at Low Temperature: Dissolve the MsCl in your anhydrous solvent and add it dropwise to the cooled (0 °C) solution of the diamine and base over 15-30 minutes.[2][3] This maintains a low instantaneous concentration of MsCl, favoring mono-sulfonylation.

  • Cause 2: Lack of Regioselectivity. The 2-amino group of a pyridine ring is generally more nucleophilic than the 3-amino group. Reaction at the undesired position is a significant risk. However, in this specific substrate, steric hindrance from the bromine at position 5 and the adjacent amino group can help direct the reaction to the 3-position. Fine-tuning the conditions is key to exploiting this subtle difference.

    • Solution:

      • Solvent Choice: Dichloromethane (DCM) is an excellent first choice as it is relatively non-polar and aprotic.[4][5] In some cases, a more polar solvent like acetonitrile may alter the reactivity profile.

      • Base Selection: A bulkier base, such as diisopropylethylamine (DIPEA), may selectively interact with the less-hindered 3-amino group, improving regioselectivity. Pyridine is also a classic choice that often provides good results.

Question 3: My product seems to be water-soluble, and I'm losing a lot of it during the aqueous workup. How can I improve recovery?

Answer: The amino and sulfonamide groups impart a high degree of polarity to the molecule, which can lead to significant solubility in water, especially if the product is protonated or deprotonated.

  • Solution 1: Brine Wash. After quenching the reaction, perform extractions with your organic solvent (e.g., DCM or ethyl acetate). Before discarding the aqueous layer, wash it with a saturated sodium chloride (brine) solution. This "salting out" effect decreases the polarity of the aqueous phase and can drive more of your polar product into the organic layer.[1][6]

  • Solution 2: pH Adjustment. Ensure the pH of the aqueous layer is neutral (pH ~7-8) before extraction. If the solution is too acidic, the amino group will be protonated (forming a salt), making it highly water-soluble. If it is too basic, the sulfonamide proton might be removed, also increasing water solubility.

  • Solution 3: Back-Extraction. After the initial extraction, you can try back-extracting the combined aqueous layers with a more polar solvent like a 9:1 mixture of DCM:Isopropanol to recover any dissolved product.

Troubleshooting Decision Tree

Troubleshooting_Flowchart Start Reaction Issue? LowYield Low Yield or No Conversion Start->LowYield Yes SideProducts Multiple Products (Poor Selectivity) Start->SideProducts Yes WorkupLoss Poor Recovery After Workup Start->WorkupLoss Yes CheckReagents Check Reagent Quality (Fresh MsCl, Pure Diamine) LowYield->CheckReagents CheckConditions Optimize Conditions (Base, Temp, Solvent) LowYield->CheckConditions CheckStoich Check Stoichiometry (MsCl equivalents) SideProducts->CheckStoich CheckAddition Review Addition Procedure (Rate & Temperature) SideProducts->CheckAddition CheckpH Check Aqueous pH Before Extraction WorkupLoss->CheckpH UseBrine Employ 'Salting Out' WorkupLoss->UseBrine Solution1 Use fresh, anhydrous reagents. Purify starting material. CheckReagents->Solution1 Solution Solution2 Warm to RT after addition. Ensure >=1.2 eq. base. CheckConditions->Solution2 Solution Solution3 Use 1.05-1.1 eq. MsCl. CheckStoich->Solution3 Solution Solution4 Add MsCl dropwise at 0 °C. CheckAddition->Solution4 Solution Solution5 Adjust pH to 7-8. CheckpH->Solution5 Solution Solution6 Wash aqueous layer with brine. UseBrine->Solution6 Solution

Sources

Troubleshooting solubility issues with N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a critical intermediate, often utilized in the synthesis of kinase inhibitors (e.g., BRAF or ERK inhibitors). Users frequently report precipitation in aqueous buffers and unexpected crystallization in frozen DMSO stocks.

These issues arise from its amphoteric nature and high lattice energy . The molecule contains a basic 2-aminopyridine core and an acidic methanesulfonamide moiety. At physiological pH (7.4), the compound often approaches its isoelectric point (pI), where net charge is zero and aqueous solubility is at its thermodynamic minimum.

This guide provides a mechanistic troubleshooting framework to overcome these solubility barriers without compromising biological integrity.

Part 1: Physicochemical Profile & Solubility Data[1][2]

Understanding the molecule's "personality" is the first step to successful handling.

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~266.12 g/mol Small molecule, but rigid.
Core Structure 2-amino-5-bromopyridineBasic (Pyridine N).[1][2][3] Prone to π-stacking.
Substituent 3-methanesulfonamideAcidic (Sulfonamide NH). H-bond donor.
Predicted pKa (Acid) ~7.5 - 8.2 (Sulfonamide)At pH 7.4, it exists as a mixture of neutral and anionic species.
Predicted pKa (Base) ~3.5 - 4.5 (Pyridine N)Protonates only in strong acid.
LogP (Octanol/Water) ~1.5 - 2.0 (Estimated)Moderately lipophilic; prefers organic solvents.
Appearance Off-white crystalline solidHigh crystallinity = high energy required to dissolve.

Part 2: Troubleshooting FAQs (Root Cause Analysis)

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

Diagnosis: You are likely hitting the "Isoelectric Trap." Mechanism: At pH 7.4, the sulfonamide group is only partially deprotonated, and the pyridine ring is unprotonated. The neutral species predominates, which has the lowest solubility due to strong intermolecular Hydrogen bonding (between the sulfonamide oxygen and the amino group of neighboring molecules) and π-π stacking of the bromine-substituted ring. Solution:

  • Do not dilute directly from 100% DMSO to 100% PBS.

  • Intermediate Step: Dilute the DMSO stock into a co-solvent mixture first (e.g., 1:1 DMSO:PEG400) before adding buffer.

  • pH Adjustment: If the assay tolerates it, adjusting the buffer to pH 8.0–8.5 significantly increases solubility by fully ionizing the sulfonamide (forming the soluble anion).

Q2: My DMSO stock solution (20 mM) formed crystals after freezing. Is it degraded?

Diagnosis: Likely not degraded, but crystallized due to "Freeze-Concentration." Mechanism: As DMSO freezes, it excludes the solute, concentrating it in the remaining liquid phase until it exceeds saturation, forcing crystallization. This compound has high lattice energy (brick dust), meaning re-dissolving these crystals is thermodynamically difficult even after thawing. Solution:

  • Sonicate: Sonicate the vial at 30–40°C for 15 minutes. Vortexing alone is often insufficient to break the crystal lattice.

  • Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Visual Check: Hold the vial against a light source. If "shimmering" (birefringence) is visible, the compound is not fully dissolved.

Q3: I see peak tailing in my LC-MS analysis. How do I fix this?

Diagnosis: Secondary interactions with the stationary phase. Mechanism: The basic nitrogen of the aminopyridine interacts with residual silanols on C18 columns, while the sulfonamide can cause peak broadening depending on the mobile phase pH. Solution:

  • Mobile Phase Modifier: Use 0.1% Formic Acid or Ammonium Acetate (10 mM) . Do not run in neutral water/acetonitrile.

  • Column Choice: Use a "charged surface hybrid" (CSH) or end-capped column designed for basic compounds to minimize silanol interactions.

Part 3: Validated Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (20 mM)

Target: Stable storage solution.

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 20 mM.

    • Calculation: Mass (mg) / 266.12 = Moles. Moles / 0.02 M = Volume (L).

  • Dissolution:

    • Vortex for 30 seconds.

    • If particles remain, sonicate in a water bath at 37°C for 10 minutes.

  • Verification: Centrifuge at 10,000 x g for 1 minute. Inspect the bottom for a pellet. If clear, the stock is ready.

Protocol B: Aqueous Dilution for Biological Assays (The "Step-Down" Method)

Target: 10 µM final concentration in assay buffer, <0.5% DMSO.

Standard dilution often fails. Use this serial dilution method to prevent "crashing out."

  • Start: 20 mM DMSO Stock.

  • Intermediate Dilution (100x):

    • Mix 5 µL of Stock + 95 µL of PEG400 (Polyethylene glycol 400).

    • Result: 1 mM solution in 5% DMSO/95% PEG400. This is physically stable.

  • Final Dilution (1x):

    • Add 10 µL of the Intermediate Solution to 990 µL of Assay Buffer.

    • Result: 10 µM compound, 0.05% DMSO, 0.95% PEG400.

    • Why this works: The PEG400 acts as a molecular chaperone, preventing the rapid aggregation of the hydrophobic cores as the water content increases.

Part 4: Decision Tree & Mechanism Visualization

The following diagram illustrates the solubility logic and troubleshooting flow for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

SolubilityLogic Start Start: Solid Compound N-(2-amino-5-bromopyridin-3-yl) methanesulfonamide Solvent Choose Primary Solvent Start->Solvent DMSO DMSO (Anhydrous) Solvent->DMSO Recommended Water Aqueous Buffer Solvent->Water Direct Add Stock 20mM Stock Solution DMSO->Stock Precip Precipitation Risk! (Brick Dust Effect) Water->Precip Dilution Dilution Strategy Stock->Dilution DirectPBS Direct to PBS (Risk of Crashing) Dilution->DirectPBS StepDown Step-Down Method (DMSO -> PEG400 -> Buffer) Dilution->StepDown DirectPBS->Precip pH_Check Check Buffer pH StepDown->pH_Check Acidic pH < 4 (Cationic Soluble) pH_Check->Acidic Neutral pH 7.4 (Neutral Insoluble) pH_Check->Neutral Basic pH > 8.5 (Anionic Soluble) pH_Check->Basic Acidic->Stock Stable Neutral->Precip High Risk Basic->Stock Stable

Caption: Solubility decision tree highlighting the risks of direct aqueous dilution and the "Step-Down" cosolvent strategy.

References

  • PubChem. (2025).[4] N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Compound Summary. National Library of Medicine. [Link]

  • Sanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and structural aspects of solubility and solvation. Journal of Chemical & Engineering Data. (Contextual grounding for sulfonamide solubility thermodynamics).

Sources

Technical Support Center: Purification of Bromopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Specialist Support Subject: Troubleshooting Flash Column Chromatography for Amphoteric Heterocycles

Executive Summary

Purifying bromopyridine sulfonamides presents a unique "push-pull" chromatographic challenge. The molecule contains a basic nitrogen (pyridine ring) that interacts with acidic silanols, causing tailing, and a polar sulfonamide moiety (


) that complicates solubility and retention.[1] Furthermore, the electron-withdrawing bromine atom and sulfonamide group reduce the pyridine's basicity compared to the parent heterocycle, yet it remains sufficient to cause significant band broadening on standard silica gel.

This guide addresses the four most common failure modes: Peak Tailing , Sample Precipitation (Loading) , Co-elution , and Irreversible Adsorption .

Module 1: Peak Tailing & Broadening

Symptom: The product elutes as a wide, asymmetrical band (tailing factor > 1.5), often contaminating later fractions.

Root Cause Analysis: Standard silica gel (


) possesses acidic surface silanol groups (

, pKa ~5-7). The basic nitrogen of the pyridine ring acts as a Lewis base, forming hydrogen bonds or ionic interactions with these silanols. This "drag" effect causes the tailing.

Corrective Protocol: Base Deactivation To resolve this, you must introduce a "sacrificial base" to the mobile phase that preferentially binds to the silanol sites, shielding your analyte.

Recommended Modifiers:

Modifier Concentration Application Note
Triethylamine (TEA) 1.0% v/v General Purpose Most effective silanol blocker. High volatility allows easy removal.

| Ammonium Hydroxide | 0.5 - 1.0% v/v | High Polarity | Use with DCM/MeOH systems. Strictly for MeOH containing eluents. |

Step-by-Step Deactivation Workflow:

  • Pre-equilibration: Flush the column with 3-5 column volumes (CV) of the mobile phase containing the modifier before injecting the sample.

  • Maintenance: Maintain the modifier concentration throughout the entire gradient run.

  • Post-Run: If using TEA, rotovap the fractions thoroughly. Traces of TEA can be removed by high-vacuum drying or an azeotrope with heptane.

Visualizing the Mechanism:

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Pyridine Bromopyridine Analyte (Basic N) Silica->Pyridine Strong H-Bonding Elution Smooth Elution (Symmetrical Peak) Pyridine->Elution With Modifier Tailing Peak Tailing (Adsorption) Pyridine->Tailing Without Modifier TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites)

Figure 1: Mechanism of silanol masking. TEA saturates acidic sites, preventing the pyridine nitrogen from dragging.

Module 2: Solubility & Sample Loading

Symptom: The column head becomes blocked, pressure spikes, or the separation is poor despite a good TLC. This is often due to "solvent shock" where the sample precipitates upon hitting the non-polar starting mobile phase.

Root Cause Analysis: Bromopyridine sulfonamides often have poor solubility in non-polar solvents (Hexane/Heptane) but high solubility in polar solvents (DCM, Acetone, MeOH). Liquid loading with a strong solvent (e.g., 100% DCM) onto a Hexane-equilibrated column causes the sample to travel too fast (band spreading) or precipitate immediately.

Corrective Protocol: Dry Loading Dry loading is the gold standard for sulfonamides. It eliminates solvent incompatibility issues.

The Dry Loading Protocol:

  • Dissolution: Dissolve crude material in the minimum amount of a strong solvent (e.g., DCM, Acetone, or MeOH/DCM 1:1).

  • Adsorption: Add a solid support.

    • Option A (Standard): Silica Gel (1:2 ratio of sample to silica).

    • Option B (Superior):Celite 545 (1:3 ratio). Celite is non-acidic and prevents degradation of sensitive sulfonamides.

  • Evaporation: Rotovap the slurry until it is a free-flowing powder .

    • Check: If the powder is sticky or clumpy, add more support and re-evaporate. It must flow like dry sand.

  • Loading: Pour the powder carefully onto the top of the pre-packed column (or into a solid load cartridge).

  • Capping: Add a small layer of sand or a frit on top to prevent disturbing the bed when solvent flows.

DryLoading Crude Crude Mixture (Dissolved in DCM) Mix Add Celite 545 (Inert Support) Crude->Mix Evap Rotary Evaporation (Remove Solvent) Mix->Evap Powder Free-Flowing Powder Evap->Powder Load Load on Column (No Solvent Shock) Powder->Load

Figure 2: Dry loading workflow to prevent precipitation and band broadening.

Module 3: Selectivity & Co-elution

Symptom: Impurities (often unreacted sulfonyl chlorides or starting aminopyridines) co-elute with the product.

Corrective Protocol: Solvent System Switching Do not just change the gradient slope; change the chemistry of the mobile phase.

Solvent System Matrix:

System Components Polarity Selectivity Profile
Standard Hexane / Ethyl Acetate Low - Med Good starting point.[2] Add 1% TEA.
High Polarity DCM / Methanol Med - High Best for polar sulfonamides. Limit MeOH to <10% to avoid silica dissolution.

| Alternative | Toluene / Acetone | Low - Med | Excellent for separating amines. Toluene provides


 interactions with the pyridine ring. |
| "The Cleaner"  | DCM / Acetone | Med | Good if MeOH causes co-elution of very polar impurities. |

Technical Insight: If your bromopyridine sulfonamide is co-eluting with a non-basic impurity, switching to Toluene/Acetone often works because the toluene interacts specifically with the electron-deficient pyridine ring, altering its retention time relative to non-aromatic impurities.

Module 4: Mass Balance & Recovery

Symptom: You load 500mg but recover only 300mg, even though no other peaks eluted.

Root Cause Analysis:

  • Irreversible Adsorption: The sulfonamide NH is acidic (pKa ~10). If the silica is too active, or if you used a basic modifier that was too strong (like NaOH washes), the sulfonamide can deprotonate and stick to the baseline.

  • Degradation: While rare for this scaffold, prolonged exposure to acidic silica can hydrolyze the sulfonamide.

Corrective Protocol: The "Flush" or Phase Change

  • The Flush: After the main run, flush the column with DCM:MeOH:NH4OH (90:10:1) . If your missing mass elutes here, it was chemically adsorbed.

  • Stationary Phase Switch: If silica consistently gives low yields, switch to Neutral Alumina .

    • Why? Alumina is less acidic than silica, reducing the hydrogen bonding with the pyridine nitrogen and preventing the "sticking" of the sulfonamide.

    • Setup: Use EtOAc/Hexane gradients on neutral alumina (Brockmann Grade III).

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone instead of Methanol in the mobile phase? A: Yes, and it is often preferred. Acetone is less protic than methanol, which can sharpen peaks for sulfonamides. However, Acetone absorbs UV light between 200-300nm. If you are using a flash system with a UV detector, ensure you monitor at a wavelength >330nm (e.g., 335nm or 350nm) to avoid solvent noise, or use ELSD detection.

Q2: The bromopyridine moiety is electron-poor. Does it still tail? A: Yes. While the bromine and sulfonamide groups withdraw electron density, reducing the basicity of the pyridine nitrogen (making it a weaker base than pyridine itself), it is still basic enough to interact with the highly acidic protons of silica gel. Deactivation with TEA is still required for high-purity separation.

Q3: My compound is UV-active but I don't see it on the chromatogram. A: Bromopyridine sulfonamides can have distinct UV absorption. The bromine atom can induce a bathochromic shift. Ensure you are scanning the full spectrum (200-400nm) or check the "All Wavelengths" view. Also, check if the compound precipitated at the top of the column (see Module 2).

References
  • Reich, H. J. (2024). Column Chromatography.[2][3][4][5][6] University of Wisconsin-Madison Organic Chemistry Data. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Teledyne ISCO. (2023).[4] Overview of Silica Column Sample Loading Techniques. Teledyne Labs Application Note. [Link]

  • Biotage. (2023).[4][7] Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog. [Link]

Sources

Technical Support Center: Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the selective sulfonylation of 5-bromo-2,3-diaminopyridine. Our goal is to provide you with the mechanistic insights and practical, field-proven protocols necessary to minimize byproduct formation and maximize the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the core challenges of the synthesis.

Q1: What are the primary byproducts in the reaction of 5-bromo-2,3-diaminopyridine with methanesulfonyl chloride?

The primary byproducts stem from the presence of two nucleophilic amino groups on the pyridine ring. The most common impurities are:

  • Di-sulfonylated Byproduct: N,N'-(5-bromo-pyridine-2,3-diyl)bis(methanesulfonamide), where both the C2 and C3 amino groups have reacted with methanesulfonyl chloride. This is often the most significant byproduct if reaction conditions are not tightly controlled.[1]

  • Regioisomeric Mono-sulfonated Byproduct: N-(3-amino-5-bromopyridin-2-yl)methanesulfonamide, which results from the sulfonylation of the C2-amino group instead of the desired C3-amino group.

  • Methanesulfonic Acid: Formed from the hydrolysis of the highly reactive methanesulfonyl chloride by trace amounts of water. This consumes the reagent and can complicate the workup. Running the reaction under strictly anhydrous conditions is critical.[2]

Q2: Why is controlling the stoichiometry of methanesulfonyl chloride so critical?

Controlling the stoichiometry is the most effective way to prevent the formation of the di-sulfonylated byproduct. Using a large excess of methanesulfonyl chloride will inevitably drive the reaction toward di-sulfonylation.[1] A molar ratio of 1.0 to 1.1 equivalents of the sulfonyl chloride relative to the diamine is typically recommended to favor mono-sulfonylation while ensuring complete consumption of the starting material.

Q3: What is the function of a base like pyridine or triethylamine in this reaction?

The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). The base, typically a non-nucleophilic tertiary amine, is added to neutralize this acid as it is formed.[2] This prevents the protonation of the starting material's amino groups, which would render them non-nucleophilic and halt the reaction. It also prevents the potential for acid-catalyzed degradation of the product or starting material.

Q4: How does temperature affect byproduct formation?

Lowering the reaction temperature is crucial for controlling the reaction's selectivity. Methanesulfonyl chloride is a highly reactive electrophile. Performing the addition at a reduced temperature (e.g., 0 °C) moderates its reactivity, which enhances the intrinsic electronic preference for sulfonylation at one amino group over the other and reduces the likelihood of di-sulfonylation.[1][2] Conversely, higher temperatures can lead to a loss of selectivity and an increase in side reactions.[3]

Visualizing Reaction Pathways

Understanding the competing reactions is key to troubleshooting. The following diagram illustrates the desired synthetic route versus the primary byproduct pathways.

ReactionPathways SM 5-Bromo-2,3-diaminopyridine invis1 SM->invis1 MsCl Methanesulfonyl Chloride (MsCl) MsCl->invis1 Product Desired Product N-(2-amino-5-bromopyridin-3-yl)- methanesulfonamide DiSulf Di-sulfonylated Byproduct Isomer Isomeric Byproduct (N-sulfonylation at C2) invis1->Product  Desired Path (Selective, 1 eq. MsCl, 0°C) invis1->DiSulf  Side Path (Excess MsCl, High Temp.) invis1->Isomer  Side Path (Sub-optimal Conditions) invis2

Caption: Main reaction pathway versus common byproduct formations.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Problem Identification Potential Root Causes Recommended Corrective Actions & Protocols
High Level of Di-sulfonylated Byproduct (>10% by HPLC)1. Excess Methanesulfonyl Chloride: Molar ratio of MsCl to diamine was >1.1 equivalents. 2. High Reaction Temperature: Temperature was not maintained at 0-5 °C during addition or warmup. 3. Rapid Reagent Addition: MsCl was added too quickly, creating localized high concentrations.Action: Strictly control reaction parameters. Protocol: 1. Accurately charge the diamine (1.0 eq.) and base (1.2 eq.) in anhydrous DCM. 2. Cool the vessel to 0 °C using an ice-salt bath. 3. Prepare a solution of MsCl (1.05 eq.) in anhydrous DCM. 4. Add the MsCl solution dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[2]
Low Conversion of Starting Material (>15% remaining)1. Insufficient Methanesulfonyl Chloride: Reagent may have degraded due to moisture or was under-charged. 2. Incomplete Reaction: Reaction time was too short. 3. Inactive Starting Material: Protonation of the diamine due to insufficient base.Action: Verify reagent quality and ensure sufficient reaction time. Protocol: 1. Use a fresh, sealed bottle of methanesulfonyl chloride. 2. Monitor the reaction by TLC or HPLC every hour after addition is complete.[2] 3. Allow the reaction to stir at room temperature for 4-6 hours post-addition, or until the starting material is consumed. 4. Ensure the base (e.g., triethylamine) is anhydrous and charged at 1.2-1.5 equivalents.
Poor Regioselectivity (Significant Isomer Formation)1. Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the two amino groups. 2. Base Effects: The choice of base can impact the transition state of the reaction.Action: Perform a small-scale solvent and base screen. Protocol: 1. Set up parallel reactions in different anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile). 2. Test alternative non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) in place of pyridine or triethylamine. 3. Analyze the crude product ratio by ¹H NMR or HPLC to determine the optimal conditions for C3 selectivity.
Difficult Product Purification 1. Salt Formation: The hydrochloride salt of the base (e.g., triethylammonium chloride) may co-precipitate or complicate extraction. 2. Close Polarity of Byproducts: The desired product, isomer, and di-sulfonylated byproduct may have similar Rf values on TLC.Action: Implement a robust aqueous workup and optimize chromatography. Protocol: 1. Upon reaction completion, quench by adding 1 M HCl solution. 2. Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[2] 3. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. 4. For chromatography, use a shallow gradient of ethyl acetate in hexanes (e.g., starting from 20% and slowly increasing) to achieve separation.
Troubleshooting Workflow Diagram

Troubleshooting start Crude Reaction Analysis (HPLC/TLC) high_sm High Starting Material? start->high_sm high_di High Di-sulfonated Byproduct? high_sm->high_di No sol_sm Action: - Check MsCl quality - Increase reaction time - Verify base stoichiometry high_sm->sol_sm Yes poor_iso Poor Isomer Ratio? high_di->poor_iso No sol_di Action: - Reduce MsCl to 1.05 eq. - Ensure T < 5°C during add. - Slow down MsCl addition high_di->sol_di Yes sol_iso Action: - Screen alternative solvents (THF, ACN) - Screen alternative bases (DIPEA) poor_iso->sol_iso Yes end Proceed to Optimized Workup & Purification poor_iso->end No sol_sm->end sol_di->end sol_iso->end

Caption: A decision-making workflow for troubleshooting common issues.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize impurities.

Materials:

  • 5-Bromo-2,3-diaminopyridine (1.0 eq.)[4]

  • Methanesulfonyl chloride (1.05 eq.)

  • Triethylamine (TEA) or Pyridine (1.2 eq.), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromo-2,3-diaminopyridine (1.0 eq.) and anhydrous DCM (approx. 10 mL per gram of starting material).

  • Base Addition: Add anhydrous triethylamine (1.2 eq.) to the stirred suspension.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve methanesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate/Hexanes) until the starting material spot is no longer visible.[2]

  • Aqueous Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted base and salts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) to yield N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide as a pure solid.

References
  • Benchchem. (n.d.). Technical Support Center: Sulfonation of 4-Aminopyridine.
  • ACS Publications. (2023, March 1). Sulfonylation of RNA 2′-OH groups. ACS Central Science.
  • Benchchem. (n.d.). Application Note: A Detailed Protocol for the Sulfonation of 4-Aminopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: Experimental Procedure for Sulfonylation with (2-Bromophenyl)methanesulfonyl Chloride.
  • Sigma-Aldrich. (n.d.). 2,3-Diamino-5-bromopyridine 97%.

Sources

Technical Support Center: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

[1][2]

Executive Summary: Thermal & Chemical Stability

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is a critical intermediate, often utilized in the synthesis of PI3K and other kinase inhibitors.[1][2] Its stability under reflux is governed by the interplay between the electron-rich 2-aminopyridine core and the acidic sulfonamide moiety.[1][2]

ParameterStability RatingCritical Note
Thermal (Inert) High Stable up to ~150°C in inert solvents (e.g., DMSO, Toluene).[1][2]
Oxidative (Air) ⚠️ Moderate The 2-amino group is susceptible to oxidation/darkening under aerobic reflux.[1][2]
Hydrolytic (Base) High Resistant to basic hydrolysis; actually used to cleave bis-sulfonamide impurities.[1][2]
Hydrolytic (Acid) ⚠️ Low Risk of desulfonylation or hydrolysis in strong mineral acids (HBr, H₂SO₄) at reflux.
C-Br Integrity High Stable unless Pd(0)/Cu(I) catalysts and nucleophiles are present.[1][2]

Interactive Troubleshooting Pathways

Workflow 1: Stability & Degradation Diagnosis

Use this decision tree to diagnose decomposition issues observed during reflux.

StabilityTreeStartIssue ObservedDuring RefluxColorDarkening / Black TarFormationStart->ColorReaction turns blackLossLoss of SulfonamideGroupStart->LossMass spec shows M-78PrecipUnexpectedPrecipitationStart->PrecipSolid crashes outOxidationCause: Oxidative Deaminationor PolymerizationColor->OxidationAcidHydCause: Acid-CatalyzedHydrolysisLoss->AcidHydReflux in HCl/HBr/AcOHZwitterCause: Zwitterion Formation(Low Solubility)Precip->ZwitterNon-polar solventSol_OxFIX: Degas solvents,use N2/Ar atmosphereOxidation->Sol_OxSol_AcidFIX: Switch to basic refluxor lower Temp <80°CAcidHyd->Sol_AcidSol_SolvFIX: Use polar aprotic(DMF/DMSO) or adjust pHZwitter->Sol_Solv

Figure 1: Diagnostic logic for degradation events.[1][2] The primary failure mode is oxidative instability of the free amine.[2]

Critical Protocol: Managing Bis-Sulfonylation

A common issue when synthesizing or handling this compound is the presence of the Bis-methanesulfonamide impurity.[1][2] Reflux is not just a stress test; it is the solution to this impurity.[2]

The Problem: Reaction of 2,3-diamino-5-bromopyridine with methanesulfonyl chloride (MsCl) often yields a mixture of Mono- and Bis-sulfonamides.[1][2] The Solution: Controlled basic reflux selectively cleaves the second sulfonyl group.[2]

Step-by-Step "Cleanup" Protocol

Use this protocol if your material contains the bis-sulfonamide impurity.[1][2]

  • Dissolution: Suspend the crude mixture (Mono + Bis) in Ethanol (10 volumes) .

  • Basification: Add 2M NaOH (3.0 equivalents) .

  • Reflux: Heat to reflux (approx. 78°C) for 1–2 hours .

    • Mechanism:[1][2][3][4][5] The mono-sulfonamide forms a stable dianion (resistant to hydrolysis).[1][2] The bis-sulfonamide cannot form a dianion at the same nitrogen, making the second sulfonyl group electrophilic and susceptible to nucleophilic attack by OH⁻.[2]

  • Monitoring: Check HPLC/TLC. The Bis-spot (higher Rf) should disappear; the Mono-spot (lower Rf) remains.[1][2]

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~5–6. The pure Mono-sulfonamide will precipitate.[1][2]

ReactionPathwayBisBis-Sulfonamide(Impurity)RefluxRefluxNaOH / EtOHBis->RefluxHydrolysisMonoMono-Sulfonamide(Target)Mono->RefluxStable asDianionReflux->MonoSelectiveCleavage

Figure 2: Selective hydrolysis pathway.[1][2] The target molecule is stable under basic reflux, while the impurity is destroyed.[1]

Frequently Asked Questions (FAQs)

Q1: Can I perform a Suzuki coupling on the 5-Bromo position under reflux? A: Yes. The sulfonamide and amine groups are compatible with standard Suzuki conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water reflux).[1]

  • Warning: The free amine can poison certain catalysts.[2] If conversion is low, consider using a precatalyst like XPhos Pd G2 or protecting the primary amine (though rarely necessary).[2]

Q2: Why does my product turn purple/black during reflux in DMF? A: This indicates oxidative degradation of the electron-rich diaminopyridine core.[1][2]

  • Fix: Ensure the solvent is degassed (sparged with Nitrogen for 15 mins) before heating.[2] Add a radical scavenger like BHT if strictly necessary, though an inert atmosphere is usually sufficient.[2]

Q3: Is the sulfonamide bond stable to acidic reflux (e.g., HBr/AcOH)? A: No. While sulfonamides are generally robust, the electron-donating amino group at the 2-position increases the electron density of the ring, potentially facilitating acid-catalyzed desulfonylation or hydrolysis under extreme conditions (e.g., 48% HBr reflux).[1] Avoid strong acidic reflux unless intended for deprotection.[2]

Q4: My compound is insoluble in DCM/Methanol. How do I purify it? A: This compound can exist as a zwitterion (protonated pyridine nitrogen, deprotonated sulfonamide).[2]

  • Solubility Tip: It is highly soluble in DMSO and DMF.[2] For extraction, use EtOAc/THF mixtures.[2] For chromatography, add 1% Acetic Acid or 1% Triethylamine to your eluent to break the zwitterionic interaction.[2]

References & Grounding

  • General Sulfonamide Stability:

    • Greene, T.W., Wuts, P.G.M.[1][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][6] (Sulfonamides are stable to basic hydrolysis pH > 12 at reflux, but cleaved by strong reducing agents or strong acid reflux).[2]

  • Pyridine Sulfonamide Synthesis & Bis-Cleavage:

    • Synthesis of PI3K Inhibitors: Many patents utilizing this intermediate describe the "NaOH Reflux" step to convert bis-sulfonamides to mono-sulfonamides.[1][2]

    • See: WO2012052753 (Synthesis of Sulfonamide derivatives).[2]

  • Chemical Properties:

    • PubChem CID: 70622 (Analog: 2-amino-5-bromopyridine data).[1][2] [1][2]

    • Note: Specific spectral data for the methanesulfonamide derivative is often proprietary, but the reactivity profile is homologous to the parent aminopyridine.[2]

Technical Support Center: Optimizing Pd-Catalyzed Couplings with Bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BROMO-PYR-001 Topic: Overcoming Catalyst Poisoning & Inhibition Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Paradox"

User Query: "My Suzuki coupling works fine with bromobenzene, but when I switch to 2-bromopyridine or 3-bromopyridine, the conversion stalls at <20%. Is the catalyst dead?"

Root Cause Analysis: This is a classic case of heteroatom-induced catalyst poisoning . Unlike simple aryl halides, bromopyridines act as both substrates (electrophiles) and ligands (Lewis bases).

The nitrogen atom in the pyridine ring possesses a lone pair that can coordinate strongly to the Palladium (Pd) center.[1] This forms a stable, off-cycle species (often a bis-pyridine complex) that sequesters the catalyst, preventing it from participating in the catalytic cycle. This phenomenon is distinct from "deactivation" (metal aggregation/Pd black formation); here, the catalyst is alive but "asleep" (inhibited).

Diagnostic Hub: Is it Poisoning?

Before changing your entire protocol, confirm the diagnosis using this kinetic profile comparison.

ObservationLikely IssueDiagnostic Test
Reaction turns black immediately Pd Black Formation (Aggregation)Catalyst instability. Ligand concentration too low or ligand not bulky enough to stabilize Pd(0).
Reaction stays clear/yellow but no product Catalyst Poisoning (N-binding) The "Pyridine Trap." The catalyst is coordinated to the substrate nitrogen.
Product forms initially, then stops Product InhibitionThe product (a biaryl pyridine) is a better ligand than the starting material.
Starting material consumed, no product Protodeboronation (if Suzuki)Analyze by LCMS. If de-boronated nucleophile is present, the issue is the boronic acid, not the Pd catalyst.

Mechanism of Failure

To fix the problem, you must visualize the competition between your ligand and your substrate.

The Poisoning Pathway

In a healthy cycle, the Pd binds your phosphine/NHC ligand (


). In a poisoned cycle, the excess bromopyridine (

) displaces

or occupies the vacant site required for oxidative addition.

PoisoningMechanism cluster_offcycle Off-Cycle Trap Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)Br Pd0->OxAdd + Ar-Br Poisoned POISONED STATE (Py-Br)₂-Pd(II) complex Pd0->Poisoned + Excess Pyridine (N-coord) Prod Product Release OxAdd->Prod + Ar-B(OH)₂ / Base Poisoned->Pd0 Heat/Dissociation (Slow) Prod->Pd0 Regeneration

Figure 1: The "Off-Cycle Trap" where pyridine nitrogen coordination sequesters the active catalyst.

Solution Protocols

Protocol A: The "Steric Shield" Strategy (Ligand Selection)

Theory: Use a ligand so bulky that the pyridine nitrogen physically cannot approach the Pd center, yet the C-Br bond (which is less sterically demanding) can still undergo oxidative addition.

Recommended Ligands:

  • XPhos / RuPhos (Buchwald Ligands): The isopropyl groups on the biaryl backbone create a "roof" over the Pd, blocking N-coordination.

  • P(t-Bu)₃: Extremely bulky, but air-sensitive.

  • GPhos: Specifically designed for high stability in the presence of basic heterocycles.

Experimental Adjustment:

  • Standard: 1 mol% Pd(OAc)₂, 2 mol% Ligand.

  • For Bromopyridines: Increase Ligand:Pd ratio to 2:1 or 3:1 . Excess bulky ligand shifts the equilibrium away from the N-bound species.

Protocol B: The PEPPSI Protocol (Precatalyst Switch)

Theory: "Fight fire with fire." PEPPSI stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation.[2][3] These catalysts (developed by Prof. Mike Organ) are pre-stabilized by a "throw-away" pyridine ligand.

Why it works: The NHC ligand (IPr or IPent) is non-labile and extremely bulky. When heated, the "throw-away" 3-chloropyridine dissociates, creating a vacant site protected by the massive NHC fan. The substrate nitrogen cannot re-bind effectively against the NHC bulk.

Step-by-Step PEPPSI Workflow:

  • Catalyst: Use Pd-PEPPSI-IPent (CAS: 1380314-24-8) or Pd-PEPPSI-IPr (CAS: 905459-27-0).

  • Loading: Start with 1.0 mol%.

  • Solvent: 1,4-Dioxane or Toluene (non-coordinating solvents are best).

  • Base: K₂CO₃ (mild) is preferred over strong alkoxides to prevent base-mediated degradation of the pyridine ring.

  • Temperature: These catalysts require heat to activate. Run at 60°C - 80°C . Do not run at room temperature; the precatalyst will not initiate.

Protocol C: The "Slow Addition" Technique

Theory: If the bromopyridine concentration is kept low, the equilibrium favors the L-Pd species over the (Py)₂-Pd species.

Method:

  • Dissolve the Bromopyridine in the reaction solvent.

  • Load the catalyst, boronic acid, and base into the reaction vessel.

  • Use a syringe pump to add the Bromopyridine solution over 1–2 hours at reaction temperature.

Decision Matrix: Troubleshooting Guide

Use this logic flow to determine your next move.

Troubleshooting Start Reaction Stalled? CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Aggregation) CheckColor->Black Yes Yellow Yellow/Orange (Solution Clear) CheckColor->Yellow Yes Sol1 Increase Ligand Loading (Stabilize Pd0) Black->Sol1 CheckSub Is Substrate 2-Bromopyridine? Yellow->CheckSub Sol2 Switch to Bulky Ligand (XPhos, PEPPSI-IPent) CheckSub->Sol2 General Sol3 Use CuI Co-catalyst (Scavenge N-sites) CheckSub->Sol3 Specific Cases

Figure 2: Troubleshooting logic for stalled pyridine couplings.

Frequently Asked Questions (FAQ)

Q: Can I use acid to protonate the pyridine nitrogen and stop it from binding? A: Generally, no . Most cross-couplings (Suzuki, Buchwald) require a base to facilitate transmetallation or deprotonate the nucleophile. Adding acid will neutralize your base and kill the cycle. Exception: In rare cases with acid-stable boronic acids (like MIDA boronates), you might use a specific pH buffer, but steric protection (Protocol A/B) is far more reliable.

Q: Why is 2-bromopyridine worse than 3-bromopyridine? A: 2-bromopyridine places the nitrogen adjacent to the reaction center. While the nitrogen is sterically close, the electronic effect is significant—the C-Br bond is activated, but the nitrogen can chelate to the Pd after oxidative addition, forming a stable 4-membered chelate or bridging dimer that arrests the cycle.

Q: I am using Pd(PPh₃)₄ and it's not working. Why? A: Triphenylphosphine (PPh₃) is not bulky enough to prevent pyridine coordination. Furthermore, Pd(PPh₃)₄ is often contaminated with oxidized phosphine oxides. Switch to a Pd(0) source + Dialkylbiaryl phosphine (e.g., Pd₂dba₃ + XPhos) or a Pd(II) precatalyst (Pd-PEPPSI).

Q: What is the "Throw-Away" ligand concept? A: This refers to the 3-chloropyridine ligand attached to the Pd in PEPPSI catalysts. It stabilizes the precatalyst on the shelf (preventing oxidation) but is designed to fall off (dissociate) immediately upon heating, exposing the active site. It is a "sacrificial" stabilizer [2].

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions.[4] European Journal of Organic Chemistry.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination of 5-Membered Heteroaryl Halides. Chemical Science (RSC).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[5][6] Angewandte Chemie.

Sources

Recrystallization solvents for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

[1]

Part 1: Executive Technical Summary

Compound Identity:

  • Chemical Name: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide[1][2]

  • CAS Number: 1257043-55-2[1]

  • Molecular Formula: C₆H₈BrN₃O₂S[1]

  • Molecular Weight: 266.12 g/mol [1]

  • Role: Key intermediate for bicyclic heterocycles (e.g., imidazo[4,5-b]pyridines) used in kinase inhibitor development (e.g., PI3K, mTOR pathways).[1]

Solubility Profile: This compound exhibits amphoteric character due to the basic pyridine nitrogen/primary amine and the acidic sulfonamide proton (

11

Part 2: Troubleshooting & FAQs

Q1: What is the optimal solvent system for recrystallization?

A: While Flash Column Chromatography (0–50% Ethyl Acetate in Hexanes/Heptane) is the standard literature method for high-purity isolation on a small scale, scale-up purification requires crystallization.[1]

Recommended Recrystallization Systems:

  • Ethanol/Water (90:10 v/v):

    • Mechanism:[1][3][4][5] The sulfonamide moiety forms strong hydrogen bonds.[1] Ethanol provides solubility at high temperatures (

      
      C), while water acts as an anti-solvent upon cooling, maximizing recovery.[1]
      
    • Protocol: Dissolve crude solid in boiling ethanol (approx. 10-15 mL/g). Add water dropwise until persistent turbidity is observed, then cool slowly to

      
      C.
      
  • Acetonitrile (ACN):

    • Use Case: Best for removing non-polar impurities carried over from the bromination step.[1]

    • Protocol: Reflux in ACN followed by cooling to

      
      C.[1]
      
Q2: I am observing a "bis-sulfonylated" impurity. How do I prevent this?

A: This is a common issue during the synthesis from 2,3-diamino-5-bromopyridine.

  • Root Cause: The highly nucleophilic 2-amino group can compete with the 3-amino group if the reaction temperature is too high or if excess methanesulfonyl chloride (MsCl) is used.[1]

  • Solution:

    • Stoichiometry: Strictly limit MsCl to 0.95 – 1.0 equivalents .

    • Temperature Control: Conduct the addition of MsCl at

      
      C  or lower.
      
    • Base Selection: Use Pyridine as the solvent/base.[1] The pyridinium salt intermediate moderates the reactivity of the acylating agent.[1]

Q3: The product is oiling out instead of crystallizing. What should I do?

A: "Oiling out" typically indicates the presence of residual solvent (like DMF or DMSO) or a high level of impurities lowering the melting point.[1]

  • Corrective Action:

    • Re-dissolve the oil in Ethyl Acetate .[1]

    • Wash with Water (

      
      ) and Brine  to remove polar solvents.[1]
      
    • Dry over

      
        and concentrate.
      
    • Attempt trituration with Diethyl Ether or MTBE to induce nucleation before reheating in the recrystallization solvent.[1]

Part 3: Experimental Data & Protocols

Physicochemical Properties Table
PropertyValueNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure.[1]
Melting Point

C (dec.)[1][6]
Decomposition often observed near MP.[1]

(Calc.)
~5.2 (Pyridine N), ~9.8 (Sulfonamide)Amphoteric nature affects extraction pH.[1]
Storage

C, Hygroscopic
Store under Argon/Nitrogen atmosphere.
Standard Synthesis & Purification Workflow

The following workflow outlines the critical path from the starting material to the isolated sulfonamide, highlighting the control points for impurities.

SynthesisPathStart2-Amino-5-bromopyridine(Starting Material)NitrationNitration(HNO3/H2SO4)Start->NitrationNitroIntIntermediate 1:2-Amino-5-bromo-3-nitropyridineNitration->NitroInt Yield: ~60-80%ReductionReduction(Fe/AcOH or SnCl2)NitroInt->ReductionDiamineIntermediate 2:2,3-Diamino-5-bromopyridineReduction->Diamine Sensitive to AirSulfonylationSulfonylation(MsCl, Pyridine, 0°C)Diamine->Sulfonylation Critical: 1.0 eq MsClCrudeCrude Product(Mixture)Sulfonylation->CrudePurificationPurification ChoiceCrude->PurificationFlashFlash Chromatography(EtOAc/Hexane)Purification->Flash Small Scale (<5g)RecrystRecrystallization(EtOH/Water)Purification->Recryst Large Scale (>10g)FinalTarget:N-(2-amino-5-bromopyridin-3-yl)methanesulfonamideFlash->FinalRecryst->Final

Figure 1: Synthetic pathway and purification logic for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

Detailed Purification Protocol (Flash Chromatography)

For high-purity requirements (>98%) typically needed for biological assays.[1]

  • Column Preparation: Use high-performance silica gel (40-63 µm).[1]

  • Loading: Dissolve the crude residue in a minimum volume of DCM/Methanol (95:5) .

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (or Heptane)[1]

    • 5–20 min: Gradient to 50% Ethyl Acetate / 50% Hexanes[1]

    • 20–30 min: Hold at 50% Ethyl Acetate

  • Detection: Monitor UV absorbance at 254 nm (aromatic) and 280 nm .

  • Isolation: Pool fractions containing the product (

    
     in 1:1 EtOAc/Hexane). Evaporate solvent under reduced pressure at 
    
    
    C.

References

  • Preparation of 2,3-diamino-5-bromopyridine (Precursor Synthesis)

    • Graboyes, H., & Day, A. R. (1957).[1] "Metabolite analogs. VIII. Syntheses of some imidazopyridines and pyridotriazoles." Journal of the American Chemical Society, 79(24), 6421-6426.[1]

    • [1]

  • Sulfonylation and Purification Methodology

    • Exelixis, Inc. (2010).[1] "PI3K Inhibitor Intermediates." Patent WO2010100249.[1] (Describes analogous sulfonylation of aminopyridines and purification via flash chromatography).

    • [1]

  • General Properties of Halogenated Aminopyridines

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 66820486, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.[1]

    • [1]

  • Recrystallization of Sulfonamides

    • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard reference for solvent selection in sulfonamide purification).

Technical Support Center: Handling Moisture Sensitivity in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields, intractable mixtures, and failed couplings during sulfonamide synthesis. The root cause is almost universally the extreme moisture sensitivity of the sulfonyl chloride precursors.

This guide provides a deep dive into the mechanistic causes of hydrolysis, actionable troubleshooting steps, and field-validated protocols to ensure your synthesis is a self-validating, reproducible system.

Mechanistic Insight: The Causality of Hydrolysis

Sulfonyl chlorides (R-SO₂Cl) are highly electrophilic at the sulfur center. While this makes them excellent partners for coupling with nucleophilic amines, it also renders them highly susceptible to nucleophilic attack by ambient water (1)[1].

When exposed to moisture, water attacks the sulfur atom, displacing the chloride ion. This hydrolysis yields the corresponding sulfonic acid (R-SO₃H) and stoichiometric amounts of hydrogen chloride (HCl) gas (1)[1].

Causality in the reaction flask: The generation of HCl is doubly detrimental. Not only does hydrolysis irreversibly consume your valuable sulfonyl chloride, but the liberated HCl protonates your starting amine to form an unreactive ammonium salt, thereby shutting down the desired sulfonamide formation entirely.

Pathway RSO2Cl Sulfonyl Chloride (Electrophile) Sulfonamide Sulfonamide Product [Desired] RSO2Cl->Sulfonamide + Amine (Anhydrous) SulfonicAcid Sulfonic Acid + HCl [Hydrolysis Byproduct] RSO2Cl->SulfonicAcid + Moisture Exposure Amine Amine (R'-NH2) (Nucleophile) Amine->Sulfonamide Water Moisture (H2O) (Competing Nucleophile) Water->SulfonicAcid

Reaction pathways of sulfonyl chlorides in the presence of amines versus moisture.

Troubleshooting Guide & FAQs

Q1: My reaction yielded almost no sulfonamide, but LC-MS shows a massive highly polar peak. What happened? A1: You are observing the classic signature of sulfonyl chloride hydrolysis. The highly polar peak is the sulfonic acid byproduct (2)[2]. This usually means your sulfonyl chloride degraded before the reaction started, or your reaction conditions were not strictly anhydrous. Self-Validating Step: Before setting up the full reaction, run a quick TLC or LC-MS of your sulfonyl chloride stock in anhydrous solvent. If you see a dominant baseline spot (sulfonic acid), your reagent is compromised and must be re-purified or replaced (2)[2].

Q2: How should I store my sulfonyl chlorides to prevent this degradation? A2: Sulfonyl chlorides must be treated as rigorously air- and moisture-sensitive reagents.

  • Storage Temperature: Store in a cool, dry place (often a desiccator or fridge/freezer, depending on the specific compound's stability).

  • Atmosphere: Always backfill the container with an inert gas (Nitrogen or Argon) before sealing (3)[3].

  • Seal: Use Parafilm or Teflon tape around the cap. For long-term storage, consider storing the bottles inside a secondary container filled with active desiccant.

Q3: I need to use an amine that is only soluble in aqueous mixtures. Is sulfonamide synthesis impossible? A3: Not at all. While anhydrous conditions are standard, you can utilize Schotten-Baumann conditions (4)[4]. In this biphasic system (e.g., Water/Dichloromethane), a large excess of an inorganic base (like Na₂CO₃) is used. The base neutralizes the HCl generated by both the desired reaction and the competing hydrolysis (4)[4]. Because the amine is a much stronger nucleophile than water, the sulfonamide forms faster than the sulfonyl chloride hydrolyzes, provided the stirring is vigorous enough to maximize interfacial contact.

Troubleshooting Start Issue: Low Sulfonamide Yield CheckTLC Diagnostic: LC-MS / TLC Analysis Start->CheckTLC PolarSpot Observation: Highly Polar Byproduct (Sulfonic Acid) CheckTLC->PolarSpot Hydrolysis Pathway DiSulf Observation: Non-Polar Byproduct (Di-sulfonylation) CheckTLC->DiSulf Over-reaction Pathway Action1 Solution: Check Reagent Integrity (Store under Ar/N2) PolarSpot->Action1 Action2 Solution: Dry Solvents & Glassware (Anhydrous Conditions) PolarSpot->Action2 Action3 Solution: Adjust Stoichiometry (Use Excess Amine) DiSulf->Action3

Troubleshooting workflow for identifying and resolving common sulfonamide synthesis issues.

Data Presentation: Anhydrous vs. Aqueous Methodologies

To help you choose the right approach based on your substrate's physical properties, here is a quantitative comparison of the two primary methodologies.

ParameterAnhydrous SynthesisAqueous (Schotten-Baumann)
Solvent System Dry DCM, THF, or DMFBiphasic (e.g., H₂O / DCM or EtOAc)
Base Used Triethylamine (TEA), Pyridine, DIPEANa₂CO₃, NaOH, or NaHCO₃
Reagent Stoichiometry 1.05 eq. Sulfonyl Chloride1.2 - 1.5 eq. Sulfonyl Chloride
Reaction Time 2 - 4 hours4 - 6 hours
Expected Yield > 85% (if strictly anhydrous)70% - 90% (substrate dependent)
Primary Byproduct Di-sulfonylation (if amine excess)Sulfonic Acid (hydrolysis byproduct)
Best For Moisture-sensitive substrates, lipophilic aminesAmino acids, highly polar amines, robust substrates
Experimental Protocols
Protocol 1: Anhydrous Synthesis of Sulfonamides

Mechanism-driven design: This protocol uses an organic base to scavenge HCl, driving the equilibrium forward while preventing amine protonation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of Argon.

  • Amine Solution: Dissolve the primary or secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve an approximate 0.1 M concentration.

  • Base Addition: Add Triethylamine (TEA) or Pyridine (2.0 equiv) to the amine solution. Scientist's Note: The excess base is critical to neutralize the HCl byproduct and keep the amine nucleophilic.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath. Cooling suppresses the exothermic nature of the reaction and minimizes di-sulfonylation.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes (2)[2].

  • Reaction & Monitoring: Remove the ice bath and let the reaction warm to room temperature. Stir for 2-4 hours. Always validate completion via TLC or LC-MS (2)[2] before quenching.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Aqueous Biphasic (Schotten-Baumann) Synthesis

Mechanism-driven design: Water acts as a solvent for the base and polar amine, while the organic layer dissolves the sulfonyl chloride. Vigorous stirring is the most critical parameter to overcome mass transfer limitations.

  • Aqueous Phase: Dissolve the amine (e.g., an amino acid) (1.0 equiv) and Na₂CO₃ (2.0 equiv) in distilled water.

  • Cooling: Cool the aqueous solution to 0 °C.

  • Organic Phase: Dissolve the sulfonyl chloride (1.2 - 1.5 equiv) in a water-immiscible solvent like DCM or Ethyl Acetate. Scientist's Note: Excess sulfonyl chloride is strictly required because competitive hydrolysis is unavoidable in this system.

  • Biphasic Mixing: Add the organic solution dropwise to the vigorously stirring aqueous layer.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Workup: Separate the layers. If the product is an acid (like a sulfonamide amino acid), acidify the aqueous layer with 10% HCl at 0 °C to precipitate the product, then filter and dry (4)[4].

References
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. 1

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem. 2

  • SAFETY DATA SHEET - Furan-3-sulfonyl chloride. Fisher Scientific. 3

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, a compound of interest in medicinal chemistry. Beyond a mere spectral interpretation, we will objectively compare the utility of ¹H NMR with other key analytical techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—providing a holistic perspective on its characterization.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the structural elucidation of organic molecules in solution.[1][2] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule makes it an indispensable tool.[3] For N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, ¹H NMR offers a definitive fingerprint of its molecular structure.

Predicted ¹H NMR Spectrum Analysis

A detailed prediction of the ¹H NMR spectrum of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide in a common deuterated solvent like DMSO-d₆ is crucial for its initial identification. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-4 8.0 - 8.2Doublet (d)~2.5This proton is ortho to the bromine atom and meta to the methanesulfonamido group. The deshielding effect of the electronegative bromine and the electron-withdrawing sulfonamide group, combined with the inherent downfield shift of pyridine protons, places this signal at a low field. It will be split into a doublet by the H-6 proton.
H-6 7.6 - 7.8Doublet (d)~2.5This proton is ortho to the amino group and meta to the bromine. The electron-donating amino group will shield this proton relative to H-4. It will appear as a doublet due to coupling with the H-4 proton.
-NH₂ 6.0 - 6.5Broad Singlet (br s)N/AThe chemical shift of amino protons can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding and exchange. It is expected to be a broad signal.
-NH-SO₂ 9.5 - 10.5Singlet (s)N/AThe proton on the sulfonamide nitrogen is acidic and its chemical shift is highly dependent on the solvent and concentration. In DMSO, it is expected to be a sharp singlet at a downfield position due to hydrogen bonding with the solvent.[4]
-SO₂CH₃ 3.0 - 3.2Singlet (s)N/AThe methyl protons of the methanesulfonamide group are isolated and will appear as a sharp singlet.

A Comparative Guide to Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide relies on a suite of analytical techniques. Each method provides unique and complementary information.

Analytical Technique Information Provided Strengths for this Molecule Limitations for this Molecule
¹H NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.[1][3]Provides a definitive fingerprint of the molecule's structure. Allows for the unambiguous assignment of protons.Relatively low sensitivity compared to MS.[5] Can be complex to interpret for impure samples.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[6][7]Confirms the molecular formula and provides evidence for the presence of key functional groups through fragmentation.Does not provide detailed information on the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.[6][8]Quickly confirms the presence of the amino (N-H), sulfonamide (S=O and N-H), and aromatic (C=C and C-H) functionalities.Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity and quantification.[9][10]Essential for determining the purity of the compound and for quantifying it in various matrices. Can be coupled with MS for LC-MS analysis.Does not provide structural information on its own.
In-Depth Comparison

¹H NMR vs. Mass Spectrometry:

¹H NMR provides a detailed map of the proton framework of the molecule, revealing which protons are adjacent to each other through spin-spin coupling.[3] For N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, this would confirm the substitution pattern on the pyridine ring. Mass spectrometry, on the other hand, provides the molecular weight of the compound with high accuracy, confirming its elemental composition.[7] Fragmentation patterns in MS/MS experiments can suggest the presence of the bromopyridine and methanesulfonyl moieties.

¹H NMR vs. Infrared Spectroscopy:

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[8] For our target molecule, we would expect to see characteristic N-H stretching vibrations for the amino and sulfonamide groups, strong S=O stretching for the sulfonyl group, and C=C and C-H stretching for the pyridine ring.[11][12] However, IR does not provide information on how these groups are connected. ¹H NMR, in contrast, provides this crucial connectivity information.

¹H NMR vs. HPLC:

HPLC is primarily a separation technique used to assess the purity of a sample and to quantify the amount of the compound present.[9][10] While essential for quality control in drug development, it does not provide structural information. ¹H NMR, while it can be used for quantitative purposes (qNMR), its primary strength lies in qualitative structural elucidation.[2]

Visualizing the Analysis

Molecular Structure and ¹H-¹H Coupling Network

Caption: Predicted ¹H-¹H spin-spin coupling in N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

Comprehensive Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization & Purity Assessment Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC NMR ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS IR IR Spectroscopy (Functional Group ID) Purification->IR Final Confirmed Structure & Purity HPLC->Final NMR->Final MS->Final IR->Final

Caption: A comprehensive workflow for the analysis of the target compound.

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[13] Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the peaks.[14]

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans (typically 8 or 16 for a sample of this concentration), pulse width, and acquisition time.[15]

  • Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).[16]

  • Analysis: Reference the spectrum using the residual solvent peak. Integrate the signals and determine the chemical shifts and coupling constants of the peaks.[17]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[18]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then desolvate to produce gas-phase ions of the analyte.[19]

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. For this molecule, positive ion mode is likely to be more effective.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Spectrum: Record a background spectrum of the clean ATR crystal.[1]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[20]

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[21]

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare the mobile phase, which will typically be a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the column and the polarity of the analyte.

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.[22]

  • Instrument Setup: Equilibrate the HPLC system, including the column, with the mobile phase.

  • Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

  • Separation and Detection: The components of the sample are separated based on their interaction with the stationary phase of the column and detected as they elute, typically using a UV detector.

  • Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the compound, which can be used to assess purity and for quantification.

Conclusion

The structural elucidation of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is most effectively achieved through a multi-technique approach. While ¹H NMR spectroscopy provides the most detailed structural information, Mass Spectrometry, IR Spectroscopy, and HPLC are essential for confirming the molecular formula, identifying functional groups, and determining purity, respectively. By integrating the data from these complementary techniques, researchers can have the highest level of confidence in the structure and quality of their synthesized compounds, a critical requirement in the field of drug discovery and development.

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  • Gopalakrishnan, J., & Patel, C. C. (1967). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 21(2), 80-82. [Link]

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  • Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra. [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. [Link]

  • ResearchGate. Heteronuclear coupling constant values, 2-3 J Se,H and 1 J Se,C in 3-6.... [Link]

  • Royal Society of Chemistry. (2015, April 15). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. RSC Advances, 5(52), 41535-41541. [Link]

Sources

Technical Deep Dive: 13C NMR Structural Elucidation of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Interpretation for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Content Type: Technical Comparison & Structural Elucidation Guide

Executive Summary

This guide provides a rigorous structural interpretation of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide , a critical scaffold in the development of PI3K inhibitors and antibacterial sulfonamides.[1][2] Unlike simple pyridines, this trisubstituted heterocycle presents unique assignment challenges due to the competing electronic effects of the electron-donating amine (C2), the electron-withdrawing sulfonamide (C3), and the heavy-atom bromine (C5).[1]

This analysis compares the Theoretical/Predicted Shift Models (Alternative) against Empirically-Derived Assignments (The Product) based on verified precursor data.[1][2] It establishes a self-validating protocol for researchers to confirm regiochemistry using 2D NMR techniques.[2]

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must deconstruct the electronic inputs defining the chemical shifts.[2] The molecule is a 2,3,5-trisubstituted pyridine .[1]

PositionSubstituentElectronic Effect (13C Influence)Predicted Impact
C2

Strong Resonance Donor (+M)Significant Shielding at C3 and C5 (Ortho/Para direction).[1][2]
C3

Weak Donor / Inductive WithdrawerThe sulfonyl group dampens the nitrogen lone pair.[1][2] Less shielding than a free amine.[1][2]
C5

Heavy Atom EffectShielding at C5 (Heavy Atom Effect) despite being electronegative.[1][2]
Methyl

AliphaticDistinctive high-field signal (39–42 ppm).[1][2]
Comparative Data: Predicted vs. Empirical Logic

Since specific literature data for this intermediate is often proprietary, we utilize a Comparative Logic Method using the verified precursor 2-amino-5-bromopyridine as the baseline.[1][2] This allows us to isolate the specific shift induced by the methanesulfonamide group.[2]

Table 1: 13C NMR Chemical Shift Assignment (DMSO-d₆)
Carbon PositionTypeBaseline: 2-amino-5-bromopyridine (Exp) [1]Target: Sulfonamide Derivative (Calc/Derived)Shift Logic (The "Why")
Methyl

N/A40.5 ± 1.5 ppm Characteristic methanesulfonyl methyl group.[1][2]
C2

158.5 ppm152.0 - 155.0 ppm Upfield Shift: Steric crowding from the bulky C3-sulfonamide twists the C2-amine, slightly reducing resonance.[1][2]
C3

110.2 ppm (as C-H)122.0 - 126.0 ppm Downfield Shift: Substitution of H with N-SO2R is deshielding (Ipso effect).[1][2]
C4

139.8 ppm132.0 - 135.0 ppm Upfield Shift: Ortho-shielding effect from the new nitrogen substituent at C3.[1][2]
C5

106.5 ppm108.0 - 110.0 ppm Minimal change.[1][2] The heavy atom effect of Bromine dominates this position.[1][2]
C6

147.2 ppm143.0 - 146.0 ppm Slight shielding due to long-range electronic effects.[1][2]

Critical Insight: The most diagnostic change is at C3 .[1][2] In the precursor, C3 is a CH signal at ~110 ppm.[2] In the target, it becomes a quaternary carbon (


) shifted downfield to ~124 ppm.[1] This disappearance of a CH signal in DEPT-135 is the primary confirmation of substitution.[2]
Experimental Protocol: The Self-Validating Workflow

To ensure high-fidelity data, do not use standard parameters. The sulfonamide proton is labile and requires specific conditions to be visible for 2D correlation.

Step 1: Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D).

    • Why: CDCl₃ often leads to peak broadening of the amide/amine protons due to intermediate exchange rates.[1][2] DMSO stabilizes these protons via H-bonding, sharpening the signals for HMBC.[1][2]

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Additives: If protons are broad, add 1 drop of

    
     to collapse exchangeable protons (only after taking the initial 1H spectrum), but avoid acid/base  traces which catalyze exchange.
    
Step 2: Acquisition Parameters (Bruker/Varian) [1][2]
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reason: Quaternary carbons (C2, C3, C5) have long T1 relaxation times.[1][2] Standard delays (1s) will suppress their intensity, making integration unreliable.[1][2]

  • Temperature: 298 K (Standard).[1][2] If rotamers are suspected (broadening of C3/C4), elevate to 323 K.[2]

Structural Validation via 2D NMR (HMBC)

The ultimate proof of structure—specifically distinguishing the sulfonamide position—relies on Heteronuclear Multiple Bond Correlation (HMBC) .[2]

The "Bridge-Gap" Problem

Standard HMBC cannot correlate the Methyl protons (


) to the Pyridine ring because the Sulfonyl group (

) acts as a coupling blocker (4+ bonds).[1][2]

The Solution: You must use the Sulfonamide NH proton.[1][2]

Figure 1: Decision workflow for confirming the sulfonamide regiochemistry. The visibility of the NH proton is the rate-limiting step for definitive assignment.

Troubleshooting & Artifacts
  • Artifact 1: Missing C5 Signal.

    • Cause: The carbon attached to Bromine (C5) has a very efficient relaxation mechanism (CSA) and often appears with lower intensity.[1][2]

    • Fix: Increase number of scans (NS) by 4x or increase D1 to 5 seconds.

  • Artifact 2: Extra Peaks at 39-40 ppm.

    • Cause: DMSO-d₆ septet overlaps with the methyl sulfonyl peak.[1][2]

    • Fix: The DMSO septet is centered at 39.5 ppm.[2] The methanesulfonyl methyl is typically a sharp singlet at ~41-42 ppm.[2] Use DEPT-135; DMSO signals cancel out or phase differently than the methyl CH3 (up).[1][2]

References
  • PubChem Compound Summary. (2025). 2-Amino-5-bromopyridine (CID 70622).[1][2][3][4] National Center for Biotechnology Information.[1][2] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data.[1][2] Springer-Verlag.[1][2] (Standard reference for additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[1][2]

Sources

Comparative Guide: LC-MS/MS Profiling of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of LC-MS/MS strategies for analyzing N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide , a critical intermediate and potential impurity in the synthesis of Factor Xa inhibitors (e.g., Betrixaban analogs).[1][2]

The guide compares two distinct analytical approaches: High-Resolution Mass Spectrometry (HRMS) for structural elucidation/impurity profiling versus Triple Quadrupole (QqQ) for routine quantitation.[1]

Executive Summary

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (Formula: C₆H₈BrN₃O₂S; Monoisotopic Mass: 264.95 Da) presents unique analytical challenges due to its amphoteric sulfonamide moiety and the characteristic isotopic signature of bromine.[1][2]

  • Best for Identification (HRMS): The 1:1 isotopic ratio of ⁷⁹Br/⁸¹Br provides a definitive diagnostic filter, essential for distinguishing this compound from non-halogenated impurities.[1]

  • Best for Quantitation (QqQ): The facile S-N bond cleavage yields a high-intensity product ion (m/z 173), making it an ideal candidate for sensitive Multiple Reaction Monitoring (MRM) assays.[1]

Molecular Profile & Isotopic Signature

Understanding the physicochemical properties is the prerequisite for ionization source optimization.

FeatureSpecificationAnalytical Implication
Formula C₆H₈BrN₃O₂SContains S and Br, allowing orthogonal confirmation via isotope spacing.[1][2]
Monoisotopic Mass 264.952 (⁷⁹Br) / 266.950 (⁸¹Br)Mass spectra will show a "twin peak" molecular ion [M+H]⁺ at m/z 266 and 268 with equal intensity.[1][2]
pKa (Predicted) ~6.5 (Sulfonamide NH)Amphoteric: Ionizes in both ESI(+) and ESI(-).[1][2] ESI(+) is preferred for fragmentation studies due to richer structural information.[2]
LogP ~1.2Moderate lipophilicity; elutes well on C18 columns using standard reversed-phase gradients.[1][2]

Fragmentation Pattern Analysis (ESI+)

The fragmentation logic follows the specific lability of the sulfonamide bond attached to the electron-deficient pyridine ring.[1]

Mechanistic Pathway[2][3]
  • Precursor Selection: The protonated molecule [M+H]⁺ (m/z 266/268) is selected.[2]

  • Primary Fragmentation (Dominant): Cleavage of the S-N sulfonamide bond .[2]

    • Mechanism: Protonation occurs on the pyridine ring nitrogen or the exocyclic amine. The inductive effect of the sulfonyl group weakens the S-N bond.

    • Product: Neutral loss of the methanesulfonyl group (CH₃SO₂[1]· or related neutral species) yields the stable 2-amino-5-bromopyridine cation.[2]

    • m/z: 173.0 / 175.0 (Retains Br pattern).[2]

  • Secondary Fragmentation: Loss of SO₂ (-64 Da).[1][2]

    • Mechanism: Rearrangement of the sulfonamide group.

    • Product: N-(2-amino-5-bromopyridin-3-yl)-methylamine derivative.[1][2]

    • m/z: 202.0 / 204.0 .[2]

Visualization of Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathways.

FragmentationPathway Precursor Precursor [M+H]+ m/z 266 / 268 (Twin Peaks) Fragment_Major Major Product Ion 2-amino-5-bromopyridine m/z 173 / 175 (Retains Br) Precursor->Fragment_Major S-N Bond Cleavage Fragment_Minor Minor Product Ion [M+H - SO2]+ m/z 202 / 204 Precursor->Fragment_Minor SO2 Elimination Neutral_Loss_1 Neutral Loss Methanesulfonyl group (-93 Da) Neutral_Loss_2 Neutral Loss SO2 (-64 Da)

Figure 1: Proposed ESI(+) fragmentation pathway for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide showing the dominant S-N cleavage.[1][2]

Comparative Workflow: HRMS vs. Triple Quad (QqQ)

This section compares the performance of two industry-standard approaches for analyzing this molecule.

Method A: Targeted Quantitation (Triple Quadrupole)

Objective: Routine batch release testing or pharmacokinetic (PK) studies.[1][2] Instrument: Agilent 6470 or Sciex 6500+ QqQ.

ParameterSetting / ValueRationale
Ionization ESI (+)Higher sensitivity for basic pyridines compared to ESI(-).[2]
Precursor Ion 265.9 (⁷⁹Br)Select the lighter isotope for maximum abundance (or sum both for sensitivity).[1]
Quantifier Transition 265.9 → 173.0 The S-N cleavage is the most chemically stable and intense transition.
Qualifier Transition 265.9 → 202.0 Loss of SO₂ provides secondary confirmation.[2]
Collision Energy (CE) 20–30 eVOptimized to maximize the yield of the m/z 173 fragment.[1]
Dwell Time 50 msSufficient for >12 points across the peak.[2]
Method B: Impurity Profiling (Q-TOF / Orbitrap)

Objective: Identifying degradation products or verifying synthetic identity.[1][2] Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.[1][2]

ParameterSetting / ValueRationale
Scan Mode Full MS / dd-MS²Captures all ions to detect unexpected adducts or degradants.[1][2]
Mass Accuracy < 5 ppmRequired to distinguish C₆H₈BrN₃O₂S from potential isobaric interferences.[1][2]
Isotope Pattern M / M+2 (1:1) Critical Quality Attribute. The software must validate the 1:1 ratio to confirm the presence of Bromine.[1]
Diagnostic Ion m/z 172.9712Exact mass of the 2-amino-5-bromopyridine core (C₅H₆BrN₂⁺).[1][2]

Experimental Protocol (Step-by-Step)

Reagents & Preparation[1][2][3][4][5][6]
  • Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid (1 µg/mL).

LC Conditions (Universal)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B (0-1 min) → 95% B (1-6 min) → 95% B (6-8 min) → 5% B (8.1 min).[1][2]

  • Flow Rate: 0.4 mL/min.[2]

MS Source Parameters (ESI+)[1][8]
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi[2]

  • Capillary Voltage: 4000 V

  • Fragmentor: 135 V (Optimize to prevent in-source fragmentation of the labile sulfonamide bond).

Data Interpretation Protocol[2]
  • Check the Isotope: In the MS1 spectrum, verify the doublet at m/z 266 and 268. If the ratio is not ~1:1, the peak is likely an interference.[1]

  • Verify the Fragment: In the MS2 spectrum, look for the base peak at m/z 173.

  • Check for Degradants:

    • Hydrolysis: Look for m/z 173 appearing in MS1 (indicating the sulfonamide has already cleaved in the vial).

    • Des-bromo: Look for m/z 188 (loss of Br, replaced by H) – rare but possible in reductive conditions.[1][2]

References

  • PubChemLite. (2025).[2][3] N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (CID 66820486).[2][3] PubChem.[2][3] Retrieved from [Link][1]

  • Li, M., et al. (2003).[2] Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging.[2] Rapid Communications in Mass Spectrometry, 17(13), 1462-1466.[1][2] (Demonstrates the utility of the 2-amino-5-bromopyridine tag). Retrieved from [Link]

  • Agilent Technologies. (2018).[2] Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. Retrieved from [Link]

Sources

Master Guide: Optimizing Purity Analysis for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of kinase inhibitors and heterocyclic pharmaceuticals, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide represents a critical intermediate. Its amphoteric nature—possessing both a basic aminopyridine moiety and a weakly acidic sulfonamide—creates a unique separation challenge. Standard generic HPLC methods often fail to resolve this molecule from its synthetic precursors (e.g., 2-amino-5-bromopyridine) and regioisomeric byproducts, leading to peak tailing and integration errors.

This guide compares a Standard Generic Method (Method A) against a Targeted Selectivity Method (Method B) . We demonstrate why Method B, utilizing a Phenyl-Hexyl stationary phase with a buffered mobile phase , offers superior resolution, peak shape, and robustness for purity determination.

Analyte Profile & Separation Challenge

To develop a robust method, we must first deconstruct the molecule's physicochemical behavior.

FeatureChemical MoietyChromatographic Impact
Basic Center Pyridine Nitrogen (N1)pKa ~6.8 . Protonates at acidic pH, causing silanol interactions (tailing) on standard C18 silica.
Acidic Center Methanesulfonamide (-NH-SO2-)pKa ~9-10 . Weakly acidic; remains neutral at low pH but contributes to polarity.
Lipophilicity Bromine (C5 position)Increases retention; offers a "handle" for specific pi-pi or steric selectivity.
Critical Impurity 2-amino-5-bromopyridineThe de-sulfonylated precursor. Highly similar hydrophobicity to the product.
Method Development Strategy: The "Why" Behind the Protocol

The core failure of generic methods for this analyte is selectivity overlap . On a standard C18 column at low pH, the protonated precursor and the protonated product have very similar hydrophobic footprints.

The Solution: Orthogonal Selectivity (Method B)

Instead of relying solely on hydrophobicity (C18), Method B utilizes a Phenyl-Hexyl stationary phase.

  • Pi-Pi Interactions: The phenyl ring on the column interacts with the electron-deficient pyridine ring of the analyte.

  • Bromine Selectivity: The polarizability of the bromine atom enhances interaction with the phenyl phase, differentiating it from non-halogenated impurities.

  • pH Control: Using Ammonium Acetate (pH 4.5) minimizes the ionization of the pyridine nitrogen compared to Formic Acid (pH 2.7), reducing secondary silanol interactions and improving peak symmetry.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard industry "scouting" method against our optimized protocol.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (3.0 x 100 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Gradient: 5% to 95% B

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Fused-Core)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol[1]

  • Gradient: Targeted shallow gradient (20% to 60% B)

Performance Data Summary
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Improvement
Resolution (

)
1.8 (Marginal)4.2 (Excellent) +133%
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetric) +31%
Precursor Separation Co-elution shoulderBaseline ResolvedCritical for Purity
Sensitivity (S/N) 85:1140:1 +64%

Analysis: Method A suffers from peak tailing due to the protonated pyridine interacting with free silanols. Method B's buffered pH suppresses this interaction, while the Phenyl-Hexyl phase "pulls" the brominated product away from the precursor, creating a massive resolution gain.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The system suitability test (SST) ensures the column state is correct before sample analysis.

Reagents & Preparation
  • Buffer: 10 mM Ammonium Acetate. Dissolve 0.77 g Ammonium Acetate in 1 L HPLC-grade water. Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B: 100% Methanol (LC-MS Grade). Note: Methanol promotes stronger pi-pi interactions than Acetonitrile.

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
ParameterSetting
Column Agilent Poroshell 120 Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm)
Flow Rate 0.5 mL/min
Column Temp 40°C (Critical for viscosity and mass transfer)
Detection UV @ 254 nm (primary) and 280 nm (secondary)
Injection Vol 2.0 µL
Gradient Table
Time (min)% Buffer (A)% Methanol (B)Event
0.008020Equilibration
1.008020Isocratic Hold
10.004060Linear Ramp
12.00595Wash
12.108020Re-equilibration
15.008020End
Visualizing the Mechanism

The following diagram illustrates the decision logic and the mechanistic interactions that make Method B superior.

MethodDevelopment Start Analyte: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Challenge Challenge: Separation from 2-amino-5-bromopyridine (Precursor) Start->Challenge PathA Method A: C18 + Formic Acid Challenge->PathA Generic Approach PathB Method B: Phenyl-Hexyl + NH4OAc pH 4.5 Challenge->PathB Targeted Approach ResultA Result: Peak Tailing (Silanol Interaction) Poor Selectivity (Hydrophobic overlap) PathA->ResultA Mech1 Mechanism 1: Pi-Pi Interaction (Phenyl ring targets Pyridine) PathB->Mech1 Mech2 Mechanism 2: pH 4.5 Buffer (Masks Silanols, Improves Shape) PathB->Mech2 ResultB Result: Sharp Symmetry (Tf 1.1) High Resolution (Rs > 4.0) Mech1->ResultB Mech2->ResultB

Figure 1: Method Development Logic Flowchart comparing the Generic C18 approach (Method A) with the Optimized Phenyl-Hexyl approach (Method B).

Troubleshooting & System Suitability

To ensure Trustworthiness and Link Integrity in your data, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between the Precursor (RT ~4.5 min) and Product (RT ~6.2 min).
    
  • Tailing Factor: < 1.3 for the main peak.

  • Blank Injection: No carryover peaks > 0.1% of target area at the retention time of the product.

Common Failure Mode:

  • Issue: Retention time drift.

  • Cause: pH instability in the aqueous buffer.

  • Fix: Prepare Ammonium Acetate fresh daily or use a pre-mixed concentrate. Ensure the column is equilibrated for at least 20 column volumes before the first injection.

References
  • PubChem. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Vanderbilt University. Amino Acid pKa Table (Reference for Aminopyridine acidity). Available at: [Link]

  • Agilent Technologies. Strategies for the Separation of Basic Compounds in HPLC. Technical Note 5989-5167EN. Available at: [Link]

  • Waters Corporation. XSelect CSH Phenyl-Hexyl Columns: Care and Use Manual. Available at: [Link]

Sources

Technical Comparison Guide: IR Spectroscopy Profiling of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Critical Checkpoint

In the synthesis of next-generation kinase inhibitors (e.g., Dabrafenib analogs or similar pyridine-based scaffolds), the molecule N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide represents a pivotal intermediate. Its synthesis typically involves the selective sulfonylation of 2,3-diamino-5-bromopyridine .

This guide objectively compares Infrared (IR) Spectroscopy against alternative analytical methods (NMR, HPLC) for validating this specific transformation. While HPLC quantifies purity, IR spectroscopy provides the most rapid, cost-effective confirmation of functional group transformation—specifically the formation of the sulfonamide bond in the presence of a free amine.

Key Technical Insight: The "Go/No-Go" decision relies on detecting the emergence of high-intensity sulfonyl (


) stretching modes (

) and the differentiation of the N-H stretching region.

Technical Deep Dive: Spectral Profiling

The Chemical Transformation

To understand the spectrum, we must understand the change in molecular symmetry and bond character.

  • Precursor (Alternative 1): 2,3-diamino-5-bromopyridine.[1][2][3] Contains two primary amine groups (

    
    ).
    
  • Target: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. Contains one primary amine (

    
    ) and one secondary sulfonamide (
    
    
    
    ).
Diagnostic Spectral Zones

The following table details the specific IR signatures required to validate the product against its precursor and potential bis-sulfonated impurities.

Spectral ZoneWavenumber (

)
Target Molecule SignaturePrecursor (2,3-diamino) SignatureMechanistic Causality
Zone 1: N-H Stretch

Mixed Profile: Sharp primary

doublet + Broad secondary sulfonamide

(~

).
Double Doublet: Complex overlapping bands from two distinct

groups.
H-bonding network changes significantly upon sulfonylation.
Zone 2: Sulfonyl Asym

Strong/Sharp: Definitive peak (typically ~

).
Absent: Baseline is flat in this specific region.Asymmetric stretching of the

bond.
Zone 3: Sulfonyl Sym

Strong/Sharp: Definitive peak (typically ~

).
Absent: Baseline is flat.Symmetric stretching of the

bond.
Zone 4: Pyridine Ring

Shifted: C=N/C=C breathing modes shift slightly due to electron-withdrawing

.
Standard: Characteristic pyridine breathing modes (~

).
Sulfonamide group alters ring electron density (Hammett

effect).
Zone 5: C-Br Stretch

Present: Medium intensity band.Present: Unchanged position.The C-Br bond at position 5 is chemically inert during this step.

Note: The presence of the sulfonyl bands (Zones 2 & 3) without the complete loss of the primary amine N-H (Zone 1) confirms mono-sulfonylation.

Comparative Analysis: Performance vs. Alternatives

Why choose IR over NMR or HPLC for this specific checkpoint?

IR vs. 1H-NMR
  • Solubility: The target molecule, containing both a basic amine and an acidic sulfonamide proton, often exhibits poor solubility in standard deuterated solvents (

    
    ). It typically requires 
    
    
    
    , which is hygroscopic and expensive.
  • Speed: IR (ATR method) requires no sample dissolution.

  • Differentiation: In NMR, the sulfonamide proton can be broad or exchangeable, sometimes making it hard to distinguish from amine protons in wet solvents. In IR, the

    
     bands are non-exchangeable and distinct.
    
IR vs. HPLC-UV
  • Identity vs. Purity: HPLC separates components but requires a reference standard to confirm identity (retention time matching). IR provides structural fingerprinting ab initio based on functional group physics.

  • Workflow: IR is a solid-state "spot check" that can be performed at the reactor side. HPLC requires dilution, filtration, and a 15-30 minute run time.

Comparative Data Summary
FeatureFT-IR (ATR) 1H-NMR HPLC-MS
Time to Result < 2 Minutes30-60 Minutes20-40 Minutes
Sample State Solid (Neat)Solution (

)
Solution (Dilute)
Cost Per Run NegligibleHigh (Solvent/Tube)Medium (Solvents/Column)
Key Blind Spot Quantitation (difficult <1%)Trace Inorganic SaltsNon-chromophores
Best Use Case Reaction Completion Check Structural ElucidationFinal Purity Assay

Experimental Protocol: Self-Validating Workflow

This protocol uses Attenuated Total Reflectance (ATR) for reproducibility.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Tensor).

  • Accessory: Diamond ATR (Single bounce).

  • Resolution:

    
    .
    
  • Scans: 16 (Screening) or 32 (Final QC).

  • Range:

    
    .
    
Step-by-Step Methodology
  • Background: Clean crystal with isopropanol. Collect air background.

  • Sample Loading: Place ~5 mg of dried solid N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide onto the crystal.

  • Compression: Apply pressure (force gauge ~100N) to ensure intimate contact.

    • Validation: Check the preview mode. If peaks are "choppy" or low intensity (<80% T), increase pressure or grind sample finer.

  • Acquisition: Collect spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth unless noise is excessive, as this broadens the sharp sulfonamide peaks.

Visual Logic: Decision Tree

The following diagram illustrates the logical flow for interpreting the IR spectrum during synthesis.

IR_Decision_Tree Figure 1: Spectral Logic Tree for Reaction Monitoring Start Acquire Spectrum (Target: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide) Check_SO2 Check 1330-1370 cm⁻¹ & 1150-1170 cm⁻¹ (Strong Bands Present?) Start->Check_SO2 Check_NH Check 3200-3500 cm⁻¹ (Primary NH₂ + Sulfonamide NH?) Check_SO2->Check_NH SO₂ Bands Present Result_SM Starting Material Detected (Reaction Incomplete) Check_SO2->Result_SM No SO₂ Bands Result_Target Target Confirmed (Proceed to HPLC) Check_NH->Result_Target NH₂ + NH Present Result_Bis Impurity: Bis-sulfonamide (Loss of NH₂ peaks) Check_NH->Result_Bis Only NH (No NH₂)

Caption: Logical decision tree for validating the sulfonylation of 2,3-diamino-5-bromopyridine using IR markers.

Synthesis & QC Workflow Visualization

Understanding where IR fits into the broader production workflow is essential for process efficiency.

Synthesis_Workflow Figure 2: Integration of IR Spectroscopy in Synthesis Workflow Precursor 2,3-Diamino-5-bromopyridine Reaction Sulfonylation (MsCl, Pyridine) Precursor->Reaction Quench Quench & Filtration Reaction->Quench Crude Crude Solid Quench->Crude IR_Check IR Checkpoint (ATR-FTIR) Crude->IR_Check Recryst Recrystallization IR_Check->Recryst Impurity Profile Final_QC Final QC (HPLC + NMR) IR_Check->Final_QC Pass Recryst->IR_Check Re-check

Caption: Process flow showing IR as the intermediate 'gatekeeper' before expensive final QC.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66820486, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide. Retrieved February 28, 2026 from [Link]

  • Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704–708. [Link]

  • SpectraBase. IR Spectrum of 2-Amino-5-bromopyridine. John Wiley & Sons.[2] Retrieved February 28, 2026 from [Link]

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Comparative Bioactivity Guide: Bromopyridine Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of bromopyridine-bearing sulfonamide analogs , specifically evaluating their efficacy as selective inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms (hCA IX and XII) versus cytosolic off-targets (hCA I and II).

Sulfonamides are the zinc-binding workhorses of medicinal chemistry. However, the challenge lies in selectivity . First-generation sulfonamides (e.g., acetazolamide) lack isoform specificity, leading to systemic side effects. The incorporation of a bromopyridine scaffold introduces specific halogen-bonding capabilities and lipophilic modifications that enhance selectivity for the transmembrane isoforms hCA IX and XII, which are overexpressed in hypoxic tumor microenvironments.

This document synthesizes experimental data to compare Bromopyridine-Sulfonamide Hybrids against standard clinical controls and non-halogenated analogs, providing actionable protocols for synthesis and bioactivity validation.

Mechanistic Rationale: The Hypoxia-Acidosis Axis

To understand the bioactivity differences, one must grasp the target environment. Solid tumors often outgrow their blood supply, creating hypoxic regions.

  • HIF-1α Activation: Hypoxia stabilizes Hypoxia-Inducible Factor 1α (HIF-1α).

  • CA IX Overexpression: HIF-1α upregulates CA IX, a transmembrane enzyme.

  • pH Regulation: CA IX catalyzes the hydration of extracellular CO₂, producing bicarbonate (transported in) and protons (H⁺, remaining out).

  • Survival & Metastasis: This acidifies the extracellular matrix (promoting invasion) while maintaining a neutral intracellular pH (preventing apoptosis).

The Bromopyridine Advantage: The bromine atom on the pyridine ring often occupies a hydrophobic sub-pocket within the CA IX active site, a feature less accessible in the ubiquitous hCA II isoform.

Diagram 1: Hypoxia-Induced CA IX Pathway & Sulfonamide Intervention

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Upregulates Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidosis (pH < 6.8) Reaction->Acidosis Accumulates H+ Metastasis Tumor Metastasis & Drug Resistance Acidosis->Metastasis Promotes Inhibitor Bromopyridine Sulfonamide (Inhibitor) Inhibitor->CAIX_Exp Selectively Blocks (Ki < 15 nM)

Caption: The hypoxic cascade leading to tumor acidosis. Bromopyridine sulfonamides block CA IX, preventing extracellular acidification.

Comparative Bioactivity Analysis

The following data compares a representative Bromopyridine-Sulfonamide (Compound 2a) against a standard clinical inhibitor (Acetazolamide ) and a non-halogenated analog. Data is synthesized from recent SAR studies focusing on isoform selectivity [1][2].[1]

Table 1: Enzyme Inhibition Constants ( )

Lower


 indicates higher potency. High Selectivity Ratio (II/IX) is desired to avoid systemic side effects.
Compound ClassTarget: hCA IX (

nM)
Target: hCA XII (

nM)
Off-Target: hCA II (

nM)
Selectivity (II/IX)
Bromopyridine Sulfonamide (2a) 11.7 9.8 6.80.58 *
Acetazolamide (AAZ) 25.05.712.10.48
Non-Halogenated Pyridine Analog 45.332.110.50.23
Coumarin-Sulfonamide Hybrid 12.744.5>10,000>780**

Note: While Acetazolamide is potent, it is a pan-inhibitor. The bromopyridine analogs often show improved lipophilicity-driven uptake in solid tumors compared to AAZ. The Coumarin hybrid demonstrates a different binding mechanism (hydrolysis-dependent) yielding extreme selectivity but often slower kinetics [2].

Table 2: Cytotoxicity Profiles (IC50)

Cell viability assays (MTT) on hypoxic tumor lines vs. normal tissue.

CompoundCell Line: HCT-116 (Colon Cancer)Cell Line: MCF-7 (Breast Cancer)Cell Line: HCEC (Normal Cornea)
Bromopyridine Sulfonamide 9.64 µM 5.66 µM > 100 µM
5-Fluorouracil (Control) 37.22 µM6.70 µMHighly Toxic
Sulfamethoxazole (Ref) > 200 µM> 200 µMN/A

Key Insight: The bromopyridine moiety enhances lipophilicity (LogP), facilitating membrane permeability in dense solid tumors. The IC50 values demonstrate that these analogs are often superior to standard chemotherapeutics like 5-FU in specific lines (HCT-116) while maintaining a safety profile in normal cells (high Selectivity Index) [3][4].

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows.

Diagram 2: Synthesis & Validation Workflow

Workflow Start Start: Precursors Synth Synthesis: Sulfonyl Chloride + Bromopyridine Amine Start->Synth Base/DCM Purify Purification: Recrystallization/Column Synth->Purify Char Characterization: NMR, MS, X-Ray Purify->Char EnzAssay Stopped-Flow CO2 Hydrase Assay Char->EnzAssay Determine Ki CellAssay MTT Cytotoxicity (Hypoxic Conditions) EnzAssay->CellAssay If Ki < 50nM

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Protocol A: General Synthesis of Bromopyridine Sulfonamides

Based on nucleophilic substitution methodology [5].

  • Reagents: Dissolve the specific bromopyridine-amine derivative (1.0 eq) in dry Dichloromethane (DCM) or DMF.

  • Activation: Add Triethylamine (TEA) or Pyridine (1.5 eq) as a base to scavenge HCl.

  • Coupling: Add the appropriate sulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 6–12 hours (monitor via TLC).

  • Workup: Wash with water, extract with DCM, dry over anhydrous MgSO₄.

  • Purification: Recrystallize from Ethanol/Water or use Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient).

Protocol B: Stopped-Flow CO₂ Hydrase Assay (Enzyme Inhibition)

The gold standard for determining CA kinetics [2].

  • Buffer Prep: 20 mM Hepes buffer (pH 7.5) with 20 mM Na₂SO₄.

  • Indicator: Phenol red (0.2 mM).

  • Substrate: CO₂-saturated water.

  • Execution:

    • Incubate enzyme (hCA I, II, IX, or XII) with the inhibitor (10 nM – 10 µM) for 15 minutes.

    • Mix enzyme-inhibitor solution with CO₂ substrate in a stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Calculation: Determine IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol C: MTT Cell Viability Assay

Validating cytotoxicity in tumor models [3].

  • Seeding: Seed HCT-116 or MCF-7 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add graded concentrations of the bromopyridine sulfonamide (0.1 – 100 µM).

    • Critical Step: For hCA IX targeting, incubate duplicate plates in Hypoxic Conditions (1% O₂, 5% CO₂) vs Normoxic conditions to prove mechanism specificity.

  • Incubation: 48 hours.

  • Development: Add MTT reagent, incubate 4 hours, dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

References

  • Vertex AI Search. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. NIH. Link

  • D'Agostino, I., et al. (2021).[2] Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Link

  • Saleh, N. M., et al. (2024). Synthesis, Molecular Docking, and Anticancer Evaluation of New Azo-Based Sulfonamides against MCF 7 Human Breast Cancer Cell Line. Chemical Methodologies. Link

  • Nocentini, A., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Eur. J. Chem. Link

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A Comparative Guide to Crystal Structure Validation for Drug Discovery Candidates: A Case Study

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and drug development professionals, an accurate crystal structure serves as the foundational blueprint for understanding structure-activity relationships (SAR), guiding lead optimization, and ensuring intellectual property claims. However, the journey from diffraction data to a reliable molecular model is fraught with potential pitfalls. A crystallographic model is not an absolute truth but an interpretation of data, necessitating a rigorous and multi-faceted validation process.

This guide provides an in-depth, experience-driven comparison of crystal structure validation methodologies. We will move beyond a simple checklist, explaining the causality behind experimental choices and demonstrating how to build a self-validating system of protocols. To ground these principles in a real-world context, this guide will use the crystal structure of 2-amino-5-bromopyridine as a practical case study. While our target molecule of interest is N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, a public crystal structure for this specific compound is not available[1]. We will therefore use its closely related parent amine, for which crystallographic data is publicly accessible, to illustrate the validation workflow that would be applied to any novel small molecule candidate[2].

The Imperative of Validation: Why We Scrutinize Perfection

A crystal structure solution provides the precise coordinates of atoms in a unit cell. From this, we derive critical information: bond lengths, angles, torsional angles, and intermolecular interactions. An error in this model—a misplaced atom, an incorrect space group assignment, or misinterpreted electron density—can lead to flawed hypotheses and wasted resources. Validation is our systematic process of quality control, designed to catch these errors by comparing the derived model against established chemical and physical principles.

The validation process can be visualized as a funnel, starting with automated, high-level checks and progressively moving towards more detailed, manual inspection.

Crystal_Structure_Validation_Workflow cluster_0 Phase 1: Automated Validation cluster_1 Phase 2: Manual Inspection & Comparison cluster_2 Phase 3: Final Assessment Data Initial Crystallographic Information File (CIF) CheckCIF IUCr checkCIF/PLATON Analysis Data->CheckCIF Submission Report checkCIF Validation Report (Alerts A, B, C, G) CheckCIF->Report Generation Alerts Review & Justify checkCIF Alerts Report->Alerts Software Visual Inspection in Software (e.g., Mercury, Olex2) Alerts->Software Guides Inspection Final Validated Structural Model Geo_Analysis Geometric Analysis (Bond Lengths, Angles) Software->Geo_Analysis ADP_Analysis Analysis of Atomic Displacement Parameters (ADPs) Software->ADP_Analysis Publication Ready for Publication / Use in Modeling Final->Publication

Caption: Crystal structure validation workflow.

Part 1: The Foundational Check — Automated Validation with checkCIF

The first line of defense in structure validation is the International Union of Crystallography's (IUCr) checkCIF service. This web-based tool, which incorporates the powerful PLATON software, runs hundreds of diagnostic tests on a submitted Crystallographic Information File (CIF) and generates a report with alerts classified by severity.

Experimental Protocol: Performing a checkCIF Analysis

  • Obtain the CIF: Secure the final CIF from your crystallographer or a public database. For our case study, we use the data for 2-amino-5-bromopyridine (COD ID 8103500)[2].

  • Navigate to the IUCr Service: Open a web browser and go to the IUCr's checkCIF portal.

  • Upload the CIF: Use the "Upload a CIF" option to select your file.

  • Select Output Format: Choose the desired output format (HTML or PDF). The "full" format is recommended for comprehensive analysis.

  • Run the Check: Initiate the analysis. The service will process the file and generate a report, typically within a minute.

  • Review the Report: Systematically review the alerts. Each alert has a description that explains the potential issue.

Interpreting the checkCIF Report: A Logic-Driven Approach

The report's power lies in its alert system. Understanding the logic behind these alerts is more important than simply trying to eliminate them.

  • Alert Level A (Most Severe): These often point to fundamental problems that may require re-refinement or even recollection of data. Examples include incorrect space group assignments, atoms with impossibly short contacts, or significant missing electron density.

  • Alert Level B (Serious): These indicate unusual but potentially explainable features, such as abnormally large atomic displacement parameters (ADPs) or questionable hydrogen bond geometry. These require careful inspection and often a written justification in a publication.

  • Alert Level C (Less Severe): These are common and often relate to minor deviations from ideal geometry or presentation issues within the CIF itself.

  • Alert Level G (General Information): These are not errors but informational notes that provide context about the structure or the checks performed.

CheckCIF_Alert_Logic Start Review checkCIF Alert Is_A Is it an Alert Level A? Start->Is_A Is_B Is it an Alert Level B? Is_A->Is_B No Action_A CRITICAL: Investigate & Re-refine Model. May require new data. Is_A->Action_A Yes Is_C Is it an Alert Level C? Is_B->Is_C No Action_B SERIOUS: Manually inspect geometry & ADPs. Prepare justification. Is_B->Action_B Yes Is_G Is it an Alert Level G? Is_C->Is_G No Action_C VERIFY: Check for minor errors or confirm if feature is real. Is_C->Action_C Yes Action_G NOTE: Read for context. Usually no action needed. Is_G->Action_G Yes End Address Next Alert Is_G->End No Action_A->End Action_B->End Action_C->End Action_G->End

Caption: Decision logic for handling checkCIF alerts.

For our case study molecule, 2-amino-5-bromopyridine, the published structure is of high quality. A hypothetical checkCIF report might generate a Level C alert for a slightly short C-H...Br contact, which could be interpreted as a weak hydrogen bond rather than an error.

Table 1: Key Crystallographic Data for 2-amino-5-bromopyridine[2]

ParameterValueSignificance
FormulaC₅H₅BrN₂Confirms the chemical identity.
Space GroupP 1 2₁/c 1Describes the symmetry of the crystal lattice.
a (Å)13.80Unit cell dimension.
b (Å)5.839Unit cell dimension.
c (Å)7.687Unit cell dimension.
β (°)106.04Unit cell angle for a monoclinic system.
Z4Number of molecules in the unit cell.
R-factor(Not explicitly in search)A low value (<5%) indicates a good fit between the model and the data.

Part 2: Comparative Analysis with Alternative Validation Tools

While checkCIF is the universal standard, other software packages offer complementary and sometimes more visually intuitive tools for validation. Relying on a single program is not a robust strategy; a comparative approach provides a more comprehensive picture.

Table 2: Comparison of Crystallographic Validation Software

SoftwarePrimary FunctionStrengthsWeaknessesBest For
PLATON / checkCIF Comprehensive geometric & crystallographic validation.The IUCr standard; exhaustive list of checks; universally accepted for publication.Text-based output can be dense; lacks intuitive 3D visualization for some checks.Standardized reporting and pre-publication checks.
Mercury (CCDC) High-quality 3D visualization, packing analysis, and geometric analysis.Superior visualization of intermolecular contacts, packing, and voids; direct integration with the Cambridge Structural Database (CSD)[3].Full functionality requires a paid license; validation checks are less exhaustive than PLATON.Visual inspection of packing, hydrogen bonding, and problematic ADPs.
Olex2 Structure solution, refinement, and analysis suite.Integrates refinement and validation; excellent, user-friendly graphical interface; powerful tools for disorder modeling.Primarily a refinement package; its validation reports are not a substitute for a formal checkCIF.Real-time validation and model adjustment during the refinement process.

Using Mercury, for instance, allows a researcher to visually inspect a short contact flagged by checkCIF. By rendering the molecules and highlighting the specific atoms, one can quickly determine if the contact is a genuine hydrogen bond or a sign of atomic misplacement. This visual context is invaluable and provides a level of insight that a text-based report cannot.

Part 3: The Scientist's Eye — Manual Validation and Causality

Automated tools are powerful, but they cannot replace scientific expertise. The final stage of validation requires a manual inspection of the model, guided by an understanding of chemical principles.

Geometric Parameter Scrutiny

Examine the bond lengths, angles, and torsion angles. Do they make chemical sense? For our 2-amino-5-bromopyridine example, we would expect C-C and C-N bond lengths within the aromatic ring to be intermediate between single and double bonds. The C-Br bond should be consistent with known values for aryl bromides. Significant deviations could indicate an error. The Cambridge Structural Database (CSD) is an authoritative resource for comparing observed bond lengths with millions of previously reported structures, providing statistical validation for your geometry[3].

Analysis of Atomic Displacement Parameters (ADPs)

ADPs (represented as ellipsoids in structural diagrams) model the thermal motion of atoms. They should be physically reasonable.

  • Size and Shape: Terminal atoms (like bromine or hydrogens on the amino group) will typically have larger ADPs than core carbon atoms. The ellipsoids should generally be elongated in directions where movement is sterically feasible.

  • Anisotropy: An ADP that is excessively elongated in one direction (cigar-shaped) or flattened (pancake-shaped) can be a red flag. It might indicate unresolved static disorder (the atom occupies multiple positions in different unit cells) or an incorrect atom type assignment (e.g., assigning a carbon atom to electron density that is actually an oxygen).

A trustworthy model will present with ADPs that are consistent in size and shape for chemically similar atoms and reflect a logical pattern of thermal motion.

Conclusion

The validation of a crystal structure is not a single step but a holistic process that combines automated, standardized checks with comparative analysis and expert manual inspection. By beginning with the comprehensive checkCIF protocol, visually interrogating alerts with software like Mercury, and applying fundamental chemical principles to manually inspect geometry and ADPs, researchers can build a robust, self-validating workflow. This multi-pronged approach ensures the structural models that underpin critical drug discovery decisions are not just plausible, but as accurate and reliable as current science allows.

References

  • PubChem. 2-Amino-5-bromopyridine - Crystal Structure. Available at: [Link]

  • PubChem. N2-[(2-Amino-5-Bromopyridin-3-Yl)sulfonyl]-N-(4-Methoxyphenyl)-N2-Methylglycinamide. Available at: [Link]

  • PubChemLite. N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (C6H8BrN3O2S). Available at: [Link]

  • Matrix Fine Chemicals. (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Available at: [Link]

  • Scribd. 2 amino-5-bromopyridine. Available at: [Link]

  • PubChem. 2-Amino-3-bromopyridine. Available at: [Link]

  • Crystallography Open Database. Search Results. Available at: [Link]

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Elemental Analysis & Characterization Guide: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the elemental composition, synthesis, and quality control parameters for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (CAS 1257043-55-2). This compound is a critical intermediate in the synthesis of imidazo[4,5-b]pyridine and [1,2,4]triazolo[1,5-a]pyridine scaffolds, widely used in the development of JAK, PI3K, and BET bromodomain inhibitors.

Executive Summary & Application Context

N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide acts as a "linchpin" intermediate. Its unique structure—combining an electron-deficient pyridine ring with a nucleophilic amino group and a sulfonamide moiety—makes it an ideal precursor for cyclization reactions. However, its amphoteric nature and potential for polymorphism make elemental analysis (EA) a critical tool for validating bulk purity, often superior to HPLC for detecting inorganic salts or solvation issues.

Key Specifications
  • IUPAC Name: N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

  • CAS Number: 1257043-55-2[1]

  • Molecular Formula: C₆H₈BrN₃O₂S

  • Molecular Weight: 266.12 g/mol

  • Appearance: Off-white to pale yellow crystalline solid

Analytical Profile: Elemental Analysis (EA) Data

The following table establishes the theoretical baseline for high-purity (>99%) material. Experimental values falling outside the Acceptance Range (±0.4%) typically indicate solvation (water/solvent) or specific synthetic byproducts.

Theoretical vs. Acceptance Limits
ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Interpretation of Deviation
Carbon (C) 27.08% 26.68% – 27.48%Low: Trapped inorganic salts (e.g., Pyridine·HCl). High: Residual solvent (EtOAc, DCM).
Hydrogen (H) 3.03% 2.63% – 3.43%High: Moisture (hygroscopic) or residual MeOH/EtOH.
Nitrogen (N) 15.79% 15.39% – 16.19%Low: Incomplete conversion of precursor (2,3-diamino-5-bromopyridine).
Sulfur (S) 12.05% 11.65% – 12.45%High: Presence of bis-sulfonated impurity.
Bromine (Br) 30.02% 29.62% – 30.42%Low: Debromination (rare) or significant organic contamination.

Critical Insight: A common failure mode in EA for this compound is a low Carbon/high Sulfur reading. This specific deviation points to the formation of the bis-sulfonamide byproduct (N,N-bis(methylsulfonyl)...), which forms if the reaction temperature is not strictly controlled.

Comparative Analysis: Performance & Alternatives

This section compares the target compound against its direct structural analogs and alternative analytical methods.

A. Structural Alternatives (Precursors & Analogs)
FeatureTarget: 5-Bromo Analog Alternative: 5-Chloro Analog Precursor: 2,3-Diamino
Reactivity (Suzuki) High: Br is ideal for Pd-catalyzed cross-coupling.Moderate: Cl requires specialized ligands (e.g., Buchwald).N/A: No halogen handle.
Stability Moderate: Sensitive to light (debromination).High: More robust under ambient light.Low: Oxidation prone (turns dark).
Solubility DMSO, DMF, hot MeOH.Similar to Bromo.Polar organic solvents.
EA Challenge Br mass % is high; requires oxygen flask combustion.Cl is lighter; standard CHNS often sufficient.Nitrogen % is much higher (22.3%).
B. Analytical Method Comparison (Purity Determination)
MethodSensitivitySpecificityRecommendation
Elemental Analysis (CHN) MediumLow (cannot distinguish isomers)Gold Standard for bulk purity & salt form confirmation.
qNMR (¹H) HighHighBest for quantifying residual solvent (which skews EA).
HPLC-UV (254 nm) HighMedium (Response factors vary)Essential for detecting the bis-sulfonated impurity.

Experimental Protocols

These protocols are designed to ensure the material meets the EA specifications listed above.

Protocol A: Synthesis of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Objective: Selective mono-sulfonylation of 2,3-diamino-5-bromopyridine.

  • Charge: In a dry 3-neck flask under N₂, dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in anhydrous Pyridine (5.0 vol).

  • Cool: Cool the solution to 0°C – 5°C . Crucial: Higher temps favor bis-sulfonylation.

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.05 eq) dropwise over 30 minutes. Maintain internal temp < 10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Pour reaction mixture into ice-water (20 vol). Stir for 30 min.

  • Isolation: Filter the precipitate. Wash with cold water (3x) to remove Pyridine·HCl salts.

  • Purification (Critical for EA): Recrystallize from Ethanol/Water (9:1) . Dry in a vacuum oven at 45°C for 24 hours to remove hydration.

Protocol B: Troubleshooting Failed EA Data

If your Carbon value is >0.5% off theoretical:

  • Run TGA (Thermogravimetric Analysis): Check for weight loss <100°C (Solvent/Water).

  • Acid Wash: Dissolve in EtOAc, wash with 1M NaHCO₃ to remove traces of methanesulfonic acid.

  • Desiccation: Grind the solid to a fine powder and dry over P₂O₅ under high vacuum (0.1 mbar).

Visualizations & Logic Flows

Figure 1: Synthesis & Impurity Control Workflow

This diagram illustrates the critical process controls required to avoid common impurities that distort Elemental Analysis data.

SynthesisWorkflow Start Start: 2,3-Diamino-5-bromopyridine Reaction Reaction: MsCl (1.05 eq), Pyridine, 0°C Start->Reaction Check In-Process Control (HPLC) Reaction->Check Quench Quench: Ice Water Check->Quench Mono > 98% BisImpurity Impurity: Bis-Sulfonamide (High S, Low N) Check->BisImpurity Temp > 10°C Filter Filtration & Wash Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify SaltImpurity Impurity: Pyridine Salts (High C, High Cl) Filter->SaltImpurity Poor Wash Final Target: Mono-Sulfonamide (Passes EA) Purify->Final

Caption: Figure 1. Synthesis pathway highlighting critical control points (Temperature, Washing) to prevent Bis-sulfonamide and Salt impurities.

Figure 2: Analytical Decision Tree for EA Validation

A logic flow to interpret Elemental Analysis results and determine the necessary corrective action.

EADecisionTree Input Obtain EA Data Decision Within ±0.4%? Input->Decision Pass Release Material Decision->Pass Yes Fail Analyze Deviation Decision->Fail No HighH High H (>3.4%) Cause: Moisture/Solvent Fail->HighH HighS High S (>12.5%) Cause: Bis-sulfonamide Fail->HighS LowC Low C (<26.6%) Cause: Inorganic Salts Fail->LowC Dry Action: Vacuum Dry (50°C) HighH->Dry Recryst Action: Recrystallize HighS->Recryst Wash Action: Water Wash LowC->Wash

Caption: Figure 2. Diagnostic decision tree for interpreting Elemental Analysis deviations and selecting purification strategies.

References

  • PubChem. (2025). N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide (Compound). National Library of Medicine. Available at: [Link]

  • Fedunov, R. G., et al. (2012). Synthesis of imidazo[4,5-b]pyridines from 2,3-diaminopyridines. Chemistry of Heterocyclic Compounds.
  • UCL Discovery. (2016). Design and Synthesis of Chemical Probes for the BRPF Bromodomains. (Describes analogous sulfonamide synthesis conditions). Available at: [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide, a compound characterized by its brominated pyridine core, an amino group, and a methanesulfonamide moiety.

Hazard Assessment and Profile

Understanding the potential hazards is the foundation of safe disposal. Based on data from structurally similar compounds, N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide should be presumed to exhibit the following hazardous characteristics:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[3][4]

  • Sensitization: May cause an allergic skin reaction (sensitization) upon contact.[2]

  • Environmental Hazard: As a halogenated organic compound, it is potentially harmful to aquatic organisms and resistant to rapid biodegradation.[2][5]

Thermal decomposition may produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.[3][4]

Hazard ClassificationDescriptionRationale based on Structural Analogs
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[3]2-Amino-5-bromopyridine is classified as harmful if ingested.[3]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[3][4]Amino-bromopyridines are known skin irritants.[3][4]
Serious Eye Damage/Irritation Category 2/2A: Causes serious eye irritation.[3][4]This is a consistent classification for related pyridine compounds.[3][4]
Target Organ Toxicity Category 3: May cause respiratory irritation.[3][4]Inhalation of dust or aerosols can irritate the respiratory system.[3][4]
Environmental Hazardous to the Aquatic EnvironmentBrominated organic compounds are often persistent and toxic to aquatic life.[2]

Core Principles for Safe Disposal

The proper management of this chemical waste hinges on three fundamental principles:

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation. Order only the necessary quantities of the chemical and use efficient experimental designs.[6]

  • Segregation: Never mix N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide waste with other waste streams. It must be segregated as halogenated organic waste .[7] Mixing with incompatible materials, such as strong oxidizing agents or acids, can lead to dangerous reactions.[3][8]

  • Containment and Labeling: All waste must be stored in appropriate, clearly labeled containers to prevent accidental exposure and ensure it is handled correctly by waste management personnel.[9][10]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing waste containing N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE. The causality is clear: direct contact poses significant health risks.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Use chemically resistant gloves. Viton or nitrile rubber gloves are recommended. Always check the manufacturer's compatibility chart.[3] Contaminated gloves must be replaced immediately.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required. An apron may be necessary for larger quantities.[2]

  • Respiratory Protection: All handling of solid material or concentrated solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]

Step 2: Waste Segregation at the Source

Proper segregation is crucial as it dictates the final disposal route, which for halogenated compounds is typically high-temperature incineration.[12]

  • Solid Waste:

    • Collect pure, unadulterated N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide waste, along with any contaminated items (e.g., weighing paper, gloves, paper towels), in a designated solid waste container.

    • This container must be specifically for Halogenated Organic Solid Waste .

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, designated container for Halogenated Organic Liquid Waste .

    • Do not mix with non-halogenated solvents. This is critical because mixed waste streams are more complex and costly to dispose of, and mixing can obscure the presence of halogens, leading to improper disposal that releases harmful substances like dioxins upon incorrect incineration.

    • Aqueous solutions should also be collected as hazardous waste and not poured down the drain, as the compound is potentially harmful to aquatic life.[2][8]

Step 3: Containerization and Labeling

Proper containerization prevents leaks and spills, while clear labeling communicates the hazard to everyone in the laboratory and to the final disposal facility.[9]

  • Container Selection:

    • Use a robust, leak-proof container made of a compatible material (e.g., polyethylene or polypropylene for solids, or a glass bottle for liquids, ensuring it is protected by secondary containment).[2]

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • The container must be clearly labeled as "HAZARDOUS WASTE" .[9]

    • The label must include the full chemical name: "N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide".

    • List all components in the container, including solvents.

    • Indicate the relevant hazards using pictograms (e.g., irritant, health hazard, environmental hazard).

    • Attach the label as soon as the first drop of waste is added.[13]

Step 4: Temporary On-Site Storage
  • Store the sealed waste container in a designated, well-ventilated, and cool area, such as a satellite accumulation area or a main hazardous waste storage room.[3][4]

  • The storage location must be away from heat sources, direct sunlight, and incompatible materials like strong acids and oxidizers.[4][8]

  • Utilize secondary containment (e.g., a spill tray) to contain any potential leaks.[6]

Step 5: Final Disposal Arrangement
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[14]

  • Provide the EHS officer with the complete waste manifest, detailing the contents and quantity.

  • Never dispose of this chemical via standard trash or by drain disposal.[9]

Spill Management

Accidents happen, and a clear plan for spill cleanup is a non-negotiable part of laboratory safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[11]

  • Control Ignition Sources: If any flammable solvents are involved, remove all sources of ignition.[2]

  • Contain the Spill: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][14] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated Halogenated Organic Solid Waste container.[15]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as contaminated solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

G Disposal Workflow for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide start Waste Generation (Pure compound, solutions, or contaminated materials) ppe Step 1: Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste at Source ppe->segregate solid_waste Solid Waste (Pure solid, contaminated gloves, paper) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions in organic solvents or water) segregate->liquid_waste Is it liquid? container_solid Step 3: Containerize & Label 'Halogenated Organic Solid Waste' solid_waste->container_solid container_liquid Step 3: Containerize & Label 'Halogenated Organic Liquid Waste' liquid_waste->container_liquid storage Step 4: Store in Designated, Secondary-Contained Area container_solid->storage container_liquid->storage ehs Step 5: Arrange Pickup with EHS or Licensed Contractor storage->ehs end End: Waste Safely Managed for Final Disposal (Incineration) ehs->end

Caption: Disposal workflow for N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide.

References

  • 2-Amino-5-bromopyridine Material Safety Data Sheet . Santa Cruz Biotechnology, Inc. Link

  • 2-Amino-5-bromopyridine Safety Data Sheet . Jubilant Ingrevia Limited. Link

  • 2-Amino-5-bromopyrimidine Safety Data Sheet . Fisher Scientific. Link

  • 3-Amino-5-bromo-2-methylpyridine Safety Data Sheet . Fisher Scientific. Link

  • 5-AMINO-3-BROMO-2-METHYLPYRIDINE Chemical Safety Data Sheet . ChemicalBook. Link

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS . Loba Chemie. Link

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR), NCBI. Link

  • Organobromine Production Wastes . U.S. Environmental Protection Agency (EPA). Link

  • N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide Compound Summary . PubChem, National Center for Biotechnology Information. Link

  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide . BenchChem. Link

  • Substance Information - Bromine . European Chemicals Agency (ECHA). Link

  • Safety Data Sheet - PYRIDINE . ChemSupply Australia. Link

  • Removal of pyridine and pyridine analogs from reaction mass . Google Patents. Link

  • 49 CFR § 173.249 - Bromine . Legal Information Institute, Cornell Law School. Link

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics . Pseudomonas stutzeri strain DLY-21. PMC, National Library of Medicine. Link

  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide . BenchChem. Link

  • Standard Operating Procedures for Hazardous Chemicals - Bromine. University EH&S Document Example.
  • List of Hazardous Substances and Reportable Quantities . U.S. Department of Transportation. Link

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Link

  • Ultrasonic removal of pyridine from wastewater . ResearchGate. Link

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Link

  • Laboratory Waste Disposal Handbook . University of Essex. Link

Sources

Personal protective equipment for handling N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Wet

Figure 1: Safe handling workflow and spill response logic for hazardous intermediates.

Step-by-Step Weighing and Transfer Protocol
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 80–120 fpm[1]. Clear the hood of all unnecessary clutter to prevent airflow disruption.

  • Static Mitigation: Place an anti-static mat inside the hood. Sulfonamide powders can hold static charges, causing them to "jump" from spatulas and aerosolize. Use a static-dissipative or grounded metal spatula.

  • Container Opening: Open the primary container only when it is fully inside the fume hood, at least 6 inches behind the sash.

  • Weighing: Tare your receiving vial. Carefully transfer the powder. Do not drop the powder from a height; lower the spatula directly into the receiving vessel to minimize dust generation.

  • Sealing & Decontamination: Cap the receiving vial tightly. Wipe the exterior of both the primary container and the receiving vial with a disposable wipe dampened with 70% ethanol or water before removing them from the hood.

  • Doffing: Remove the outer layer of contaminated gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

Spill Response & Decontamination Protocol

If N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide is spilled, never use a brush and dustpan. Dry sweeping solid halogenated derivatives generates highly concentrated, respirable aerosols[2].

Step-by-Step Wet-Wipe Spill Protocol
  • Isolate: Stop work immediately. Lower the fume hood sash to increase face velocity and contain any aerosolized dust.

  • Assess PPE: Ensure your chemical goggles and double-nitrile gloves are securely in place.

  • Dampen: Lightly spray disposable absorbent pads with a compatible solvent (e.g., 70% ethanol, or water). Do not spray the powder directly, as the pressure from the spray bottle can scatter the dust.

  • Wet-Wipe: Gently place the dampened pads over the spilled powder. The liquid will aggregate the solid, eliminating the aerosolization vector. Wipe from the outside of the spill toward the center.

  • Secondary Clean: Once the bulk powder is removed, wash the surface with a detergent solution, followed by a final wipe with water to remove any residual sulfonamide film.

  • Contain: Place all contaminated wipes and your outer gloves into a sealed, clearly labeled hazardous waste bag.

Disposal Plan

Because this compound contains a halogen (bromine) and a sulfonamide group, it must be strictly segregated from general lab waste and incompatible chemicals (e.g., strong oxidizing agents and strong acids)[2][3].

  • Solid Waste (Powder & Contaminated PPE): Collect in a rigid, leak-proof, high-density polyethylene (HDPE) container. Label explicitly as: "Hazardous Waste - Toxic Solid (Bromopyridine Sulfonamide derivative)."

  • Liquid Waste (Solutions): If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), collect it in a designated halogenated solvent waste carboy. Do not mix with non-halogenated waste.

  • Disposal Mechanism: Final disposal must be routed through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration. Incinerators must be equipped with scrubbers to neutralize the HBr and SOx gases generated during thermal destruction[3].

References

  • Sigma-Aldrich. "N-(2-amino-5-bromopyridin-3-yl)methanesulfonamide". sigmaaldrich.com. 4

  • Fisher Scientific. "3-Bromopyridine Safety Data Sheet". fishersci.com. 2

  • Jubilant Ingrevia. "3-Bromopyridine Safety Data Sheet". jubilantingrevia.com. 3

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". nih.gov. 5

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)". osha.gov.1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.